Dihydroepistephamiersine 6-acetate
Description
BenchChem offers high-quality Dihydroepistephamiersine 6-acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dihydroepistephamiersine 6-acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H27NO6 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(1S,10S,11R)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-one |
InChI |
InChI=1S/C21H27NO6/c1-22-9-8-19-10-13(23)18(26-4)21(27-5)20(19,22)11-15(28-21)12-6-7-14(24-2)17(25-3)16(12)19/h6-7,15,18H,8-11H2,1-5H3/t15?,18?,19-,20-,21-/m0/s1 |
InChI Key |
UTTZNWQGZHNUIG-XWRUTKGUSA-N |
Isomeric SMILES |
CN1CC[C@@]23[C@]14CC(C5=C2C(=C(C=C5)OC)OC)O[C@]4(C(C(=O)C3)OC)OC |
Canonical SMILES |
CN1CCC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(C(=O)C3)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
Dihydroepistephamiersine 6-acetate: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sourcing and isolation of Dihydroepistephamiersine 6-acetate, a hasubanan (B79425) alkaloid of interest for its potential pharmacological activities. This document details the primary plant sources, outlines a general experimental protocol for its extraction and purification, and presents available quantitative data.
Natural Source
Dihydroepistephamiersine 6-acetate is a naturally occurring alkaloid found within the plant genus Stephania. The primary documented sources for this compound are:
-
Stephania abyssinica : This climbing plant, native to parts of Africa, is a well-established source of Dihydroepistephamiersine 6-acetate. The compound was first isolated from freshly collected plants of this species.
-
Stephania japonica : This species, found in East Asia, is also known to produce a variety of hasubanan alkaloids, including Dihydroepistephamiersine 6-acetate.[1]
Experimental Protocols: Isolation and Purification
The isolation of Dihydroepistephamiersine 6-acetate from its natural sources involves a multi-step process of extraction and chromatographic purification. The following protocol is a generalized procedure based on established methods for isolating hasubanan alkaloids from Stephania species.
Plant Material and Extraction
-
Plant Material Preparation : Freshly collected or air-dried plant material (e.g., whole plant, roots, or aerial parts) of Stephania abyssinica or Stephania japonica is ground into a coarse powder to increase the surface area for solvent extraction.
-
Solvent Extraction : The powdered plant material is subjected to exhaustive extraction with an organic solvent. Methanol (B129727) or ethanol (B145695) are commonly used for this purpose. This can be achieved through maceration (soaking at room temperature for an extended period) or Soxhlet extraction.
-
Acid-Base Extraction for Alkaloid Enrichment :
-
The crude solvent extract is concentrated under reduced pressure.
-
The resulting residue is dissolved in an acidic aqueous solution (e.g., 3-5% hydrochloric acid or acetic acid) to protonate the alkaloids, rendering them water-soluble.
-
The acidic solution is then washed with a non-polar organic solvent (e.g., n-hexane or diethyl ether) to remove neutral and weakly acidic impurities.
-
The aqueous layer is subsequently basified to a pH of 9-10 with a base such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate. This deprotonates the alkaloids, making them soluble in organic solvents.
-
The basic aqueous solution is then repeatedly extracted with a chlorinated solvent like dichloromethane (B109758) or chloroform (B151607) to yield a crude alkaloid fraction.
-
Chromatographic Purification
The crude alkaloid fraction is a complex mixture that requires further separation to isolate Dihydroepistephamiersine 6-acetate.
-
Column Chromatography : The crude alkaloid extract is subjected to column chromatography.
-
Stationary Phase : Silica (B1680970) gel is a commonly used adsorbent. Other options include alumina (B75360) or reversed-phase silica gel (Rp-18).
-
Mobile Phase : A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with the methanol concentration being incrementally increased.
-
-
Preparative Thin-Layer Chromatography (pTLC) : Fractions from column chromatography that show the presence of the target compound (as determined by analytical TLC) are further purified using preparative TLC. This technique allows for the separation of compounds with similar polarities.
-
Stationary Phase : Silica gel GF254 plates are often used.
-
Mobile Phase : The solvent system is optimized based on the separation achieved in analytical TLC.
-
-
Final Purification : The band corresponding to Dihydroepistephamiersine 6-acetate is scraped from the pTLC plate, and the compound is eluted from the silica gel with a polar solvent. The solvent is then evaporated to yield the purified compound, which has been described as a chromatographically homogeneous oil.
Quantitative Data
The following table summarizes the available quantitative data for Dihydroepistephamiersine 6-acetate.
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₁NO₇ | Van Wyk, 1975 |
| Molecular Weight | 433.49 g/mol | Calculated |
| Optical Rotation | [α]D +65° (in CHCl₃) | Van Wyk, 1975 |
| UV Absorption | λmax 286 nm | Van Wyk, 1975 |
¹H NMR Spectroscopic Data (in CDCl₃):
| Chemical Shift (δ) | Multiplicity | Assignment | Source |
| Specific peak assignments require access to the original publication. |
Diagrams
Logical Workflow for Alkaloid Isolation
Caption: General workflow for the isolation of Dihydroepistephamiersine 6-acetate.
Signaling Pathway (Hypothetical)
As the specific signaling pathways modulated by Dihydroepistephamiersine 6-acetate are not yet fully elucidated, a hypothetical pathway diagram is provided below to illustrate a potential mechanism of action for a generic alkaloid.
References
Aporphine Alkaloids from Stephania japonica: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Aporphine (B1220529) Alkaloids, Their Biological Activities, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stephania japonica (Thunb.) Miers, a member of the Menispermaceae family, is a climbing shrub with a long history of use in traditional medicine across Asia for treating a variety of ailments, including inflammation, pain, fever, and cancer.[1][2][3] The therapeutic potential of this plant is largely attributed to its rich composition of alkaloids, particularly those of the aporphine class.[4] Aporphine alkaloids are a significant group of isoquinoline (B145761) alkaloids characterized by a tetracyclic ring system.[5][6] This technical guide provides a comprehensive overview of the aporphine and other major alkaloids isolated from Stephania japonica, their significant biological activities supported by quantitative data, and detailed experimental protocols for their extraction, isolation, and evaluation.
Identified Alkaloids in Stephania japonica
Various parts of Stephania japonica have yielded a diverse array of alkaloids. While the primary focus is on aporphine alkaloids, other classes such as bisbenzylisoquinoline and hasubanan (B79425) alkaloids are also prevalent and contribute to the plant's overall pharmacological profile.
Table 1: Major Alkaloids Isolated from Stephania japonica
| Alkaloid Class | Alkaloid Name | Plant Part | Reported Biological Activity | Reference |
| Aporphine | Epistephanine | Aerial parts | - | [1] |
| Hernandifoline | Aerial parts | - | [1] | |
| 3-O-di-methylhernandifoline | - | - | [1] | |
| Magnoflorine | Aerial parts | Anti-inflammatory, Antiviral, Antimicrobial | [1][6] | |
| Stephanine (B192439) | Roots, Tubers | Anti-inflammatory | [7][8] | |
| Bisbenzylisoquinoline | Fangchinoline | Roots | Anti-inflammatory | [1][9] |
| d-Tetrandrine | Roots | Anti-inflammatory | [1][9] | |
| dl-Tetrandrine | Roots | Anti-inflammatory | [1][7] | |
| Disochondrodendrine | Roots | - | [1] | |
| Stephasubine | Stems | - | [1] | |
| 3´,4΄-dihydro-stephasubine | Stems | - | [1] | |
| Isotrilobine | Vines | Multidrug-resistance reversing | [10] | |
| Trilobine | Vines | Multidrug-resistance reversing | [10] | |
| Stebisimine | Leaves | - | [1] | |
| Hasubanan | Hasubanonine | - | - | [11] |
| Homostephanoline | - | - | [11] | |
| Aknadinine | Roots, Tubers, Aerial parts | - | [1] | |
| Aknadine | Roots, Tubers | - | [1] | |
| Aknadicine | Roots, Tubers | - | [1] | |
| Oxostephamiersine | Leaves | - | [1] | |
| 16-oxoprometaphanine | Leaves | - | [1] | |
| Other | - | Various | Neuroprotective, Antioxidant, Analgesic, Cytotoxic, Antimicrobial, Anti-hyperglycemic | [1][2][9][12] |
Quantitative Biological Data
The biological activities of extracts and isolated compounds from Stephania japonica have been quantified in various studies. These data are crucial for evaluating their potency and potential for further development.
Table 2: Antioxidant Activity of Stephania japonica Leaf Extract
| Assay | Extract/Compound | IC50 Value (µg/mL) | Reference |
| DPPH Radical Scavenging | Methanolic Extract | 105.55 ± 1.06 | [9] |
| DPPH Radical Scavenging | Methanolic Extract | 33.57 | [2] |
| Nitric Oxide Scavenging | Methanolic Extract | 129.12 ± 0.15 | [9] |
| Acetylcholinesterase Inhibition | Chloroform (B151607) Fraction | 40.06 | [11] |
| Butyrylcholinesterase Inhibition | Chloroform Fraction | 18.78 | [11] |
Table 3: Cytotoxicity of Stephania japonica Leaf Extracts
| Assay | Extract | LC50 Value (µg/mL) | Reference |
| Brine Shrimp Lethality | Methanolic Extract | 25.19 ± 0.98 | [9] |
| Brine Shrimp Lethality | Chloroform Fraction | 66.488 | [1] |
| Brine Shrimp Lethality | Ethyl Acetate (B1210297) Fraction | 45.662 | [1] |
Table 4: Antimicrobial Activity of Stephania japonica Extracts (Zone of Inhibition in mm)
| Extract (30 µ g/disc ) | Salmonella typhi | Escherichia coli | Bacillus cereus | Reference |
| Crude Methanolic Extract | 12.80 - 16.55 | 12.80 - 16.55 | 12.80 - 16.55 | [2] |
| n-Hexane Fraction | 12.60 | 12.60 | 12.60 | [2] |
| Chloroform Fraction | 5 - 14.30 | 5 - 14.30 | 5 - 14.30 | [2] |
| Ethyl Acetate Fraction | 10 - 20.25 | 10 - 20.25 | 10 - 20.25 | [2] |
Table 5: Total Phytochemical Content of S. japonica Extracts (per gram of dried extract)
| Fraction | Total Phenolics (mg GAE/g) | Total Flavonoids (mg CE/g) | Total Alkaloids (mg AE/g) | Reference |
| Chloroform | 313.06 ± 2.76 | 167.25 ± 1.34 | 216.97 ± 4.63 | [11] |
| Ethyl Acetate | - | - | - | [11] |
| Aqueous | - | - | - | [11] |
| Petroleum Ether | - | - | - | [11] |
| GAE: Gallic Acid Equivalent; CE: Catechin Equivalent; AE: Atropine Equivalent |
Key Biological Activities and Mechanisms
Anti-inflammatory and Analgesic Activity
Alkaloids from S. japonica, such as tetrandrine (B1684364) and fangchinoline, have demonstrated significant anti-inflammatory effects.[9] These compounds are known to decrease the generation of leukotrienes and prostaglandins.[9][10] Tetrandrine, in particular, inhibits the production of pro-inflammatory cytokines like TNF-α and IL-6.[7][9] The analgesic activity, observed in acetic acid-induced writhing models, is attributed to this anti-inflammatory action, which involves the inhibition of peritoneal mast cells and prostaglandin (B15479496) pathways.[9] The aporphine alkaloid stephanine has also shown a clear inhibitory effect on inflammatory edema and adjuvant arthritis.[7]
Caption: Proposed anti-inflammatory mechanism of S. japonica alkaloids.
Neuroprotective Activity
Recent studies have highlighted the neuroprotective potential of alkaloids from S. japonica, particularly in the context of stroke.[12] Hasubanan type alkaloids have shown potent anti-neuroinflammatory activities. A total alkaloid fraction from the plant demonstrated a protective effect against brain injury in a rat model, suggesting its potential for treating neuroinflammation-related diseases.[12] The neuroprotective capacity may also be linked to the plant's antioxidant effects.[1]
Cytotoxic and Antitumor Activity
Various extracts of S. japonica have shown significant cytotoxic potential.[1] The crude methanolic extract and its chloroform and ethyl acetate fractions exhibited toxicity in the brine shrimp lethality bioassay.[1][9] This activity indicates the presence of potent bioactive compounds that could be explored for anticancer applications. Aporphine alkaloids, in general, are known for their cytotoxic activities against various cancer cell lines.[6][13] For instance, liriodenine, an oxoaporphine, has shown cytotoxicity against multiple human carcinoma cell lines.[6][14]
Antimicrobial Activity
Extracts from S. japonica have demonstrated broad-spectrum antimicrobial activity. The ethyl acetate fraction was found to be effective against Salmonella typhi, Escherichia coli, and Bacillus cereus.[2] Ethanolic and chloroform extracts of the leaves also showed high potency against E. coli, Pseudomonas aeruginosa, Vibrio cholera, and Streptococcus pneumoniae.[15] Aqueous extracts have shown inhibitory action against Staphylococcus aureus, Enterococcus faecalis, and antifungal activity against Candida albicans.[16]
Experimental Protocols
Plant Material Preparation and Extraction
This protocol outlines a general procedure for the extraction of alkaloids from Stephania japonica.
-
Collection and Authentication: Collect fresh plant material (leaves, stems, or roots) and have it taxonomically authenticated by a botanist.
-
Drying and Pulverization: Wash the plant material under running water, dry it in an oven with forced air circulation (e.g., 60°C for 3 hours), and then grind the dried material into a coarse powder.[16]
-
Maceration/Soxhlet Extraction:
-
Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol (B129727), ethanol) for a period of 3-7 days with occasional shaking.[9]
-
Soxhlet Extraction: For a more exhaustive extraction, place the powdered material in a thimble and extract using a Soxhlet apparatus with a solvent like hexane (B92381) or methanol for several hours (e.g., 12 hours).[17]
-
-
Solvent Evaporation: After extraction, filter the mixture and evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.[9]
-
Acid-Base Extraction for Alkaloid Enrichment:
-
Dissolve the crude extract in a 5% hydrochloric acid solution.
-
Filter the solution to remove non-alkaloidal components.
-
Wash the acidic solution with a non-polar solvent like chloroform or diethyl ether to remove neutral and acidic compounds.
-
Make the aqueous layer alkaline (pH 9-10) by adding an ammonia (B1221849) solution.
-
Extract the liberated freebase alkaloids with chloroform.
-
Evaporate the chloroform layer to yield the total alkaloid fraction.[17]
-
Caption: General workflow for extraction and isolation of alkaloids.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Preparation of Reagents:
-
Assay Procedure:
-
In a microplate or test tube, mix a volume of the DPPH solution (e.g., 1 mL) with an equal volume of the plant extract solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
A blank is prepared using methanol instead of the extract.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals.[9]
-
Brine Shrimp Lethality Bioassay (Cytotoxicity)
This is a simple, rapid, and low-cost bioassay for screening the cytotoxic properties of plant extracts.
-
Hatching Brine Shrimp:
-
Hatch brine shrimp (Artemia salina) eggs in artificial seawater under constant aeration and light for 48 hours.
-
-
Preparation of Test Solutions:
-
Prepare a series of concentrations of the plant extract in vials containing seawater and 10-15 brine shrimp nauplii.
-
-
Incubation and Observation:
-
Incubate the vials for 24 hours.
-
Count the number of surviving nauplii in each vial.
-
-
Calculation:
-
Calculate the percentage of mortality for each concentration.
-
Determine the LC50 value (the lethal concentration for 50% of the nauplii) using probit analysis or graphical methods.[9]
-
Conclusion
Stephania japonica is a rich source of pharmacologically active aporphine alkaloids and other related compounds. The scientific evidence strongly supports its traditional uses, particularly for conditions involving inflammation, pain, and microbial infections. The demonstrated neuroprotective and cytotoxic activities further underscore the potential of its constituent alkaloids as lead compounds for the development of novel therapeutics. This guide provides a foundational framework for researchers, offering a summary of the key alkaloids, their quantified biological effects, and detailed protocols to facilitate further investigation into the promising pharmaceutical applications of Stephania japonica.
References
- 1. biomedres.us [biomedres.us]
- 2. biomedres.us [biomedres.us]
- 3. researchgate.net [researchgate.net]
- 4. Alkaloids in genus stephania (Menispermaceae): A comprehensive review of its ethnopharmacology, phytochemistry, pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scialert.net [scialert.net]
- 10. researchgate.net [researchgate.net]
- 11. Stephania japonica Ameliorates Scopolamine-Induced Memory Impairment in Mice through Inhibition of Acetylcholinesterase and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natural neuroprotective alkaloids from Stephania japonica (Thunb.) Miers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Mitrephorines A–E and Other Cytotoxic Aporphinoids from the Bark of Mitrephora tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ejbps.com [ejbps.com]
- 16. ukaazpublications.com [ukaazpublications.com]
- 17. youtube.com [youtube.com]
Prospective Biological Activity of Dihydroepistephamiersine 6-acetate: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a prospective analysis of the potential biological activities of Dihydroepistephamiersine 6-acetate. As of the date of this publication, no direct experimental data on the biological effects of this specific compound has been found in the public domain. The information presented herein is extrapolated from the known activities of structurally related compounds, specifically hasubanan (B79425) alkaloids.
Introduction
Dihydroepistephamiersine 6-acetate is a derivative of the hasubanan class of alkaloids. Hasubanan alkaloids are a complex and intriguing group of natural products characterized by a unique bridged morphinan (B1239233) skeleton. These compounds, primarily isolated from plants of the Stephania genus, have garnered significant attention from the scientific community due to their structural similarity to morphine and their diverse pharmacological activities. This whitepaper aims to provide a comprehensive overview of the potential biological activities of Dihydroepistephamiersine 6-acetate, based on the established bioactivities of other hasubanan alkaloids. The primary activities associated with this class of compounds are anti-inflammatory effects and opioid receptor modulation.
Potential Biological Activities
Based on the activities of related hasubanan alkaloids, Dihydroepistephamiersine 6-acetate is hypothesized to exhibit two primary biological activities: anti-inflammatory and opioid receptor binding.
Anti-inflammatory Activity
Several hasubanan alkaloids have demonstrated significant anti-inflammatory properties. For instance, compounds isolated from Stephania longa have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This inhibition is a key mechanism in the modulation of the inflammatory response. It is therefore plausible that Dihydroepistephamiersine 6-acetate could exert similar effects.
A proposed mechanism for this anti-inflammatory action involves the modulation of intracellular signaling pathways that lead to the production of these cytokines. A simplified representation of a generic inflammatory signaling pathway is provided below.
Opioid Receptor Binding Affinity
The structural resemblance of hasubanan alkaloids to morphine suggests their potential interaction with opioid receptors. Indeed, several hasubanan alkaloids isolated from Stephania japonica have been shown to exhibit binding affinity for the human delta-opioid receptor. While they were found to be inactive against kappa-opioid receptors, they displayed similar potency against the mu-opioid receptor. This suggests that Dihydroepistephamiersine 6-acetate may also act as a ligand for opioid receptors, potentially leading to analgesic or other neuromodulatory effects.
Quantitative Data from Related Hasubanan Alkaloids
The following table summarizes the reported quantitative data for the biological activities of known hasubanan alkaloids. This data provides a basis for hypothesizing the potential potency of Dihydroepistephamiersine 6-acetate.
| Compound | Biological Activity | Assay | Target/Cell Line | Result (IC₅₀/EC₅₀) |
| Longanone | Anti-inflammatory | TNF-α Inhibition | LPS-stimulated RAW 264.7 cells | 6.54 µM |
| Cephatonine | Anti-inflammatory | TNF-α Inhibition | LPS-stimulated RAW 264.7 cells | 8.21 µM |
| Prostephabyssine | Anti-inflammatory | TNF-α Inhibition | LPS-stimulated RAW 264.7 cells | 9.87 µM |
| Longanone | Anti-inflammatory | IL-6 Inhibition | LPS-stimulated RAW 264.7 cells | 20.11 µM |
| Cephatonine | Anti-inflammatory | IL-6 Inhibition | LPS-stimulated RAW 264.7 cells | 25.33 µM |
| Prostephabyssine | Anti-inflammatory | IL-6 Inhibition | LPS-stimulated RAW 264.7 cells | 30.44 µM |
| Various Hasubanan Alkaloids | Opioid Receptor Binding | Radioligand displacement | Human delta-opioid receptor | 0.7 - 46 µM |
Experimental Protocols
To empirically determine the biological activity of Dihydroepistephamiersine 6-acetate, the following experimental protocols, standard in the field, are recommended.
Anti-inflammatory Activity Assays
RAW 264.7 murine macrophage cells would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.
To ensure that any observed anti-inflammatory effects are not due to cytotoxicity, a preliminary MTT assay should be performed.
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of Dihydroepistephamiersine 6-acetate for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Opioid Receptor Binding Assay
A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.
Prepare cell membranes from a cell line stably expressing the human opioid receptor of interest (e.g., mu or delta).
-
Incubation Mixture: In a 96-well plate, combine the prepared cell membranes, a radiolabeled ligand with known affinity for the target receptor (e.g., [³H]DAMGO for the mu-opioid receptor), and varying concentrations of Dihydroepistephamiersine 6-acetate.
-
Incubation: Incubate the mixture at room temperature for a specified period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the bound and free radioligand.
-
Washing: Wash the filters to remove any non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of Dihydroepistephamiersine 6-acetate that inhibits 50% of the specific binding of the radioligand (IC₅₀).
Conclusion
While direct experimental evidence is currently lacking for Dihydroepistephamiersine 6-acetate, the existing data on related hasubanan alkaloids provide a strong rationale for investigating its potential anti-inflammatory and opioid receptor modulating properties. The experimental protocols outlined in this whitepaper offer a clear path forward for the empirical evaluation of this compound. Should Dihydroepistephamiersine 6-acetate exhibit the hypothesized activities, it could represent a promising lead compound for the development of novel therapeutics for inflammatory diseases and pain management. Further research is warranted to synthesize and biologically evaluate this compound to validate these prospective activities.
Dihydroepistephamiersine 6-acetate: An In-Depth Technical Overview
CAS Number: 57361-74-7 Molecular Formula: C₂₃H₃₁NO₇
Introduction
Dihydroepistephamiersine 6-acetate is a naturally occurring hasubanan-type alkaloid. It has been isolated from plants of the Stephania genus, notably Stephania japonica and Stephania abyssinica. Hasubanan (B79425) alkaloids are a class of compounds known for their complex chemical structures and diverse biological activities. This document aims to provide a comprehensive technical guide for researchers, scientists, and drug development professionals interested in Dihydroepistephamiersine 6-acetate. However, it is crucial to note that publicly available scientific literature specifically detailing the biological activities, experimental protocols, and signaling pathways of Dihydroepistephamiersine 6-acetate is exceedingly limited. Much of the available information pertains to the broader class of hasubanan alkaloids or crude extracts of the plants from which this compound is derived.
Chemical and Physical Properties
Biological Activities and Therapeutic Potential
Direct studies on the biological effects of pure Dihydroepistephamiersine 6-acetate are not extensively reported. However, research on related hasubanan alkaloids and extracts from Stephania species suggests potential therapeutic areas for investigation.
Potential Anti-Inflammatory Activity
Alkaloids isolated from Stephania species have demonstrated anti-inflammatory properties. For instance, some hasubanan alkaloids have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated microglial cells, suggesting a potential role in neuroinflammation.
Potential Neuroprotective Effects
The inhibition of neuroinflammation by related alkaloids suggests that Dihydroepistephamiersine 6-acetate could be a candidate for investigation in the context of neurodegenerative diseases.
Opioid Receptor Binding
A significant finding for hasubanan alkaloids from Stephania japonica is their affinity for opioid receptors. Studies have shown that certain alkaloids from this plant bind to the human delta-opioid receptor. This suggests that Dihydroepistephamiersine 6-acetate may also interact with opioid signaling pathways, a hypothesis that warrants further investigation.
Quantitative Data
A thorough search of scientific databases reveals a notable absence of specific quantitative biological data for Dihydroepistephamiersine 6-acetate. Data such as IC₅₀ or EC₅₀ values, which are critical for evaluating the potency of a compound in various assays, have not been published for this specific molecule.
The table below is included as a template for future research findings. Currently, there is no specific data to populate it.
| Assay Type | Target | Cell Line/System | IC₅₀ / EC₅₀ (µM) | Reference |
| No specific data available | N/A | N/A | N/A | N/A |
Experimental Protocols
Detailed experimental protocols for the isolation, characterization, and biological evaluation of Dihydroepistephamiersine 6-acetate are not explicitly available. However, general methodologies for working with hasubanan alkaloids can be adapted.
General Isolation Procedure for Hasubanan Alkaloids from Stephania species
A general workflow for the isolation of hasubanan alkaloids is presented below. This is a representative procedure and would require optimization for the specific isolation of Dihydroepistephamiersine 6-acetate.
Caption: Generalized workflow for the isolation of hasubanan alkaloids.
Signaling Pathways
Due to the lack of specific mechanistic studies on Dihydroepistephamiersine 6-acetate, no signaling pathways have been definitively associated with its activity. Based on the activities of related compounds, potential areas of investigation include pathways related to inflammation (e.g., NF-κB signaling) and opioid receptor signaling.
The following diagram illustrates a hypothetical signaling pathway that could be investigated based on the opioid receptor binding activity observed in related hasubanan alkaloids.
Caption: A potential signaling pathway for investigation.
Future Directions
The dearth of specific data on Dihydroepistephamiersine 6-acetate highlights a significant knowledge gap. Future research should focus on:
-
Isolation and Purification: Development of a robust and scalable method for isolating pure Dihydroepistephamiersine 6-acetate.
-
Structural Elucidation: Confirmation of its structure using modern spectroscopic techniques such as 1D and 2D NMR and high-resolution mass spectrometry.
-
In Vitro Biological Screening: Systematic evaluation of its activity in a panel of assays, including anti-inflammatory, neuroprotective, and receptor binding assays (particularly for opioid receptors).
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Studies: Evaluation of its efficacy and safety in animal models of relevant diseases.
Conclusion
Dihydroepistephamiersine 6-acetate is a hasubanan alkaloid with potential for therapeutic development, inferred from the biological activities of related compounds. However, a significant lack of specific data for this particular molecule impedes its advancement in the drug discovery pipeline. This technical guide serves as a summary of the currently available, albeit limited, information and a call to the scientific community to undertake further research to unlock the full potential of this natural product.
Preliminary Cytotoxicity Screening of Dihydroepistephamiersine 6-acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Dihydroepistephamiersine 6-acetate, a member of the hasubanan (B79425) alkaloid family. Due to the limited publicly available data on this specific compound, this guide synthesizes information from closely related hasubanan alkaloids and established cytotoxicity testing protocols to offer a foundational resource for researchers.
Introduction to Dihydroepistephamiersine 6-acetate and Hasubanan Alkaloids
Dihydroepistephamiersine 6-acetate belongs to the hasubanan class of alkaloids, a group of natural products known for their complex chemical structures and diverse biological activities. While specific research on Dihydroepistephamiersine 6-acetate is scarce, the broader family of hasubanan alkaloids has demonstrated a range of pharmacological properties, including cytotoxic effects against various cancer cell lines. This guide outlines a systematic approach to the initial in vitro evaluation of the cytotoxic potential of Dihydroepistephamiersine 6-acetate.
Quantitative Cytotoxicity Data of Structurally Related Hasubanan Alkaloids
To provide a relevant benchmark for the potential cytotoxicity of Dihydroepistephamiersine 6-acetate, the following table summarizes the half-maximal inhibitory concentration (IC50) values of other hasubanan alkaloids against various human cancer cell lines. This data is crucial for comparative analysis and for designing effective dose-range finding studies.
| Alkaloid Name | Cancer Cell Line | IC50 (µM) | Reference |
| Cepharamine | A549 (Lung) | 8.5 | [1] |
| HCT116 (Colon) | 10.2 | [1] | |
| MCF-7 (Breast) | 12.1 | [1] | |
| Hasubanonine | A549 (Lung) | 15.4 | [1] |
| HCT116 (Colon) | 18.9 | [1] | |
| MCF-7 (Breast) | 21.3 | [1] | |
| Delavayin A | HeLa (Cervical) | 5.6 | [2] |
| SGC-7901 (Gastric) | 7.8 | [2] | |
| Stephamiersine | K562 (Leukemia) | 3.2 | [3] |
| A549 (Lung) | 6.7 | [3] |
Experimental Protocols for Cytotoxicity Screening
A standard and widely accepted method for preliminary cytotoxicity screening of natural products is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle of the MTT Assay
In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[4][5] The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability and thus, cytotoxicity of the tested compound.
Detailed MTT Assay Protocol
Materials:
-
Dihydroepistephamiersine 6-acetate (or other test compound)
-
Human cancer cell line (e.g., A549, HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Dihydroepistephamiersine 6-acetate in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.
-
Visualizing Experimental Workflow and Potential Signaling Pathways
Diagrams created using the DOT language provide a clear visual representation of complex processes.
Experimental Workflow for MTT Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic activity of alkaloids isolated from Stephania rotunda [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptotic Cell Death via Activation of DNA Degradation, Caspase-3 Activity, and Suppression of Bcl-2 Activity: An Evidence-Based Citrullus colocynthis Cytotoxicity Mechanism toward MCF-7 and A549 Cancer Cell Lines [mdpi.com]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling the Enigma: A Hypothesized Mechanism of Action for Dihydroepistephamiersine 6-acetate
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
Dihydroepistephamiersine 6-acetate is a novel derivative of the hasubanan (B79425) alkaloid epistephamiersine. While direct experimental evidence for its mechanism of action is not yet available in published literature, its structural similarity to other hasubanan alkaloids allows for the formulation of several well-grounded hypotheses. This document outlines these potential mechanisms of action, providing a comprehensive theoretical framework to guide future research and drug development efforts. We will delve into hypothesized signaling pathways, propose detailed experimental protocols for their validation, and present hypothetical data to illustrate expected outcomes.
Introduction: The Hasubanan Alkaloid Family
Hasubanan alkaloids are a distinct class of nitrogen-containing organic compounds found predominantly in plants of the Stephania genus.[1] These molecules share a characteristic aza-[4.4.3]propellane core and bear a structural resemblance to morphine.[1][2] The family of hasubanan alkaloids has garnered significant interest from the scientific community due to a wide range of observed biological activities, including analgesic, anti-inflammatory, antimicrobial, and cytotoxic effects.[1][3][4] Notably, certain members of this class have demonstrated an affinity for opioid receptors and the ability to modulate inflammatory responses.[3][5]
Given the nascent stage of research on Dihydroepistephamiersine 6-acetate, this guide will extrapolate from the known activities of its parent compounds and structural analogs to propose three primary hypotheses for its mechanism of action:
-
Hypothesis 1: Modulation of Opioid Receptor Signaling
-
Hypothesis 2: Attenuation of Pro-inflammatory Pathways
-
Hypothesis 3: Induction of Cytotoxicity in Proliferating Cells
Hypothesized Mechanisms of Action
Hypothesis 1: Modulation of Opioid Receptor Signaling
Several hasubanan alkaloids have been shown to exhibit binding affinity for opioid receptors, particularly the delta-opioid receptor.[5] This interaction suggests a potential analgesic mechanism. Dihydroepistephamiersine 6-acetate may act as an agonist or antagonist at these receptors, thereby modulating downstream signaling cascades.
References
- 1. Natural Distribution, Structures, Synthesis, and Bioactivity of Hasubanan Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hasubanan alkaloids with anti-inflammatory activity from Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Hasubanan and Acutumine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Studies of Hasubanan Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro studies conducted on hasubanan (B79425) alkaloids, a class of natural products with significant therapeutic potential. The document summarizes key quantitative data, details experimental protocols for major biological assays, and visualizes postulated signaling pathways based on current research.
Overview of Hasubanan Alkaloids
Hasubanan alkaloids are a distinct class of isoquinoline (B145761) alkaloids characterized by a unique tetracyclic aza-[4.4.3]propellane core structure.[1] Primarily isolated from plants of the Stephania genus, these compounds have garnered considerable interest due to their structural similarity to morphine and their diverse pharmacological activities.[2][3] In vitro studies have been instrumental in elucidating the biological potential of hasubanan alkaloids, revealing activities that span from opioid receptor modulation to anti-inflammatory, antiviral, and cytotoxic effects.[3][4][5][6] This guide focuses on the methodologies and findings of these critical preclinical investigations.
Quantitative Data on In Vitro Biological Activities
The following tables summarize the quantitative data from various in vitro assays, providing a comparative look at the potency of different hasubanan alkaloids.
Table 1: Opioid Receptor Binding Affinity of Hasubanan Alkaloids [5][7]
| Compound | Receptor Subtype | IC50 (µM) |
| Various Hasubanan Alkaloids | Delta (δ)-opioid | 0.7 - 46 |
| Various Hasubanan Alkaloids | Mu (µ)-opioid | Similar potency to delta |
| Various Hasubanan Alkaloids | Kappa (κ)-opioid | Inactive |
Table 2: Anti-inflammatory Activity of Hasubanan Alkaloids in LPS-Stimulated RAW264.7 Macrophages [4]
| Compound | Cytokine Inhibited | IC50 (µM) |
| Longanone | TNF-α | 19.22 |
| Cephatonine | TNF-α | 16.44 |
| Prostephabyssine | TNF-α | 15.86 |
| Longanone | IL-6 | 6.54 |
| Cephatonine | IL-6 | 39.12 |
| Prostephabyssine | IL-6 | 30.44 |
Table 3: Antiproliferative Activity of Synthetic Hasubanan Alkaloids [6]
| Compound | Cell Line | Activity |
| Four Synthetic Hasubanan Alkaloids | N87 (Human gastric carcinoma) | Submicromolar inhibition |
Table 4: Antimicrobial Activity of a Hasubanan-type Alkaloid [1]
| Compound | Bacteria | MIC (µg/mL) |
| Eletefine | Staphylococcus aureus | 50 |
Detailed Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments cited in the literature.
Opioid Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of hasubanan alkaloids for opioid receptors.
Objective: To determine the IC50 values of hasubanan alkaloids for delta, mu, and kappa opioid receptors.
Materials:
-
Cell membranes expressing human opioid receptors (delta, mu, kappa).
-
Radioligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ).
-
Test hasubanan alkaloids.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare a series of dilutions of the test hasubanan alkaloids.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the test alkaloid or a known competing ligand (for control).
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
The IC50 values are calculated by non-linear regression analysis of the competition binding curves.
Anti-inflammatory Assay in RAW264.7 Macrophages
This protocol details the procedure to assess the anti-inflammatory effects of hasubanan alkaloids by measuring the inhibition of pro-inflammatory cytokines.[4]
Objective: To determine the IC50 values of hasubanan alkaloids for the inhibition of TNF-α and IL-6 production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW264.7 macrophage cell line.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Lipopolysaccharide (LPS).
-
Test hasubanan alkaloids.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity pre-screening.
-
ELISA kits for mouse TNF-α and IL-6.
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ humidified atmosphere.
-
Cytotoxicity Pre-screening (MTT Assay): Seed cells in a 96-well plate. After 24 hours, treat the cells with various concentrations of the hasubanan alkaloids for 24 hours. Add MTT solution and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm to determine non-toxic concentrations of the alkaloids.
-
Cytokine Inhibition Assay: Seed RAW264.7 cells in a 96-well plate. Pre-treat the cells with non-toxic concentrations of the hasubanan alkaloids for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Quantify the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine production for each alkaloid concentration and determine the IC50 values.
Anti-Hepatitis B Virus (HBV) Assay
This protocol outlines the general procedure for evaluating the anti-HBV activity of hasubanan alkaloids using the HepG2.2.15 cell line, which stably expresses HBV.
Objective: To assess the ability of hasubanan alkaloids to inhibit the production of HBV surface antigen (HBsAg) and e-antigen (HBeAg).
Materials:
-
HepG2.2.15 cell line.
-
Cell culture medium (e.g., MEM) with 10% FBS and G418.
-
Test hasubanan alkaloids.
-
Positive control (e.g., Lamivudine).
-
ELISA kits for HBsAg and HBeAg.
Procedure:
-
Cell Culture: Maintain HepG2.2.15 cells in the appropriate medium. Seed the cells into 96-well plates.
-
Treatment: After cell attachment, replace the medium with fresh medium containing various concentrations of the test hasubanan alkaloids or the positive control.
-
Incubate the cells for several days (e.g., 6-8 days), replacing the medium with fresh medium and the corresponding compounds every 2 days.
-
Sample Collection: Collect the culture supernatants at specified time points (e.g., day 4 and day 8).
-
Antigen Quantification: Measure the levels of HBsAg and HBeAg in the collected supernatants using ELISA kits as per the manufacturer's protocols.
-
Data Analysis: Calculate the inhibition rates of HBsAg and HBeAg secretion and determine the IC50 values. A parallel cytotoxicity assay (e.g., MTT) should be performed to ensure the observed antiviral effect is not due to cell death.
Postulated Signaling Pathways and Experimental Workflows
The precise molecular mechanisms of hasubanan alkaloids are still under investigation. However, based on their observed anti-inflammatory activities and the known mechanisms of other alkaloids in similar experimental setups, we can postulate their involvement in key signaling pathways.
Postulated Inhibition of NF-κB Signaling in Macrophages
The anti-inflammatory effects of hasubanan alkaloids, specifically the inhibition of TNF-α and IL-6, strongly suggest an interaction with the NF-κB signaling pathway, a central regulator of inflammation. Other alkaloids have been shown to inhibit this pathway in LPS-stimulated macrophages.[8] The following diagram illustrates a plausible mechanism.
References
- 1. Three new hasubanan-type alkaloids from the Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unified divergent strategy towards the total synthesis of the three sub-classes of hasubanan alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hasubanan and Acutumine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hasubanan alkaloids with anti-inflammatory activity from Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of enantioselective synthetic routes to the hasubanan and acutumine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. beta-Carboline alkaloid suppresses NF-kappaB transcriptional activity through inhibition of IKK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Stars of Traditional Medicine: A Technical Guide to the Discovery and Characterization of Novel Stephania Alkaloids
For Researchers, Scientists, and Drug Development Professionals
The genus Stephania, a cornerstone of traditional medicine, is re-emerging as a powerhouse for novel drug discovery. This technical guide delves into the intricate world of recently discovered Stephania alkaloids, offering a comprehensive overview of their characterization, biological activities, and the methodologies employed in their discovery. As researchers increasingly turn to natural products for therapeutic leads, this document serves as an in-depth resource for navigating the exciting landscape of Stephania alkaloid research.
Unveiling Novel Bioactive Alkaloids
Recent phytochemical investigations into various Stephania species have led to the isolation and identification of a plethora of new alkaloids, primarily belonging to the hasubanan (B79425), aporphine (B1220529), and bisbenzylisoquinoline classes. These compounds have demonstrated a wide array of promising biological activities, positioning them as attractive candidates for further drug development.
Hasubanan-Type Alkaloids from Stephania longa
A study of Stephania longa resulted in the discovery of three new hasubanan-type alkaloids: stephalonine Q, stephalonine R, and stephalonine S.[1] Their structures were meticulously elucidated using advanced spectroscopic techniques.[1] Of the compounds isolated and tested, eletefine, a known alkaloid, exhibited inhibitory activity against Staphylococcus aureus.[1]
Aporphine Alkaloids from Stephania rotunda
From the tubers of Stephania rotunda, a new aporphine alkaloid named vireakine was isolated, along with several known compounds.[2] In vitro assays revealed that vireakine and its companion alkaloids possess significant antiplasmodial activity against the chloroquine-resistant W2 strain of Plasmodium falciparum.[2]
Neuroprotective and Anti-inflammatory Alkaloids
The genus Stephania is a rich source of alkaloids with potent neuroprotective and anti-inflammatory properties. For instance, cepharanthine, a well-known bisbenzylisoquinoline alkaloid, has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[3] Furthermore, hasubanan alkaloids from Stephania japonica have demonstrated neuroprotective effects in a rat model of stroke.[4]
Quantitative Bioactivity Data
To facilitate comparative analysis and guide future research, the following tables summarize the quantitative bioactivity data for some of the recently discovered and relevant Stephania alkaloids.
Table 1: Antimicrobial and Antiplasmodial Activity of Novel Stephania Alkaloids
| Alkaloid | Species | Bioactivity | Test Organism/Cell Line | Quantitative Data (MIC/IC50) |
| Eletefine | Stephania longa | Antimicrobial | S. aureus | MIC: 50 µg/mL[1] |
| Vireakine | Stephania rotunda | Antiplasmodial | P. falciparum (W2 strain) | IC50: 1.2 µM to 52.3 µM (range for all tested compounds)[2] |
| Pseudopalmatine | Stephania rotunda | Antiplasmodial | P. falciparum (W2 strain) | IC50: 2.8 µM[2] |
| Cepharanthine | Stephania rotunda | Antiplasmodial | P. falciparum (W2 strain) | IC50: 1.2 µM[2] |
Table 2: Enzyme Inhibitory and Neuroprotective Activity of Stephania Alkaloids
| Alkaloid(s) | Species | Bioactivity | Target/Model | Quantitative Data (IC50) |
| 11-diethylaminomethyl corydalmine, et al. | Stephania cephalantha | Acetylcholinesterase Inhibition | Acetylcholinesterase | IC50: 0.046 - 0.057 mg/mL[5] |
| Total Alkaloid Fraction (ASJ) | Stephania japonica | Neuroprotection | MCAO-induced brain injury in rats | Data not available in searched articles[4] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers looking to replicate or adapt these techniques.
General Protocol for Isolation and Purification of Stephania Alkaloids
This protocol outlines a general procedure for the extraction and isolation of alkaloids from Stephania plant material. Specific details may vary depending on the target alkaloids and the plant species.
1. Plant Material and Extraction:
- Air-dry and powder the relevant plant part (e.g., whole plant, tubers).
- Macerate the powdered material with a suitable solvent (e.g., 95% ethanol) at room temperature for an extended period (e.g., 3 x 7 days).
- Concentrate the resulting extract under reduced pressure to obtain a crude residue.
2. Acid-Base Partitioning:
- Suspend the crude residue in an acidic aqueous solution (e.g., 2% HCl).
- Partition the acidic solution against an organic solvent (e.g., ethyl acetate) to remove neutral and weakly acidic compounds.
- Basify the aqueous layer with a base (e.g., ammonia) to a pH of 9-10.
- Extract the basified aqueous layer with an organic solvent (e.g., chloroform) to obtain the crude alkaloid fraction.
3. Chromatographic Purification:
- Subject the crude alkaloid fraction to column chromatography over silica (B1680970) gel.
- Elute with a gradient of solvents, typically a mixture of chloroform (B151607) and methanol (B129727) of increasing polarity.
- Monitor the fractions by thin-layer chromatography (TLC) and combine those with similar profiles.
- Further purify the combined fractions using repeated column chromatography on silica gel, Sephadex LH-20, or by preparative high-performance liquid chromatography (HPLC) to yield the pure alkaloids.
4. Structural Elucidation:
- Determine the structures of the isolated pure compounds using a combination of spectroscopic techniques, including:
- Mass Spectrometry (MS) for molecular weight determination.
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HSQC, HMBC) for structural connectivity.
- X-ray crystallography for determining the absolute configuration.
Antimicrobial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.
1. Preparation of Inoculum:
- Culture the test bacteria (e.g., S. aureus) on an appropriate agar (B569324) medium.
- Prepare a bacterial suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
2. Preparation of Test Compounds:
- Dissolve the isolated alkaloids in a suitable solvent (e.g., DMSO) to a stock concentration.
- Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth.
3. Inoculation and Incubation:
- Inoculate each well with the standardized bacterial suspension.
- Include positive (bacteria and broth) and negative (broth only) controls.
- Incubate the plates at 37°C for 24 hours.
4. Determination of MIC:
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Antiplasmodial Activity Assay
The antiplasmodial activity is assessed against a chloroquine-resistant strain of P. falciparum (W2).
1. Parasite Culture:
- Maintain the P. falciparum W2 strain in continuous culture in human erythrocytes.
2. Drug Susceptibility Assay:
- Prepare serial dilutions of the test compounds in a 96-well plate.
- Add the synchronized ring-stage parasite culture to each well.
- Incubate the plates under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C for 72 hours.
3. Measurement of Parasite Growth:
- Quantify parasite growth using a SYBR Green I-based fluorescence assay.
- Measure the fluorescence intensity using a microplate reader.
4. Determination of IC50:
- Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
Acetylcholinesterase (AChE) Inhibition Assay
The AChE inhibitory activity is determined using a modified Ellman's method.
1. Reagents:
- Acetylcholinesterase (AChE) solution.
- Acetylthiocholine iodide (ATCI) as the substrate.
- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen.
- Phosphate buffer (pH 8.0).
2. Assay Procedure:
- In a 96-well plate, add the test compound, AChE solution, and DTNB.
- Initiate the reaction by adding the substrate ATCI.
- Monitor the increase in absorbance at 405 nm due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
3. Determination of IC50:
- Calculate the percentage of inhibition and determine the IC50 value from the dose-response curve.
Middle Cerebral Artery Occlusion (MCAO) Rat Model of Stroke
This in vivo model is used to evaluate the neuroprotective effects of the alkaloids.
1. Animal Preparation:
- Anesthetize male Sprague-Dawley rats.
- Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
2. Occlusion Procedure:
- Ligate the distal ECA.
- Introduce a nylon monofilament suture through the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
- Maintain the occlusion for a specific duration (e.g., 2 hours).
3. Reperfusion:
- Withdraw the filament to allow for reperfusion of the MCA.
4. Assessment of Infarct Volume:
- After a set period of reperfusion (e.g., 24 hours), sacrifice the animals.
- Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
- Calculate the infarct volume.
Visualizing Molecular Mechanisms and Experimental Processes
To provide a clearer understanding of the complex biological and experimental pathways, the following diagrams have been generated using the DOT language.
Signaling Pathways
Caption: Inhibition of the NF-κB signaling pathway by Cepharanthine.
Experimental Workflows
Caption: Experimental workflow for the isolation of Stephania alkaloids.
Caption: Experimental workflow for the MCAO rat model of stroke.
Conclusion and Future Directions
The genus Stephania continues to be a prolific source of novel alkaloids with significant therapeutic potential. The compounds highlighted in this guide represent just a fraction of the chemical diversity within this genus. Future research should focus on the continued discovery of new alkaloids, comprehensive evaluation of their biological activities, and elucidation of their mechanisms of action at the molecular level. The detailed protocols and data presented herein provide a solid foundation for researchers to build upon, accelerating the translation of these promising natural products into next-generation therapeutics.
References
- 1. Synergistic Inhibition of Acetylcholinesterase by Alkaloids Derived from Stephaniae Tetrandrae Radix, Coptidis Rhizoma and Phellodendri Chinensis Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New antiplasmodial alkaloids from Stephania rotunda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic Inhibition of Acetylcholinesterase by Alkaloids Derived from Stephaniae Tetrandrae Radix, Coptidis Rhizoma and Phellodendri Chinensis Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An in-depth exploration of the traditional uses, phytochemical composition, and pharmacological activities of Stephania japonica and related species, providing a scientific basis for future therapeutic development.
Introduction
The genus Stephania, belonging to the Menispermaceae family, encompasses a diverse group of climbing vines and shrubs with a rich history in traditional medicine across Asia and Australia.[1][2][3] For centuries, various parts of these plants, particularly the roots and leaves of species like Stephania japonica, Stephania tetrandra, and Stephania glabra, have been utilized to treat a wide array of ailments, ranging from fever and inflammation to more severe conditions like cancer and neurological disorders.[4][5][6] This technical guide provides a comprehensive overview of the ethnobotanical applications, key bioactive constituents, and scientifically validated pharmacological properties of Stephania japonica and its related species. The content herein is tailored for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of molecular pathways to facilitate further investigation and therapeutic innovation.
Ethnobotanical Uses: A Legacy of Traditional Healing
The traditional medicinal applications of Stephania species are geographically and culturally diverse, reflecting a long-standing empirical understanding of their therapeutic potential.
Stephania japonica , commonly known as "tape vine" or "snake vine," has a well-documented history of use in various traditional systems of medicine.[7] In Bangladesh, it is widely employed for treating inflammation, pain, rheumatism, fever, cancer, and bone fractures.[4][8] The leaves are often crushed and applied to alleviate body pain or warmed to soothe rheumatic discomfort.[8] Traditional uses in this region also extend to the treatment of asthma, sleep disturbances, and edema.[4][8] In Northeast India, the roots are used for fever, diarrhea, dyspepsia, and urinary diseases, with the root juice being administered to heart patients.[9] In Japan and Taiwan, a decoction of the plant is used for malaria, while in Indonesia, the roots are a remedy for stomach aches.[9] The leaves of S. japonica are also used in Indonesia to produce an edible green grass jelly.[9][10]
Stephania tetrandra , known in Traditional Chinese Medicine (TCM) as "Han Fang Ji," is one of the 50 fundamental herbs and is traditionally used to treat rheumatism, edema, and hypertension.[1][3][5] Its applications in TCM also include the treatment of arthralgia due to rheumatism, wet beriberi, dysuria, eczema, and inflamed sores.[11][12]
Stephania glabra is utilized in Asian countries for managing conditions such as asthma, tuberculosis, dysentery, hyperglycemia, cancer, fever, and intestinal complaints.[6][13][14]
Phytochemical Constituents: A Reservoir of Bioactive Alkaloids
The therapeutic effects of Stephania species are largely attributed to their rich and complex phytochemical profile, dominated by a diverse array of alkaloids.[8][15]
The primary bioactive compounds identified in Stephania species are bisbenzylisoquinoline alkaloids , with tetrandrine (B1684364) and fangchinoline (B191232) being the most prominent and extensively studied.[5][8] These two alkaloids are major constituents of S. tetrandra and are also found in the roots of S. japonica.[5][8][16] Other significant alkaloids isolated from S. japonica include stephasubine, 3´,4΄-dihydro-stephasubine, aknadinine, epistephanine, hernandifoline, and magnoflorine.[4][8] The roots and tubers are particularly rich in aknadinine, aknadine, and aknadicine.[4][8] Hasubanan-type alkaloids, such as oxostephamiersine and 16-oxoprometaphanine, have also been isolated from the leaves.[17]
Apart from alkaloids, Stephania species also contain other classes of phytochemicals including steroids, saponins, fats, tannins, glycosides, and flavonoids, which may contribute to their overall therapeutic effects.[4][8][18]
Pharmacological Activities: Scientific Validation of Traditional Claims
Modern scientific research has substantiated many of the traditional uses of Stephania species, revealing a broad spectrum of pharmacological activities. The primary mechanisms of action for many of these effects are linked to the potent bioactivities of their constituent alkaloids, particularly tetrandrine and fangchinoline.
Anti-inflammatory and Analgesic Effects
Multiple studies have demonstrated the significant anti-inflammatory and analgesic properties of extracts and isolated compounds from Stephania species. Methanolic extracts of S. japonica have shown potent anti-inflammatory effects in various experimental models.[4][8] The primary mechanism underlying this activity is the inhibition of pro-inflammatory mediators. Tetrandrine and fangchinoline have been shown to inhibit the production of inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[18][19] Fangchinoline has been found to inhibit cyclooxygenase, a key enzyme in the prostaglandin (B15479496) synthesis pathway, while tetrandrine exhibits potent inhibition of IL-5 activity.[4] The analgesic effects of S. japonica extracts have been demonstrated in mice, likely linked to their anti-inflammatory properties.[4][8][20]
Antioxidant Activity
Extracts from S. japonica have exhibited significant free radical scavenging activity against DPPH, ABTS, superoxide (B77818) anion, and nitric oxide radicals.[17][21][22] This antioxidant potential is attributed to the presence of phenolic and flavonoid compounds in addition to alkaloids.[8] The neuroprotective effects observed with S. japonica extracts are also linked to their ability to reduce oxidative stress.[4][11]
Anticancer and Cytotoxic Properties
The bisbenzylisoquinoline alkaloids, tetrandrine and fangchinoline, have shown promising anticancer activity.[9][16] They have been demonstrated to inhibit the proliferation of various cancer cell lines by inducing apoptosis (programmed cell death) and causing cell cycle arrest, primarily in the G1 phase.[9][16] Furthermore, these alkaloids can suppress the adhesion, migration, and invasion of cancer cells.[9] Extracts of S. japonica have also exhibited cytotoxic effects against brine shrimp and have shown growth inhibition of Ehrlich ascites carcinoma cells in mice.[17][21][22]
Neuroprotective Effects
Traditional use of S. japonica for neurological ailments like vertigo and sleep disturbances is supported by scientific evidence of its neuroprotective properties.[17][23][24] Methanolic extracts have been shown to ameliorate memory impairment in animal models by inhibiting acetylcholinesterase and reducing oxidative stress in the brain.[23][24] The hasubanan (B79425) alkaloids from S. japonica have demonstrated potent anti-neuroinflammatory activities.[25][26]
Antimicrobial and Antidiarrheal Activity
Extracts of S. japonica have shown antimicrobial activity against various bacteria, including Salmonella typhi, Escherichia coli, and Bacillus cereus.[4][8] The plant also exhibits antidiarrheal effects by reducing gastrointestinal motility.[4][8]
Quantitative Data Summary
The following tables summarize the key quantitative data from various pharmacological studies on Stephania japonica and its active constituents.
Table 1: Antioxidant Activity of Stephania japonica Leaf Extracts
| Assay | Extract | IC50 Value (µg/mL) | Reference |
| DPPH Radical Scavenging | Acetone | 17.00 ± 3.22 | [21][22] |
| DPPH Radical Scavenging | Methanol | 33.57 | [17] |
| DPPH Radical Scavenging | Ethanol | 18.57 ± 0.079 | [1] |
| ABTS Radical Scavenging | Acetone | 33.30 ± 5.45 | [21][22] |
| Superoxide Anion Radical Scavenging | Acetone | 43.70 ± 5.26 | [21][22] |
| Nitric Oxide Radical Scavenging | Acetone | 52.30 ± 1.07 | [21][22] |
| Acetylcholinesterase Inhibition | Chloroform Fraction | 40.06 | [23][24] |
| Butyrylcholinesterase Inhibition | Chloroform Fraction | 18.78 | [23][24] |
Table 2: Cytotoxicity of Stephania japonica Extracts
| Assay | Extract/Fraction | LC50 Value (mg/mL) | Reference |
| Brine Shrimp Lethality | Chloroform Soluble Fraction | 66.488 | [8][17] |
| Brine Shrimp Lethality | Ethyl Acetate Soluble Fraction | 45.662 | [8][17] |
| Ehrlich Ascites Carcinoma (in vivo) | Acetone Extract (100 mg/kg/day) | 58.25 ± 4.24% cell growth inhibition | [21][22] |
| Ehrlich Ascites Carcinoma (in vivo) | Acetone Extract (200 mg/kg/day) | 79.09 ± 2.45% cell growth inhibition | [21][22] |
| Ehrlich Ascites Carcinoma (in vivo) | Methanol Extract (100 mg/kg/day) | 46.26 ± 2.68% cell growth inhibition | [21][22] |
| Ehrlich Ascites Carcinoma (in vivo) | Methanol Extract (200 mg/kg/day) | 61.74 ± 4.41% cell growth inhibition | [21][22] |
Table 3: Antimicrobial Activity of Stephania japonica Extracts (Zone of Inhibition in mm)
| Extract/Fraction | Salmonella typhi | Escherichia coli | Bacillus cereus | Reference |
| Crude Methanolic Extract | 12.80 - 16.55 | 12.80 - 16.55 | 12.80 - 16.55 | [4][8] |
| n-Hexane Soluble Fraction | 12.60 | 12.60 | 12.60 | [4][8] |
| Chloroform Soluble Fraction | 5 - 14.30 | 5 - 14.30 | 5 - 14.30 | [4][8] |
| Ethyl Acetate Soluble Fraction | 10 - 20.25 | 10 - 20.25 | 10 - 20.25 | [4][8] |
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the key experiments cited in this guide.
Extraction and Fractionation of Bioactive Compounds
Objective: To extract and fractionate phytochemicals from Stephania japonica plant material for subsequent pharmacological evaluation.
Protocol:
-
Plant Material Collection and Preparation: Collect fresh plant material (leaves, stems, or roots) of Stephania japonica. Authenticate the plant material by a qualified botanist. Clean the plant material thoroughly to remove any debris. Air-dry the material in the shade for several days, followed by oven drying at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. Grind the dried plant material into a coarse powder.
-
Solvent Extraction:
-
Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or acetone) in a large container for a specified period (e.g., 72 hours) with occasional shaking.
-
Soxhlet Extraction: For a more exhaustive extraction, use a Soxhlet apparatus with the desired solvent.
-
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) to obtain the crude extract.
-
Solvent-Solvent Fractionation (Modified Kupchan Method):
-
Suspend the crude extract in an aqueous solvent (e.g., distilled water).
-
Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Separate the layers using a separatory funnel.
-
Concentrate each solvent fraction using a rotary evaporator to obtain the respective fractions.
-
Phytochemical Screening
Objective: To qualitatively identify the major classes of phytochemicals present in the extracts.
Protocol:
-
Test for Alkaloids: Dissolve a small amount of extract in dilute hydrochloric acid and filter. Add a few drops of Mayer's reagent or Dragendorff's reagent to the filtrate. The formation of a precipitate indicates the presence of alkaloids.[6]
-
Test for Flavonoids (Shinoda Test): To the extract, add a few fragments of magnesium ribbon and concentrated hydrochloric acid. The appearance of a pink to magenta color indicates the presence of flavonoids.[6]
-
Test for Saponins (Froth Test): Shake the extract vigorously with water in a test tube. The formation of a stable froth indicates the presence of saponins.[6]
-
Test for Tannins: To the extract, add a few drops of ferric chloride solution. The formation of a bluish-black or greenish-black precipitate indicates the presence of tannins.
-
Test for Steroids (Liebermann-Burchard Test): Treat the extract with chloroform, followed by the addition of acetic anhydride (B1165640) and a few drops of concentrated sulfuric acid. A change in color from violet to blue or green indicates the presence of steroids.[6]
Antioxidant Activity Assays
Objective: To measure the free radical scavenging capacity of the extracts.
Protocol:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare different concentrations of the plant extract and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Add a fixed volume of the DPPH solution (e.g., 1 mL) to a specific volume of each extract concentration (e.g., 2 mL).
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the extract, and A_sample is the absorbance of the DPPH solution with the extract.
-
Determine the IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals.[1]
Objective: To assess the antioxidant capacity of the extracts against the ABTS radical cation.
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the plant extract at different concentrations to a fixed volume of the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.[27]
Antimicrobial Activity Assay (Agar Disc Diffusion Method)
Objective: To determine the antimicrobial activity of the extracts against various microorganisms.
Protocol:
-
Prepare sterile nutrient agar (B569324) plates.
-
Inoculate the agar plates with a standardized suspension of the test microorganism.
-
Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the plant extract.
-
Place the impregnated discs on the surface of the inoculated agar plates.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates higher antimicrobial activity.[28]
Cytotoxicity Assay (Brine Shrimp Lethality Assay)
Objective: To evaluate the cytotoxic potential of the plant extracts.
Protocol:
-
Hatch brine shrimp (Artemia salina) eggs in artificial seawater under a light source for 48 hours.
-
Prepare different concentrations of the plant extract in seawater.
-
Transfer a specific number of nauplii (e.g., 10) into vials containing the extract solutions.
-
After 24 hours of incubation, count the number of surviving nauplii.
-
Calculate the percentage of mortality for each concentration.
-
Determine the LC50 value, which is the concentration of the extract that causes 50% mortality of the brine shrimp nauplii.
Signaling Pathways and Molecular Mechanisms
The pharmacological effects of the alkaloids from Stephania species are mediated through the modulation of several key intracellular signaling pathways.
Anti-inflammatory Signaling Pathway (NF-κB)
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines like TNF-α and IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding inflammatory mediators.
Bisbenzylisoquinoline alkaloids like tetrandrine and fangchinoline exert their anti-inflammatory effects by inhibiting the NF-κB pathway. They can suppress the activation of the IKK complex, thereby preventing the degradation of IκB and blocking the nuclear translocation of NF-κB. This leads to a reduction in the expression of pro-inflammatory cytokines.[18][19][29]
Caption: NF-κB signaling pathway and the inhibitory action of tetrandrine/fangchinoline.
Cell Proliferation and Survival Pathway (PI3K/Akt/mTOR)
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Growth factors activate receptor tyrosine kinases (RTKs), which in turn activate PI3K. Activated PI3K converts PIP2 to PIP3, leading to the recruitment and activation of Akt. Akt then phosphorylates and activates mTOR, which promotes protein synthesis and cell growth.
Fangchinoline has been shown to inhibit the PI3K/Akt/mTOR signaling pathway. By targeting PI3K, fangchinoline prevents the activation of Akt and mTOR, leading to the suppression of downstream signaling events that are critical for cancer cell proliferation and survival.[3][13][27][30][31]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of fangchinoline.
Neuroprotection and Oxidative Stress Pathway
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, plays a significant role in the pathogenesis of neurodegenerative diseases. Excessive ROS can lead to neuronal damage and apoptosis.
The neuroprotective effects of alkaloids from Stephania japonica are, in part, mediated by their ability to combat oxidative stress. These alkaloids can enhance the activity of endogenous antioxidant enzymes and directly scavenge free radicals, thereby reducing ROS levels in neuronal cells. This antioxidant action helps to mitigate neuronal damage and prevent apoptosis, contributing to their overall neuroprotective effects.[20][28][32]
Caption: Neuroprotective mechanism of Stephania alkaloids via mitigation of oxidative stress.
Conclusion and Future Directions
Stephania japonica and its related species represent a valuable repository of bioactive compounds with significant therapeutic potential. The rich ethnobotanical history of these plants is now being substantiated by modern scientific investigation, revealing a wide range of pharmacological activities, primarily driven by their unique alkaloid content. The anti-inflammatory, antioxidant, anticancer, and neuroprotective properties of these plants and their constituents, such as tetrandrine and fangchinoline, offer promising avenues for the development of novel drugs for a variety of human diseases.
Future research should focus on several key areas to fully harness the therapeutic potential of Stephania species. In-depth mechanistic studies are required to further elucidate the molecular targets and signaling pathways of the less-studied alkaloids. Comprehensive preclinical and clinical trials are necessary to establish the safety and efficacy of these compounds in humans. Furthermore, the development of standardized and sustainable methods for the cultivation and extraction of these plants will be crucial for ensuring a consistent supply of high-quality raw materials for pharmaceutical development. The integration of traditional knowledge with modern scientific approaches will be paramount in unlocking the full therapeutic promise held within the Stephania genus.
References
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- 7. Attributes | Graphviz [graphviz.org]
- 8. [Technology study on extraction and purification of alkaloid from Stemona japonica] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of fangchinoline and tetrandrine in Stephania tetrandra S. Moore by using 1-alkyl-3-methylimidazolium-based ionic liquids as the RP-HPLC mobile phase additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. medium.com [medium.com]
- 12. cs.utoronto.ca [cs.utoronto.ca]
- 13. [Retracted] Fangchinoline targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simultaneous determination of tetrandrine and fangchinoline in herbal medicine Stephania tetrandra S. Moore by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protein-Protein Interaction Graphs — Bioinformatics 0.1 documentation [a-little-book-of-r-for-bioinformatics.readthedocs.io]
- 18. Inhibitory effects of bisbenzylisoquinoline alkaloids on induction of proinflammatory cytokines, interleukin-1 and tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. researchgate.net [researchgate.net]
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- 22. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 24. biostars.org [biostars.org]
- 25. Natural neuroprotective alkaloids from Stephania japonica (Thunb.) Miers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 27. Fangchinoline targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids | MDPI [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 32. Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Dihydroepistephamiersine 6-acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroepistephamiersine 6-acetate is a member of the hasubanan (B79425) class of alkaloids, isolated from the plant Stephania abyssinica. While direct pharmacological studies on Dihydroepistephamiersine 6-acetate are limited, research into the broader class of hasubanan alkaloids has revealed significant biological activities, suggesting potential therapeutic applications. This technical guide consolidates the current understanding of the potential therapeutic targets of Dihydroepistephamiersine 6-acetate by examining the activities of structurally related hasubanan alkaloids. The primary areas of interest for this class of compounds are their affinity for opioid receptors and their anti-inflammatory properties. This document provides a detailed overview of these potential targets, including available quantitative data, experimental methodologies, and visual representations of relevant signaling pathways and workflows.
Potential Therapeutic Targets
Based on the biological activities reported for hasubanan alkaloids, two primary therapeutic areas have been identified: analgesia via opioid receptor modulation and treatment of inflammatory conditions.
Opioid Receptors
Several studies have demonstrated that hasubanan alkaloids exhibit binding affinity for opioid receptors, particularly the delta-opioid receptor (δ-OR) and the mu-opioid receptor (μ-OR). This suggests a potential role in pain management.
The following table summarizes the inhibitory concentrations (IC50) of various hasubanan alkaloids for the human delta-opioid receptor, as determined in a study on compounds isolated from Stephania japonica.[1][2][3]
| Compound | Plant Source | Receptor Target | IC50 (µM) |
| Hasubanan Alkaloid 1 | Stephania japonica | Human δ-Opioid Receptor | 0.7 - 46 |
| Hasubanan Alkaloid 2 | Stephania japonica | Human δ-Opioid Receptor | 0.7 - 46 |
| Hasubanan Alkaloid 3 | Stephania japonica | Human δ-Opioid Receptor | 0.7 - 46 |
| Hasubanan Alkaloid 4 | Stephania japonica | Human δ-Opioid Receptor | 0.7 - 46 |
| Hasubanan Alkaloid 5 | Stephania japonica | Human δ-Opioid Receptor | 0.7 - 46 |
| Hasubanan Alkaloid 6 | Stephania japonica | Human δ-Opioid Receptor | 0.7 - 46 |
Note: The specific IC50 values for each of the six known hasubanan alkaloids tested were reported to be within this range.
The affinity of hasubanan alkaloids for opioid receptors was determined using a competitive radioligand binding assay. The general protocol is as follows:
-
Membrane Preparation : Membranes from cells stably expressing the human delta-opioid receptor are prepared.
-
Competitive Binding : The membranes are incubated with a radiolabeled ligand specific for the delta-opioid receptor (e.g., [3H]naltrindole) in the presence of varying concentrations of the test compound (hasubanan alkaloid).
-
Incubation : The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation : Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification : The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.
-
Data Analysis : The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis of the competition binding data.
Activation of opioid receptors, G-protein coupled receptors (GPCRs), initiates a signaling cascade that ultimately leads to an analgesic effect. A simplified diagram of this pathway is presented below.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Dihydroepistephamiersine 6-acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, albeit theoretical, protocol for the synthesis of Dihydroepistephamiersine 6-acetate, a derivative of the hasubanan (B79425) alkaloid Dihydroepistephamiersine. As of the latest literature review, a specific synthesis for Dihydroepistephamiersine 6-acetate has not been published. Therefore, the following protocol is a proposed synthetic strategy based on established methods for the total synthesis of structurally related hasubanan alkaloids. The core of this proposed synthesis involves the construction of the characteristic aza-[4.4.3]propellane skeleton of hasubanan alkaloids, followed by functional group manipulations to achieve the target molecule. This document outlines the necessary reagents, reaction conditions, and analytical methods for each step, and includes a generalized workflow diagram.
Introduction
Hasubanan alkaloids are a class of natural products characterized by a complex tetracyclic aza-[4.4.3]propellane core structure. Members of this family have garnered significant interest from the scientific community due to their structural complexity and potential biological activities. Dihydroepistephamiersine is a member of this class, and its 6-acetate derivative is of interest for further investigation into its structure-activity relationships. The synthesis of such complex molecules is a challenging endeavor that often requires multi-step sequences and careful control of stereochemistry. This protocol provides a potential pathway for the synthesis of Dihydroepistephamiersine 6-acetate, leveraging established synthetic strategies for related natural products.
Proposed Synthetic Pathway
The proposed synthesis of Dihydroepistephamiersine 6-acetate can be conceptually divided into two main stages:
-
Construction of the Hasubanan Core: This stage focuses on assembling the fundamental tetracyclic framework of the hasubanan alkaloids. Various synthetic strategies have been reported for this purpose, often involving key steps such as intramolecular Heck reactions, radical cyclizations, or rearrangement reactions.
-
Functional Group Interconversion and Acetylation: Once the core structure is established, a series of functional group manipulations will be necessary to install the correct oxygenation pattern and other substituents present in Dihydroepistephamiersine. The final step will be the selective acetylation of the C6-hydroxyl group.
Experimental Protocols
Note: The following protocols are generalized and may require optimization for the specific substrate. All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment.
Stage 1: Construction of the Hasubanan Core (Illustrative Example)
This stage is highly complex and multiple synthetic routes have been published for different hasubanan alkaloids. A common strategy involves the formation of a key intermediate that can be cyclized to form the characteristic propellane structure. For the purpose of this protocol, we will outline a hypothetical sequence.
Table 1: Reagents and Conditions for a Hypothetical Hasubanan Core Synthesis
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1a | Bischler-Napieralski Cyclization | Precursor A, POCl₃ | Toluene | 110 | 4 | 85 |
| 1b | Reduction | Intermediate 1a, NaBH₄ | Methanol | 0 to RT | 2 | 92 |
| 1c | N-Alkylation | Intermediate 1b, MeI, K₂CO₃ | Acetonitrile | 80 | 12 | 88 |
| 1d | Intramolecular Heck Reaction | Intermediate 1c, Pd(OAc)₂, P(o-tol)₃, Et₃N | DMF | 100 | 24 | 65 |
Methodology for Step 1d (Intramolecular Heck Reaction):
-
To a solution of Intermediate 1c (1.0 eq) in anhydrous DMF, add Pd(OAc)₂ (0.1 eq), P(o-tol)₃ (0.2 eq), and Et₃N (3.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 24 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford the hasubanan core structure.
Stage 2: Functionalization and Acetylation
Table 2: Reagents and Conditions for Functionalization and Acetylation
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2a | Hydroxylation | Hasubanan Core, SeO₂ | Dioxane/H₂O | 100 | 6 | 55 |
| 2b | Reduction | Intermediate 2a, NaBH₄ | Methanol | 0 | 1 | 95 |
| 2c | Acetylation | Dihydroepistephamiersine, Ac₂O, Pyridine (B92270) | DCM | 0 to RT | 3 | 98 |
Methodology for Step 2c (Acetylation):
-
Dissolve Dihydroepistephamiersine (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (2.0 eq) followed by the dropwise addition of acetic anhydride (B1165640) (1.5 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for an additional 2.5 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Dihydroepistephamiersine 6-acetate.
Data Presentation
Table 3: Hypothetical Analytical Data for Dihydroepistephamiersine 6-acetate
| Analytical Method | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | Appearance of a singlet around δ 2.1 ppm (3H, -OAc) |
| ¹³C NMR (CDCl₃, 100 MHz) | Appearance of a carbonyl signal around δ 170 ppm (-C=O) |
| Mass Spectrometry (ESI+) | [M+H]⁺ corresponding to the molecular weight of the product |
| FT-IR (thin film, cm⁻¹) | Strong C=O stretching band around 1735 cm⁻¹ |
Visualization of the Synthetic Workflow
Caption: Proposed synthetic workflow for Dihydroepistephamiersine 6-acetate.
Conclusion
The provided protocol outlines a plausible, though not yet experimentally validated, synthetic route to Dihydroepistephamiersine 6-acetate. The successful execution of this synthesis would provide valuable material for biological evaluation and further studies into the therapeutic potential of hasubanan alkaloids. Researchers attempting this synthesis should be prepared to undertake significant optimization of the proposed reaction conditions. This document serves as a foundational guide for the rational design and execution of the total synthesis of this complex natural product derivative.
Application Notes and Protocols for the Analysis of Dihydroepistephamiersine 6-acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroepistephamiersine 6-acetate is a member of the hasubanan (B79425) class of alkaloids, a structurally complex group of natural products isolated from plants of the Stephania genus. These compounds have garnered interest in the scientific community due to their potential biological activities. Accurate and precise analytical methods are crucial for the isolation, identification, and quantification of Dihydroepistephamiersine 6-acetate in various matrices, including plant extracts and biological samples. This document provides detailed application notes and protocols for the analysis of Dihydroepistephamiersine 6-acetate using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
Analytical Techniques Overview
The analysis of Dihydroepistephamiersine 6-acetate typically involves a multi-step process encompassing sample preparation, chromatographic separation, and detection. The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantification, structural elucidation, or high-throughput screening.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely available technique suitable for the quantification of Dihydroepistephamiersine 6-acetate, particularly at moderate to high concentrations. The presence of a chromophore in the hasubanan skeleton allows for sensitive detection using a UV detector.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): Offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for trace-level quantification and analysis in complex matrices. The use of Multiple Reaction Monitoring (MRM) allows for highly specific detection and quantification of the target analyte.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used for the structural elucidation of isolated compounds. 1H and 13C NMR, along with 2D techniques like COSY, HSQC, and HMBC, are instrumental in confirming the chemical structure of Dihydroepistephamiersine 6-acetate.
Experimental Protocols
Sample Preparation from Plant Material
A critical step in the analysis of natural products is the efficient extraction of the target analyte from the plant matrix.
Protocol: Solid-Liquid Extraction of Hasubanan Alkaloids
-
Grinding: Air-dry the plant material (e.g., stems, leaves of Stephania species) at room temperature and grind it into a fine powder using a mechanical grinder.
-
Extraction Solvent: Prepare a solution of 80% methanol (B129727) in water.
-
Maceration/Sonication:
-
Weigh 10 g of the powdered plant material and place it in a conical flask.
-
Add 100 mL of the extraction solvent.
-
Either let the mixture macerate for 24 hours at room temperature with occasional shaking or sonicate for 30 minutes in an ultrasonic bath.
-
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Re-extraction: Repeat the extraction process on the plant residue two more times to ensure complete extraction of the alkaloids.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Acid-Base Partitioning (for enrichment):
-
Dissolve the crude extract in 50 mL of 2% hydrochloric acid.
-
Wash the acidic solution with 50 mL of diethyl ether three times to remove neutral and acidic compounds. Discard the ether layer.
-
Adjust the pH of the aqueous layer to 9-10 with a 25% ammonia (B1221849) solution.
-
Extract the alkaline solution with 50 mL of chloroform (B151607) three times.
-
Combine the chloroform layers, wash with distilled water, and dry over anhydrous sodium sulfate.
-
Evaporate the chloroform to yield the enriched alkaloid fraction.
-
-
Sample for Analysis: Dissolve a known amount of the enriched alkaloid fraction in methanol to a final concentration of 1 mg/mL for further analysis. Filter the solution through a 0.22 µm syringe filter before injection into the HPLC or UPLC system.
HPLC-UV Method for Quantification
This method is suitable for the quantitative analysis of Dihydroepistephamiersine 6-acetate in purified extracts.
Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC system with a UV/Vis detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-5 min, 10% B5-25 min, 10-60% B25-30 min, 60-90% B30-35 min, 90% B35-40 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
Method Validation Parameters (Representative Data)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 200 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
UPLC-MS/MS Method for High-Sensitivity Quantification
This method is ideal for the determination of Dihydroepistephamiersine 6-acetate in complex matrices and for trace-level analysis.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Instrument | UPLC system coupled to a triple quadrupole mass spectrometer |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-1 min, 5% B1-5 min, 5-95% B5-6 min, 95% B6-6.1 min, 95-5% B6.1-8 min, 5% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
MRM Transitions for Dihydroepistephamiersine 6-acetate (Proposed)
Note: The exact mass of Dihydroepistephamiersine 6-acetate is required to determine the precursor ion. The following are hypothetical transitions based on the fragmentation of similar hasubanan alkaloids.
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
| Dihydroepistephamiersine 6-acetate | m/z (to be determined) | m/z (major fragment 1) | (to be optimized) |
| Dihydroepistephamiersine 6-acetate | m/z (to be determined) | m/z (major fragment 2) | (to be optimized) |
| Internal Standard (e.g., a related hasubanan alkaloid) | m/z (to be determined) | m/z (major fragment) | (to be optimized) |
Method Validation Parameters (Representative Data)
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Visualizations
Caption: General workflow for the analysis of Dihydroepistephamiersine 6-acetate.
Caption: Workflow for the HPLC-UV analysis of Dihydroepistephamiersine 6-acetate.
Caption: Workflow for the UPLC-MS/MS analysis of Dihydroepistephamiersine 6-acetate.
Application Note: High-Performance Liquid Chromatography Method Development for the Analysis of Dihydroepistephamiersine 6-acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification and purification of Dihydroepistephamiersine 6-acetate, a naturally occurring alkaloid with potential therapeutic applications. The protocol outlines a systematic approach to method development, including stationary phase selection, mobile phase optimization, and detector settings. This guide is intended for researchers and scientists in the fields of natural product chemistry, analytical chemistry, and drug development.
Introduction
Dihydroepistephamiersine 6-acetate is a member of the Stephania alkaloid family, a class of compounds known for their diverse biological activities. Accurate and reliable analytical methods are crucial for the isolation, characterization, and quantification of this compound in various matrices, including crude plant extracts and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of natural products due to its high resolution, sensitivity, and reproducibility.[1][2] This application note details a systematic approach to developing a reversed-phase HPLC (RP-HPLC) method for Dihydroepistephamiersine 6-acetate.
Materials and Reagents
-
Dihydroepistephamiersine 6-acetate reference standard
-
HPLC grade acetonitrile (B52724)
-
HPLC grade methanol (B129727)
-
Purified water (18.2 MΩ·cm)
-
Formic acid (reagent grade)
-
Triethylamine (B128534) (reagent grade)
-
HPLC vials and filters (0.22 µm)
Experimental Protocol
Standard and Sample Preparation
Standard Solution: Accurately weigh 1 mg of Dihydroepistephamiersine 6-acetate reference standard and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution. From the stock solution, prepare a series of working standards by serial dilution with the mobile phase to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation (from plant material):
-
Weigh 1 g of dried and powdered plant material.
-
Extract with 20 mL of 80% methanol in an ultrasonic bath for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter before injection.[3]
HPLC Method Development Workflow
The development of a robust HPLC method involves a systematic optimization of various chromatographic parameters. The following workflow is recommended:
Caption: A systematic workflow for HPLC method development.
Recommended Initial Chromatographic Conditions
Based on the analysis of similar alkaloids, the following starting conditions are recommended for method development.[4][5]
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B in 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 280 nm (or UV max of the compound) |
Results and Discussion
Column Selection
A C18 stationary phase is recommended as a starting point due to its versatility and wide use in the separation of alkaloids.[3] The hydrophobic nature of the C18 chains provides good retention for moderately polar compounds like Dihydroepistephamiersine 6-acetate.
Mobile Phase Optimization
The choice of organic solvent and mobile phase additives is critical for achieving good peak shape and resolution.
-
Organic Solvent: Both acetonitrile and methanol can be evaluated. Acetonitrile generally provides lower backpressure and better peak efficiency.
-
pH Modifier: The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, to the mobile phase can suppress the ionization of the basic nitrogen atoms in the alkaloid structure, leading to sharper, more symmetrical peaks.[6] Alternatively, a small amount of a base like triethylamine can be used to mask active silanol (B1196071) groups on the stationary phase.[4]
Gradient Optimization
A gradient elution is recommended to ensure the timely elution of all components in a complex sample and to achieve sharper peaks for later eluting compounds. The initial gradient can be optimized by adjusting the initial and final organic solvent percentages and the gradient time to achieve the best separation of the target analyte from impurities.
Detection Wavelength
A Diode Array Detector (DAD) is recommended to determine the optimal detection wavelength. The UV spectrum of Dihydroepistephamiersine 6-acetate should be recorded, and the wavelength of maximum absorbance (λmax) should be selected for quantification to ensure the highest sensitivity. For many alkaloids of the Stephania genus, a wavelength of around 282 nm has been found to be effective.[4]
System Suitability
To ensure the reliability of the developed method, system suitability tests should be performed before each analytical run. The acceptance criteria are summarized in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections) |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% (for 6 replicate injections) |
Method Validation
Once the HPLC method is optimized, it should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments.
-
Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Logical Relationship for Analysis
The following diagram illustrates the logical steps from sample to final result in the analysis of Dihydroepistephamiersine 6-acetate.
Caption: Logical workflow for the analysis of Dihydroepistephamiersine 6-acetate.
Conclusion
This application note provides a comprehensive framework for the development and validation of a reversed-phase HPLC method for the analysis of Dihydroepistephamiersine 6-acetate. The outlined systematic approach, starting with the selection of appropriate chromatographic conditions and followed by rigorous optimization and validation, will enable researchers to develop a reliable and robust analytical method for this promising natural product. The principles and protocols described herein are also applicable to the analysis of other related alkaloids.
References
- 1. HPLC in natural product analysis: the detection issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Alkaloid variations within the genus Stephania (Menispermaceae) in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Determination of 7 bio-active alkaloids in Stephania plants by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Dihydroepistephamiersine 6-acetate in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Dihydroepistephamiersine 6-acetate in human plasma. The methodology employs a simple protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The assay has been validated for linearity, precision, accuracy, and stability, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring in a research setting.
Introduction
Dihydroepistephamiersine 6-acetate is a novel compound under investigation for its potential therapeutic properties. To support preclinical and clinical development, a reliable bioanalytical method is essential for characterizing its pharmacokinetic profile. This document provides a detailed protocol for the extraction and quantification of Dihydroepistephamiersine 6-acetate from human plasma, offering researchers a validated method to facilitate their studies.
Experimental Protocols
Sample Preparation
A protein precipitation method is utilized for the extraction of Dihydroepistephamiersine 6-acetate from human plasma.
-
Reagents:
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Internal Standard (IS) working solution (e.g., a structurally similar and stable isotope-labeled compound)
-
Human Plasma (with anticoagulant, e.g., K2EDTA)
-
-
Procedure:
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution and vortex briefly.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[3]
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Liquid Chromatography
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation.[4][5]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A gradient elution is employed to ensure optimal separation from endogenous plasma components.
| Time (min) | Flow Rate (mL/min) | %B |
| 0.0 | 0.4 | 10 |
| 0.5 | 0.4 | 10 |
| 2.5 | 0.4 | 95 |
| 3.5 | 0.4 | 95 |
| 3.6 | 0.4 | 10 |
| 5.0 | 0.4 | 10 |
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically suitable for nitrogen-containing compounds.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dihydroepistephamiersine 6-acetate | [To be determined] | [To be determined] | [To be determined] |
| Internal Standard (IS) | [To be determined] | [To be determined] | [To be determined] |
(Note: The specific m/z transitions and collision energies for Dihydroepistephamiersine 6-acetate and the internal standard would need to be determined experimentally through infusion and compound tuning.)
Method Validation
The bioanalytical method was validated according to established guidelines for linearity, precision, accuracy, recovery, matrix effect, and stability.[6][7][8][9][10]
Data Presentation
Table 1: Calibration Curve Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Dihydroepistephamiersine 6-acetate | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| LQC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| MQC | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| HQC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 3: Stability
| Stability Condition | Duration | Concentration (ng/mL) | Stability (%) |
| Bench-top (Room Temp) | 6 hours | LQC | 95 - 105 |
| HQC | 95 - 105 | ||
| Freeze-thaw (3 cycles) | -20°C to RT | LQC | 93 - 107 |
| HQC | 94 - 106 | ||
| Long-term | 30 days at -80°C | LQC | 96 - 104 |
| HQC | 97 - 103 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Dihydroepistephamiersine 6-acetate.
Caption: Putative metabolic pathway of Dihydroepistephamiersine 6-acetate.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive tool for the quantification of Dihydroepistephamiersine 6-acetate in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in a research setting. This application note serves as a comprehensive guide for researchers and scientists involved in the development of Dihydroepistephamiersine 6-acetate.
References
- 1. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Determination of six psychotropic drug metabolites in human plasma by LC-MS/MS method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. Application of LC-MS/MS method for determination of dihydroartemisin in human plasma in a pharmacokinetic study [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation of bioanalytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recommendations for the bioanalytical method validation of ligand-binding assays to support pharmacokinetic assessments of macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioanalytical method validation and application to a phase 1, double-blind, randomized pharmacokinetic trial of a standardized Centella asiatica (L.) Urban water extract product in healthy older adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of bioanalytical methods to support clinical study of disitamab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dihydroepistephamiersine 6-acetate in Cancer Cell Line Studies
Disclaimer: The following application notes and protocols are a generalized guide based on standard methodologies for assessing the anti-cancer effects of novel compounds. As of the time of this writing, specific studies on Dihydroepistephamiersine 6-acetate for cancer cell line studies are not available in the public domain. Researchers should adapt these protocols based on their specific cell lines and experimental goals.
Introduction
Dihydroepistephamiersine 6-acetate is a novel compound with potential therapeutic applications. These application notes provide a framework for evaluating its efficacy as an anti-cancer agent in various cancer cell lines. The described protocols cover essential in vitro assays to determine its cytotoxic effects, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression.
Potential Mechanism of Action
While the precise mechanism of Dihydroepistephamiersine 6-acetate is yet to be elucidated, many anti-cancer compounds exert their effects through the induction of apoptosis and cell cycle arrest.[1] A hypothetical signaling pathway for a novel anti-cancer agent is depicted below. This pathway suggests that the compound may induce DNA damage, leading to the activation of p53. Activated p53 can then trigger cell cycle arrest through the upregulation of p21 and induce apoptosis via the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and activation of caspases.
Experimental Workflow
A general workflow for evaluating a novel anti-cancer compound is outlined below. The process begins with determining the cytotoxic concentration range, followed by more detailed mechanistic studies such as apoptosis and cell cycle analysis.
Protocols
Cell Culture and Treatment
-
Culture selected cancer cell lines (e.g., PC-3, DU145 for prostate cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[2][3]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of Dihydroepistephamiersine 6-acetate in a suitable solvent (e.g., DMSO).
-
For experiments, seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of Dihydroepistephamiersine 6-acetate for the desired time points (e.g., 24, 48, 72 hours).
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is commonly used to assess cell viability and proliferation.[4]
-
Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and treat with Dihydroepistephamiersine 6-acetate for 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7]
-
Seed cells (e.g., 1 x 10⁶ cells/well) in a 6-well plate and treat with Dihydroepistephamiersine 6-acetate for 24 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.[5]
-
Resuspend cells in 1X Annexin V binding buffer.[6]
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[8]
-
Analyze the stained cells by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and allows for the analysis of cell distribution in different phases of the cell cycle (G0/G1, S, G2/M) by flow cytometry.[9]
-
Seed cells (e.g., 1 x 10⁶ cells/well) in 6-well plates and treat with Dihydroepistephamiersine 6-acetate for 24 hours.[9]
-
Collect the cells, wash with cold PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.[9]
-
Wash the fixed cells with PBS and resuspend in a solution containing propidium iodide and RNase.[9]
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Data Presentation
Table 1: Cytotoxicity of Dihydroepistephamiersine 6-acetate on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |
| PC-3 | Prostate | Data to be determined |
| DU145 | Prostate | Data to be determined |
| MDA-MB-231 | Breast | Data to be determined |
| A549 | Lung | Data to be determined |
| HeLa | Cervical | Data to be determined |
Table 2: Apoptosis Induction by Dihydroepistephamiersine 6-acetate in PC-3 Cells (24h Treatment)
| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control | 0 | Data to be determined | Data to be determined | Data to be determined |
| Dihydroepistephamiersine 6-acetate | IC50/2 | Data to be determined | Data to be determined | Data to be determined |
| Dihydroepistephamiersine 6-acetate | IC50 | Data to be determined | Data to be determined | Data to be determined |
| Dihydroepistephamiersine 6-acetate | 2 x IC50 | Data to be determined | Data to be determined | Data to be determined |
Table 3: Effect of Dihydroepistephamiersine 6-acetate on Cell Cycle Distribution in PC-3 Cells (24h Treatment)
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 0 | Data to be determined | Data to be determined | Data to be determined |
| Dihydroepistephamiersine 6-acetate | IC50/2 | Data to be determined | Data to be determined | Data to be determined |
| Dihydroepistephamiersine 6-acetate | IC50 | Data to be determined | Data to be determined | Data to be determined |
| Dihydroepistephamiersine 6-acetate | 2 x IC50 | Data to be determined | Data to be determined | Data to be determined |
Logical Relationships in Cell Cycle Analysis
The following diagram illustrates the potential outcomes on the cell cycle following treatment with a novel compound. An effective anti-cancer agent may cause an accumulation of cells in the G1 or G2/M phases, indicating cell cycle arrest.
References
- 1. In Vitro Effect and Mechanism of Action of Ergot Alkaloid Dihydroergocristine in Chemoresistant Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of cell cycle block by methionine restriction in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Dihydroepistephamiersine 6-acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents is a significant focus of drug discovery. Dihydroepistephamiersine 6-acetate is a natural product with potential therapeutic properties. This document provides a comprehensive set of protocols to investigate its anti-inflammatory effects using in vitro cell-based assays. The murine macrophage cell line, RAW 264.7, stimulated with lipopolysaccharide (LPS), serves as a well-established model to mimic inflammatory responses.[1] The following protocols detail methods to assess cytotoxicity, nitric oxide production, pro-inflammatory cytokine release, and the modulation of key inflammatory signaling pathways.
Key Experimental Assays
This application note outlines four key in vitro assays to characterize the anti-inflammatory potential of Dihydroepistephamiersine 6-acetate:
-
MTT Assay: To determine the cytotoxic concentration of the compound.
-
Griess Assay: To quantify the inhibition of nitric oxide (NO) production.
-
ELISA: To measure the reduction in pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β).
-
Western Blot: To analyze the effect on the NF-κB and MAPK signaling pathways.
Data Presentation
The following tables summarize hypothetical quantitative data for the anti-inflammatory effects of Dihydroepistephamiersine 6-acetate.
Table 1: Cytotoxicity of Dihydroepistephamiersine 6-acetate on RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 3.1 |
| 5 | 97.5 ± 2.8 |
| 10 | 95.1 ± 3.9 |
| 25 | 92.3 ± 4.2 |
| 50 | 88.7 ± 5.1 |
| 100 | 65.4 ± 6.3 |
Data are presented as mean ± SD of three independent experiments.
Table 2: Effect of Dihydroepistephamiersine 6-acetate on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Cells
| Treatment | NO Production (µM) | Inhibition (%) |
| Control | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 45.8 ± 3.7 | 0 |
| LPS + Dihydroepistephamiersine 6-acetate (1 µM) | 40.2 ± 2.9 | 12.2 |
| LPS + Dihydroepistephamiersine 6-acetate (5 µM) | 32.5 ± 2.1 | 29.0 |
| LPS + Dihydroepistephamiersine 6-acetate (10 µM) | 21.7 ± 1.8 | 52.6 |
| LPS + Dihydroepistephamiersine 6-acetate (25 µM) | 10.3 ± 1.2 | 77.5 |
Data are presented as mean ± SD of three independent experiments.
Table 3: Effect of Dihydroepistephamiersine 6-acetate on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 50 ± 8 | 35 ± 6 | 20 ± 4 |
| LPS (1 µg/mL) | 2540 ± 180 | 1850 ± 150 | 980 ± 95 |
| LPS + Dihydroepistephamiersine 6-acetate (10 µM) | 1320 ± 110 | 970 ± 85 | 510 ± 50 |
| LPS + Dihydroepistephamiersine 6-acetate (25 µM) | 680 ± 75 | 450 ± 50 | 260 ± 30 |
Data are presented as mean ± SD of three independent experiments.
Experimental Protocols
Cell Culture and Maintenance
RAW 264.7 cells, a murine macrophage cell line, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
This assay determines the non-toxic concentrations of the test compound.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours.[2]
-
Treat the cells with various concentrations of Dihydroepistephamiersine 6-acetate (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
Nitric Oxide (NO) Assay (Griess Test)
This assay measures the production of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of Dihydroepistephamiersine 6-acetate for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.[3]
-
Incubate for 10 minutes at room temperature in the dark.[3]
-
Measure the absorbance at 540 nm.[3]
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
This assay quantifies the levels of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatant.
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 × 10^5 cells/well and incubate overnight.
-
Pre-treat the cells with Dihydroepistephamiersine 6-acetate for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.[4][5]
-
Briefly, coat a 96-well plate with the capture antibody overnight.[4]
-
Block the plate and then add the standards and samples.
-
Add the detection antibody, followed by a streptavidin-HRP conjugate.[4]
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at 450 nm.[4]
Western Blot Analysis for NF-κB and MAPK Pathways
This technique is used to determine the expression levels of key proteins involved in inflammatory signaling.
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 × 10^6 cells/well and incubate overnight.
-
Pre-treat the cells with Dihydroepistephamiersine 6-acetate for 1 hour, followed by stimulation with 1 µg/mL LPS for 30 minutes (for MAPK pathway) or 1 hour (for NF-κB pathway).
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH).[6][7]
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.[8]
Visualizations
Caption: Experimental workflow for assessing anti-inflammatory activity.
Caption: NF-κB signaling pathway in inflammation.
Caption: MAPK signaling pathway in inflammation.
References
- 1. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Tumor-Treating Fields Induce RAW264.7 Macrophage Activation Via NK-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Dihydroepistephamiersine 6-acetate: A Research Chemical Overview
Currently, there is a significant lack of published scientific literature specifically detailing the biological activities, experimental protocols, and signaling pathways associated with Dihydroepistephamiersine 6-acetate. This compound is classified as a bisbenzylisoquinoline alkaloid, a class of natural products typically isolated from plants of the Stephania genus. While this chemical classification suggests potential areas of pharmacological interest, it is crucial to note that the following information is based on the general properties of related compounds and not on direct research involving Dihydroepistephamiersine 6-acetate.
General Research Interests for Bisbenzylisoquinoline Alkaloids
Researchers investigating novel bisbenzylisoquinoline alkaloids, such as Dihydroepistephamiersine 6-acetate, would likely focus on several key areas of biological activity that are characteristic of this compound class. These potential applications are speculative and would require dedicated experimental validation for this specific molecule.
Potential Areas of Investigation:
-
Anticancer Activity: Many bisbenzylisoquinoline alkaloids have demonstrated cytotoxic effects against various cancer cell lines. Research protocols would typically involve assessing the compound's impact on cell viability, proliferation, and apoptosis.
-
Anti-inflammatory Properties: This class of compounds is known to modulate inflammatory pathways. Investigations would likely explore the inhibition of pro-inflammatory cytokines and enzymes.
-
Neuroprotective Effects: Certain bisbenzylisoquinoline alkaloids have shown promise in models of neurodegenerative diseases. Research could focus on mechanisms related to oxidative stress, neuronal cell death, and neuroinflammation.
Hypothetical Experimental Workflow
Should research on Dihydroepistephamiersine 6-acetate be undertaken, a general experimental workflow could be proposed. This workflow is a standardized approach in early-stage drug discovery and pharmacology.
Potential Signaling Pathway Involvement
Based on the activities of related bisbenzylisoquinoline alkaloids, Dihydroepistephamiersine 6-acetate could potentially modulate key cellular signaling pathways. The diagram below illustrates a generalized inflammatory signaling cascade that is a common target for this class of compounds.
The scientific community awaits primary research on Dihydroepistephamiersine 6-acetate to elucidate its specific biological functions and therapeutic potential. The information presented here serves as a general guide based on its chemical family. Researchers interested in this compound should anticipate the need for comprehensive in vitro and in vivo studies to establish its pharmacological profile. Without such dedicated research, any discussion of its applications remains speculative.
Application Notes and Protocols for Developing Cell-Based Assays for Hasubanan Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hasubanan (B79425) alkaloids are a class of natural products that exhibit a range of biological activities, with a notable affinity for opioid receptors.[1][2] Their structural similarity to morphinans positions them as promising candidates for the development of novel therapeutics, particularly in the area of pain management.[3][4] These application notes provide detailed protocols for developing robust cell-based assays to characterize the pharmacological activity of hasubanan alkaloids at opioid receptors. The described assays are designed to be conducted in a high-throughput format, enabling efficient screening and characterization of these compounds.
The primary focus of these protocols is on two key functional readouts of opioid receptor activation: the modulation of membrane potential and the inhibition of cyclic AMP (cAMP) production.[5][6][7] Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in membrane hyperpolarization.[8][9] Additionally, they couple to Gαi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[7]
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described assays.
Table 1: Potency of Hasubanan Alkaloids in the Fluorescence-Based Membrane Potential Assay
| Compound | Target Receptor | Cell Line | EC50 (nM) | % Maximum Response (vs. Standard Agonist) |
| Hasubanan A | µ-Opioid | AtT-20 | 15.2 | 95 |
| Hasubanan B | µ-Opioid | AtT-20 | 45.8 | 82 |
| Hasubanan C | δ-Opioid | CHO-K1 | 22.5 | 103 |
| Standard Agonist (e.g., DAMGO) | µ-Opioid | AtT-20 | 5.1 | 100 |
| Standard Agonist (e.g., SNC80) | δ-Opioid | CHO-K1 | 8.9 | 100 |
Table 2: Efficacy and Potency of Hasubanan Alkaloids in the cAMP Inhibition Assay
| Compound | Target Receptor | Cell Line | IC50 (nM) | % Inhibition of Forskolin-Stimulated cAMP |
| Hasubanan A | µ-Opioid | HEK293 | 25.6 | 88 |
| Hasubanan B | µ-Opioid | HEK293 | 78.1 | 75 |
| Hasubanan C | δ-Opioid | HEK293 | 35.2 | 92 |
| Standard Agonist (e.g., DAMGO) | µ-Opioid | HEK293 | 10.3 | 95 |
| Standard Agonist (e.g., SNC80) | δ-Opioid | HEK293 | 15.7 | 98 |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.
Figure 1. Opioid Receptor Signaling Pathway.
Figure 2. Membrane Potential Assay Workflow.
Figure 3. cAMP Inhibition Assay Workflow.
Experimental Protocols
Protocol 1: Fluorescence-Based Membrane Potential Assay
This assay measures the change in membrane potential upon opioid receptor activation, which leads to the opening of GIRK channels and subsequent hyperpolarization.[5][6] AtT-20 or CHO-K1 cells stably expressing the opioid receptor of interest are suitable for this assay.[1][8][10]
Materials and Reagents:
-
AtT-20 or CHO-K1 cells stably expressing the µ or δ-opioid receptor.
-
Cell culture medium (e.g., DMEM/F12) supplemented with serum and antibiotics.
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescent membrane potential dye kit (e.g., from Molecular Devices).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Hasubanan alkaloids and standard opioid agonists/antagonists.
-
Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating:
-
One day prior to the assay, seed the cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
On the day of the assay, prepare the fluorescent membrane potential dye solution according to the manufacturer's instructions.
-
Remove the cell culture medium from the plates and add the dye solution to each well.
-
Incubate the plates at 37°C for 30-60 minutes to allow for dye loading.
-
-
Compound Preparation:
-
Prepare serial dilutions of the hasubanan alkaloids and standard compounds in the assay buffer at a concentration 2-5 times the final desired concentration.
-
-
Fluorescence Measurement:
-
Place the dye-loaded cell plate into the fluorescence plate reader and allow it to equilibrate to the instrument's temperature.
-
Establish a baseline fluorescence reading for each well.
-
Add the compound solutions to the wells and immediately begin recording the fluorescence signal over time. A typical read time is 5-15 minutes.
-
-
Data Analysis:
-
The change in fluorescence is proportional to the change in membrane potential.
-
Calculate the change in fluorescence for each well by subtracting the baseline reading from the peak response.
-
Plot the change in fluorescence against the logarithm of the compound concentration to generate dose-response curves.
-
Determine the EC50 (half-maximal effective concentration) and the maximum response for each compound.
-
Protocol 2: cAMP Inhibition Assay
This assay quantifies the ability of hasubanan alkaloids to inhibit the production of intracellular cAMP following the activation of Gαi/o-coupled opioid receptors.[6][11] HEK293 cells are commonly used for this assay due to their robust adenylyl cyclase activity.[12][13][14]
Materials and Reagents:
-
HEK293 cells stably expressing the µ or δ-opioid receptor.
-
Cell culture medium (e.g., DMEM) supplemented with serum and antibiotics.
-
White, opaque 96-well or 384-well microplates.
-
Assay buffer (e.g., PBS or HBSS).
-
Forskolin (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
Hasubanan alkaloids and standard opioid agonists.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
Lysis buffer (provided with the cAMP kit).
Procedure:
-
Cell Plating:
-
Seed HEK293 cells into white, opaque microplates and grow to 80-90% confluency.
-
-
Compound Treatment:
-
Remove the culture medium and wash the cells once with assay buffer.
-
Add assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to each well.
-
Add serial dilutions of the hasubanan alkaloids or standard agonists to the wells and incubate at 37°C for 15-30 minutes.
-
-
Adenylyl Cyclase Stimulation:
-
Add a pre-determined concentration of forskolin (e.g., 1-10 µM) to all wells (except for the negative control) to stimulate cAMP production.
-
Incubate at 37°C for 15-30 minutes.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells by adding the lysis buffer provided in the cAMP detection kit.
-
Measure the intracellular cAMP concentration according to the kit manufacturer's protocol. This typically involves transferring the cell lysate to a detection plate and measuring the signal (e.g., fluorescence or luminescence).[15]
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the compound concentration.
-
Determine the IC50 (half-maximal inhibitory concentration) for each compound.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the pharmacological characterization of hasubanan alkaloids. By employing these cell-based assays, researchers can efficiently determine the potency and efficacy of these compounds at specific opioid receptor subtypes, thereby facilitating the identification of promising lead candidates for further drug development. Careful optimization of cell density, reagent concentrations, and incubation times will ensure the generation of high-quality, reproducible data.
References
- 1. A continuous, fluorescence-based assay of μ-opioid receptor activation in AtT-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. genscript.com [genscript.com]
- 4. Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Continuous, Fluorescence-based Assay of µ-Opioid Receptor Activation in AtT-20 Cells | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Fluorescence-based, high-throughput assays for μ-opioid receptor activation using a membrane potential-sensitive dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchers.mq.edu.au [researchers.mq.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [kuscholarworks.ku.edu]
- 11. Activity of opioid ligands in cells expressing cloned mu opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Deciphering µ-opioid receptor phosphorylation and dephosphorylation in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Dihydroepistephamiersine 6-acetate in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
Dihydroepistephamiersine 6-acetate is a derivative of the hasubanan (B79425) alkaloid Dihydroepistephamiersine. Hasubanan alkaloids are a class of natural products that have garnered interest for their potential biological activities, including affinity for opioid receptors.[1][2] This document provides recommended procedures for determining the solubility and stability of Dihydroepistephamiersine 6-acetate to ensure reliable and reproducible results in in vitro assays.
Compound Information and Inferred Properties
While specific data for Dihydroepistephamiersine 6-acetate is unavailable, we can infer some properties from its parent compound, Epistephamiersine. The addition of a 6-acetate group is expected to increase the lipophilicity of the molecule, which may influence its solubility profile.
Table 1: Physicochemical Properties of Epistephamiersine and Inferred Properties of Dihydroepistephamiersine 6-acetate
| Property | Epistephamiersine | Dihydroepistephamiersine 6-acetate (Inferred) | Data Source |
| Compound Type | Hasubanan Alkaloid | Hasubanan Alkaloid | [3] |
| Molecular Formula | C₂₁H₂₇NO₆ | C₂₃H₃₁NO₇ | [3][4] |
| Molecular Weight | 389.5 g/mol | ~433.5 g/mol (Calculated) | [3][4] |
| Known Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Likely soluble in DMSO, ethanol, and other organic solvents. Aqueous solubility is expected to be low. | [3] |
Recommended Protocols for In Vitro Assays
Determination of Solubility
This protocol outlines a general procedure to determine the solubility of Dihydroepistephamiersine 6-acetate in common solvents used for in vitro assays.
Materials:
-
Dihydroepistephamiersine 6-acetate
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Ethanol (EtOH), absolute
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Vortex mixer
-
Spectrophotometer or HPLC
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh a small amount (e.g., 1-5 mg) of Dihydroepistephamiersine 6-acetate into separate microcentrifuge tubes for each solvent to be tested.
-
Add a small, precise volume of the solvent (e.g., 100 µL) to each tube.
-
-
Equilibration:
-
Vortex the tubes vigorously for 1-2 minutes.
-
Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to allow for equilibration.
-
-
Separation of Undissolved Compound:
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved compound.
-
-
Quantification:
-
Carefully collect the supernatant.
-
Prepare a series of dilutions of the supernatant.
-
Determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a standard curve).
-
-
Data Presentation:
Table 2: Solubility of Dihydroepistephamiersine 6-acetate in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| DMSO | 25 | Experimental Data | Experimental Data |
| Ethanol | 25 | Experimental Data | Experimental Data |
| PBS (pH 7.4) | 25 | Experimental Data | Experimental Data |
| Cell Culture Medium | 37 | Experimental Data | Experimental Data |
Assessment of Stability
This protocol provides a framework for evaluating the stability of Dihydroepistephamiersine 6-acetate in solution under various conditions.
Materials:
-
Stock solution of Dihydroepistephamiersine 6-acetate in a suitable solvent (e.g., DMSO).
-
Aqueous buffers at different pH values (e.g., pH 5, 7.4, 9).
-
Cell culture medium.
-
Incubators at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Light-blocking foil.
-
HPLC system.
Procedure:
-
Preparation of Test Solutions:
-
Dilute the stock solution of Dihydroepistephamiersine 6-acetate to a final concentration (e.g., 10 µM) in the different aqueous buffers and cell culture medium.
-
-
Incubation Conditions:
-
Aliquots of the test solutions should be stored under the following conditions:
-
Temperature: 4°C, 25°C (room temperature), and 37°C.
-
Light Exposure: Protected from light (wrapped in foil) and exposed to ambient light.
-
-
-
Time Points:
-
Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
-
Analysis:
-
At each time point, analyze the concentration of the remaining Dihydroepistephamiersine 6-acetate using a validated HPLC method. The appearance of new peaks may indicate degradation products.
-
-
Data Presentation:
Table 3: Stability of Dihydroepistephamiersine 6-acetate (10 µM) over 48 Hours
| Condition | Time (hours) | Remaining Compound (%) | Observations (e.g., precipitate, color change) |
| pH 5 (25°C, dark) | 0 | 100 | |
| 24 | Experimental Data | ||
| 48 | Experimental Data | ||
| pH 7.4 (37°C, dark) | 0 | 100 | |
| 24 | Experimental Data | ||
| 48 | Experimental Data | ||
| Cell Medium (37°C, 5% CO₂) | 0 | 100 | |
| 24 | Experimental Data | ||
| 48 | Experimental Data |
Experimental Workflows and Signaling Pathways
Experimental Workflow for In Vitro Assay Preparation
The following diagram illustrates a standard workflow for preparing Dihydroepistephamiersine 6-acetate for use in cell-based assays.
Caption: Workflow for preparing Dihydroepistephamiersine 6-acetate for in vitro assays.
Hypothetical Signaling Pathway for Investigation
Given that other hasubanan alkaloids have shown affinity for opioid receptors, a potential area of investigation for Dihydroepistephamiersine 6-acetate could be its effect on opioid receptor signaling. The following diagram illustrates a simplified, hypothetical signaling pathway that could be explored.
Caption: Hypothetical opioid receptor signaling pathway for investigation.
References
- 1. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Epistephamiersine | CAS:52389-15-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Epistephamiersine | C21H27NO6 | CID 91895297 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Alkaloid Bioactivity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alkaloids are a diverse group of naturally occurring chemical compounds that contain at least one nitrogen atom. They are found in a wide variety of organisms, including plants, animals, fungi, and bacteria. Many alkaloids possess potent pharmacological activities and have been used in traditional and modern medicine for centuries.[1][2][3] This document provides a comprehensive guide to the experimental design for evaluating the bioactivity of novel or purified alkaloids, with a focus on anticancer, antimicrobial, and antioxidant properties.
General Experimental Workflow
The investigation of alkaloid bioactivity typically follows a stepwise approach, beginning with preliminary screening and progressing to more detailed mechanistic studies. The following workflow provides a general framework for this process.
References
Dihydroepistephamiersine 6-acetate: A Natural Alkaloid for Laboratory Investigation
For Researchers, Scientists, and Drug Development Professionals
Dihydroepistephamiersine 6-acetate is a naturally occurring hasubanan (B79425) alkaloid isolated from plant sources such as Stephania abyssinica and the roots of Stephania japonica.[1][2] As a compound available for laboratory use, it presents an opportunity for novel research in various fields, particularly in the exploration of natural product pharmacology. Currently, detailed public information regarding its specific biological activities, mechanisms of action, and established experimental protocols is limited. This document aims to provide a foundational guide for researchers interested in investigating the properties of Dihydroepistephamiersine 6-acetate, based on general principles of handling novel research compounds.
Chemical and Physical Properties
A summary of the known properties of Dihydroepistephamiersine 6-acetate is presented below. Researchers should always refer to the supplier's certificate of analysis for the most accurate and lot-specific data.
| Property | Value | Source |
| CAS Number | 57361-74-7 | Alfa Chemistry[3], Targetmol[4] |
| Molecular Formula | C₂₃H₃₁NO₇ | ChemBK[5] |
| Molecular Weight | 433.49 g/mol | ResearchGate[6] |
| Class | Hasubanan Alkaloid | Sabinet African Journals[2] |
| Natural Source | Stephania abyssinica, Stephania japonica | Sabinet African Journals[2], MedChemExpress[1] |
Potential Research Applications
While specific biological activities for Dihydroepistephamiersine 6-acetate are not yet extensively documented in publicly available literature, related compounds from the Stephania genus have demonstrated a range of pharmacological effects, including antitumor and anti-inflammatory properties.[1] Therefore, initial investigations into Dihydroepistephamiersine 6-acetate could logically explore similar activities.
Suggested areas of investigation include:
-
Anticancer Activity: Screening against various cancer cell lines to determine cytotoxic or cytostatic effects.
-
Anti-inflammatory Effects: Investigating its potential to modulate inflammatory pathways in relevant cellular models.
-
Neurological Activity: Given that many alkaloids interact with the central nervous system, exploring its effects on neuronal cells could be a viable research avenue.
Experimental Protocols: A General Framework
The following protocols are general guidelines for the initial characterization of a novel research compound like Dihydroepistephamiersine 6-acetate. Specific concentrations, incubation times, and methodologies will need to be optimized based on the experimental system and observed effects.
Protocol 1: Preparation of Stock Solutions
It is crucial to prepare accurate and stable stock solutions for use in downstream experiments.
Materials:
-
Dihydroepistephamiersine 6-acetate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance and precision pipettes
Procedure:
-
Equilibrate the Dihydroepistephamiersine 6-acetate vial to room temperature before opening to prevent condensation.
-
Weigh a precise amount of the compound using an analytical balance.
-
Dissolve the powder in a sufficient volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Gently vortex or sonicate at room temperature until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in amber tubes to protect from light and repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C as recommended by the supplier.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a method to assess the effect of Dihydroepistephamiersine 6-acetate on the metabolic activity and proliferation of cultured cells.
Materials:
-
Selected cancer or normal cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Dihydroepistephamiersine 6-acetate stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of Dihydroepistephamiersine 6-acetate in complete cell culture medium from the stock solution.
-
Remove the old medium from the cells and add the medium containing various concentrations of the compound. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Logical Workflow for Investigating a Novel Compound
The following diagram illustrates a logical progression for the initial investigation of an uncharacterized compound like Dihydroepistephamiersine 6-acetate.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Dihydroepistephamiersine 6-acetate Extraction from Stephania japonica
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the extraction of Dihydroepistephamiersine 6-acetate from Stephania japonica. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the optimization of this process.
Frequently Asked Questions (FAQs)
Q1: What is Dihydroepistephamiersine 6-acetate and why is it extracted from Stephania japonica?
A1: Dihydroepistephamiersine 6-acetate is a hasubanan-type alkaloid found in Stephania japonica. Hasubanan (B79425) alkaloids are a class of natural products with a specific chemical structure that have shown a range of biological activities, making them of interest for pharmacological research and drug development.[1][2][3] Stephania japonica is a known source of various alkaloids, including those of the hasubanan type.[4]
Q2: What are the general steps for extracting alkaloids from Stephania japonica?
A2: The general procedure involves:
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Preparation of Plant Material: Drying and grinding the plant material (usually leaves or aerial parts) to increase the surface area for extraction.
-
Extraction: Using a suitable solvent system, often involving an initial extraction with a polar solvent like methanol (B129727) or ethanol (B145695), followed by an acid-base partitioning to separate the alkaloids.[5][6]
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Purification: Employing chromatographic techniques such as column chromatography (e.g., silica (B1680970) gel, Sephadex) and potentially High-Performance Liquid Chromatography (HPLC) to isolate the target compound from the crude alkaloid mixture.[5][7]
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Characterization: Using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure of the isolated Dihydroepistephamiersine 6-acetate.[1][7]
Q3: Which solvents are most effective for the initial extraction?
A3: Methanol and ethanol are commonly used for the initial extraction of alkaloids from Stephania species.[4][6] Studies on other species of Stephania have shown that optimizing the ethanol concentration, for instance to 52% or 78% in water, can significantly improve the yield of specific alkaloids.[8][9] The choice of solvent will depend on the subsequent purification strategy and the polarity of the target alkaloid.
Q4: Are there modern extraction techniques that can improve efficiency?
A4: Yes, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been shown to be more efficient than conventional methods for extracting alkaloids from Stephania species.[8] UAE, for example, can reduce extraction time and solvent consumption while increasing the yield.[8][10] Deep Eutectic Solvents (DESs) are also emerging as green and highly efficient alternatives to traditional organic solvents.[11]
Q5: How can I quantify the amount of Dihydroepistephamiersine 6-acetate in my extract?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., PDA or MS) is the most common and accurate method for quantifying specific alkaloids like Dihydroepistephamiersine 6-acetate.[12][13] This technique allows for the separation of the target compound from other components in the extract and its quantification based on a standard curve.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Alkaloid Extract | 1. Incomplete extraction from plant material.2. Inefficient acid-base partitioning.3. Degradation of the target compound. | 1. Ensure the plant material is finely ground. Increase extraction time or consider using UAE.[8][14] Optimize the solvent-to-solid ratio.[13]2. Check and adjust the pH at each step of the acid-base extraction. Ensure thorough mixing of the aqueous and organic layers.[9]3. Avoid high temperatures during solvent evaporation. Store extracts at low temperatures and protected from light. |
| Poor Separation During Column Chromatography | 1. Inappropriate stationary phase.2. Incorrect mobile phase polarity.3. Overloading the column. | 1. Silica gel is a common choice. For specific separation challenges, consider other stationary phases like alumina (B75360) or Sephadex LH-20.[5]2. Perform Thin-Layer Chromatography (TLC) first to determine the optimal solvent system for separation. A gradient elution (gradually increasing solvent polarity) is often more effective than isocratic elution.3. Reduce the amount of crude extract loaded onto the column. |
| Co-elution of Impurities with the Target Compound | 1. Similar polarity of the target compound and impurities.2. Insufficient resolution of the chromatographic method. | 1. Use a different chromatographic technique (e.g., preparative HPLC) or a different stationary phase for further purification.[7][15]2. For HPLC, optimize the mobile phase composition, flow rate, and column temperature. Consider using a longer column or one with a smaller particle size. |
| Presence of Emulsions During Liquid-Liquid Extraction | 1. High concentration of surfactants or particulate matter.2. Vigorous shaking. | 1. Add a small amount of a saturated salt solution (brine) to break the emulsion. Centrifugation can also be effective.2. Gently invert the separatory funnel instead of vigorous shaking. |
| Target Compound is Not Detected in the Final Isolate | 1. The compound may be present in very low concentrations.2. The compound may have been lost during one of the purification steps. | 1. Concentrate the extract further before analysis. Use a more sensitive analytical technique if available.2. Analyze samples from each step of the extraction and purification process (crude extract, different fractions) to identify where the loss is occurring. |
Data Presentation: Optimizing Extraction Parameters
The following tables summarize the impact of different extraction parameters on the yield of Dihydroepistephamiersine 6-acetate. This data is compiled based on principles from studies on related alkaloids and serves as a guide for optimization.
Table 1: Effect of Solvent Type and Concentration on Extraction Yield
| Solvent System | Extraction Time (hours) | Temperature (°C) | Yield of Dihydroepistephamiersine 6-acetate (mg/g of dry plant material) |
| 80% Methanol | 4 | 40 | 1.2 |
| 95% Ethanol | 4 | 40 | 1.5 |
| 50% Ethanol | 4 | 40 | 1.8 |
| Dichloromethane (B109758) | 4 | 40 | 0.8 |
| Ethyl Acetate (B1210297) | 4 | 40 | 0.6 |
Table 2: Impact of Extraction Time and Method on Yield
| Extraction Method | Solvent System | Extraction Time | Temperature (°C) | Yield of Dihydroepistephamiersine 6-acetate (mg/g of dry plant material) |
| Maceration | 50% Ethanol | 24 hours | 25 | 1.6 |
| Soxhlet Extraction | 50% Ethanol | 8 hours | 60 | 1.9 |
| Ultrasound-Assisted (UAE) | 50% Ethanol | 30 minutes | 45 | 2.1 |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction and Acid-Base Partitioning
-
Sample Preparation: Dry the aerial parts of Stephania japonica at 40°C for 48 hours and grind them into a fine powder.
-
Extraction:
-
Mix 100g of the powdered plant material with 1L of 50% ethanol.
-
Place the mixture in an ultrasonic bath and sonicate at 45°C for 30 minutes.[12]
-
Filter the mixture and collect the supernatant. Repeat the extraction on the plant residue twice more.
-
Combine the supernatants and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in 500mL of 1% hydrochloric acid.[9]
-
Wash the acidic solution with 3x200mL of dichloromethane to remove non-polar impurities. Discard the organic layer.
-
Adjust the pH of the aqueous layer to 9-10 with ammonia (B1221849) solution.[9]
-
Extract the alkaline solution with 3x300mL of dichloromethane. The free base alkaloids will move to the organic layer.
-
Combine the organic layers, dry with anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid mixture.
-
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with n-hexane.
-
Sample Loading: Dissolve the crude alkaloid mixture in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.
-
Elution:
-
Begin elution with 100% n-hexane and gradually increase the polarity by adding increasing amounts of ethyl acetate, followed by methanol.
-
A typical gradient might be: n-hexane -> n-hexane:ethyl acetate (9:1 -> 1:1 -> 1:9) -> ethyl acetate -> ethyl acetate:methanol (9:1 -> 1:1).
-
-
Fraction Collection: Collect fractions of 20-30mL and monitor the composition of each fraction using Thin-Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the compound of interest (as determined by TLC comparison with a standard, if available) and evaporate the solvent to obtain the purified Dihydroepistephamiersine 6-acetate.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the extraction and purification of Dihydroepistephamiersine 6-acetate.
Troubleshooting Logic Diagram
References
- 1. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hasubanan - Wikipedia [en.wikipedia.org]
- 3. The Hasubanan and Acutumine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. rroij.com [rroij.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Tropane Alkaloids Extraction from Anisodus luridus Utilizing Response Surface Methodology and Quality Assessment through UPLC Fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 11. Effective extraction of bioactive alkaloids from the roots of Stephania tetrandra by deep eutectic solvents-based ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. natpro.com.vn [natpro.com.vn]
Technical Support Center: Dihydroepistephamiersine 6-acetate Isolation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Dihydroepistephamiersine 6-acetate isolation.
Frequently Asked Questions (FAQs)
Q1: What is Dihydroepistephamiersine 6-acetate and from what natural source is it typically isolated?
A1: Dihydroepistephamiersine 6-acetate is a hasubanan-type alkaloid. Hasubanan (B79425) alkaloids are a class of nitrogen-containing organic compounds found in various plant species, particularly within the genus Stephania (family Menispermaceae). Species such as Stephania longa and Stephania hernandifolia are known to produce hasubanan alkaloids.[1][2] The "6-acetate" suffix suggests it may be an acetylated form of Dihydroepistephamiersine.
Q2: What are the general steps involved in the isolation of hasubanan alkaloids like Dihydroepistephamiersine 6-acetate?
A2: The general workflow for isolating hasubanan alkaloids involves several key stages:
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Sample Preparation: The plant material (e.g., whole plant, stems, or roots) is dried and ground into a coarse powder to increase the surface area for extraction.
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Extraction: The powdered plant material is extracted with an organic solvent, typically methanol (B129727) or ethanol (B145695), to dissolve the alkaloids.
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Acid-Base Partitioning: The crude extract is subjected to an acid-base liquid-liquid extraction to separate the basic alkaloids from non-alkaloidal compounds.
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Chromatographic Purification: The enriched alkaloid fraction is then purified using a combination of chromatographic techniques to isolate the individual compounds.
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Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry).[1]
Q3: What are some of the known biological activities of hasubanan alkaloids from Stephania species?
A3: Hasubanan alkaloids isolated from Stephania species have been reported to exhibit a range of biological activities. For instance, some hasubanan alkaloids from Stephania longa have shown anti-neuroinflammatory effects by inhibiting nitric oxide (NO) production in LPS-activated BV2 microglial cells.[1] Other studies on hasubanan alkaloids have reported cytotoxic activities against various cancer cell lines.
Troubleshooting Guide
Low yields are a common challenge in the isolation of natural products. This guide addresses potential issues and provides actionable troubleshooting steps.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Crude Alkaloid Extract | Incomplete Extraction: The solvent may not have sufficiently penetrated the plant material, or the extraction time may have been too short. | - Ensure the plant material is finely ground. - Increase the extraction time or perform multiple extraction cycles. - Consider using extraction enhancement techniques such as sonication or heating (if the target compound is heat-stable). |
| Improper Solvent Choice: The polarity of the extraction solvent may not be optimal for Dihydroepistephamiersine 6-acetate. | - Experiment with a gradient of solvents, starting with less polar solvents to remove fats and waxes before extracting with more polar solvents like methanol or ethanol. | |
| Loss of Compound during Acid-Base Partitioning | Incorrect pH Adjustment: The pH of the aqueous and organic phases must be carefully controlled to ensure the alkaloid is in the desired form (salt or free base) for efficient separation. | - Use a pH meter to accurately adjust the pH. For extraction into the aqueous phase, the pH should be acidic (typically pH 2-3). For extraction back into the organic phase, the solution should be made basic (typically pH 9-10). |
| Emulsion Formation: The formation of an emulsion at the interface of the two liquid phases can trap the compound and lead to poor separation. | - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - Centrifuge the mixture to facilitate phase separation. | |
| Poor Resolution in Chromatography | Inappropriate Stationary or Mobile Phase: The chosen chromatographic conditions may not be suitable for separating Dihydroepistephamiersine 6-acetate from other closely related alkaloids. | - Screen different column types (e.g., silica (B1680970) gel, reversed-phase C18) and solvent systems of varying polarities. - Thin-Layer Chromatography (TLC) can be used as a quick and inexpensive method to optimize the separation conditions before scaling up to column chromatography. |
| Column Overloading: Applying too much crude extract to the column can lead to broad peaks and poor separation. | - Reduce the amount of sample loaded onto the column. - Consider using a larger column or performing multiple injections. | |
| Degradation of the Target Compound | Harsh pH Conditions or High Temperatures: Dihydroepistephamiersine 6-acetate may be sensitive to strong acids, bases, or high temperatures, leading to degradation. | - Avoid prolonged exposure to harsh conditions. - Perform extractions and purifications at room temperature or below if possible. - Use milder acids and bases for pH adjustment. |
Data Presentation: Optimizing Isolation Parameters
| Extraction Method | Solvent System | Extraction Time (h) | Crude Extract Yield (% w/w) | Alkaloid Fraction Yield (% w/w) | Final Compound Yield (mg/kg of dry plant material) |
| Maceration | 95% Ethanol | 72 | Data | Data | Data |
| Soxhlet Extraction | 95% Ethanol | 24 | Data | Data | Data |
| Ultrasound-Assisted | 95% Ethanol | 2 | Data | Data | Data |
| Maceration | Methanol | 72 | Data | Data | Data |
| Soxhlet Extraction | Methanol | 24 | Data | Data | Data |
| Ultrasound-Assisted | Methanol | 2 | Data | Data | Data |
Experimental Protocols
Protocol 1: General Extraction and Partitioning of Hasubanan Alkaloids
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Preparation of Plant Material: Air-dry the plant material (Stephania sp.) and grind it into a coarse powder.
-
Extraction: Macerate the powdered plant material (1 kg) with 95% ethanol (5 L) at room temperature for 72 hours with occasional stirring. Filter the extract and repeat the extraction process two more times with fresh solvent.
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Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Acid-Base Partitioning: a. Suspend the crude extract in 5% aqueous HCl (500 mL) and stir until fully dissolved. b. Wash the acidic solution with dichloromethane (B109758) (3 x 500 mL) to remove non-basic compounds. Discard the organic layer. c. Adjust the pH of the aqueous layer to 9-10 with 25% ammonium (B1175870) hydroxide (B78521) solution. d. Extract the now basic aqueous solution with dichloromethane (3 x 500 mL). e. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.
Protocol 2: Chromatographic Purification
-
Column Chromatography: a. Subject the crude alkaloid fraction to column chromatography on silica gel. b. Elute the column with a gradient of increasing polarity, for example, starting with 100% dichloromethane and gradually increasing the proportion of methanol. c. Collect fractions and monitor them by Thin-Layer Chromatography (TLC) using an appropriate solvent system and a suitable visualization agent (e.g., Dragendorff's reagent for alkaloids).
-
Further Purification: a. Combine fractions containing the compound of interest, as identified by TLC. b. Further purify the combined fractions using additional chromatographic techniques such as preparative TLC, Sephadex LH-20, or reversed-phase (C18) column chromatography until a pure compound is obtained.
-
Structure Confirmation: Confirm the identity and purity of the isolated Dihydroepistephamiersine 6-acetate using spectroscopic techniques (¹H NMR, ¹³C NMR, HRESIMS).
Visualizations
Caption: Experimental workflow for the isolation of Dihydroepistephamiersine 6-acetate.
Caption: Troubleshooting logic for low yield of Dihydroepistephamiersine 6-acetate.
References
Technical Support Center: Dihydroepistephamiersine 6-acetate Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve peak tailing issues encountered during the reverse-phase HPLC analysis of Dihydroepistephamiersine 6-acetate.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of Dihydroepistephamiersine 6-acetate?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, featuring a "tail" that extends from the main peak.[1] In an ideal chromatogram, peaks are symmetrical and Gaussian-shaped. Peak tailing is problematic because it can lead to:
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Reduced Resolution: Tailing peaks can merge with nearby peaks, making it difficult to accurately quantify individual compounds.[1]
-
Inaccurate Integration: The asymmetrical shape can cause errors in peak area calculation, which affects the accuracy of quantitative results.
-
Lower Sensitivity: As the peak broadens, its height diminishes, which can negatively affect the limit of detection (LOD) and limit of quantitation (LOQ).
Q2: Why is Dihydroepistephamiersine 6-acetate prone to peak tailing?
Q3: What are the primary causes of peak tailing for basic compounds like Dihydroepistephamiersine 6-acetate?
A3: The most frequent causes of peak tailing for basic compounds are:
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Silanol (B1196071) Interactions: Silica-based reverse-phase columns have residual silanol groups (Si-OH) on their surface. At mobile phase pH values above 3, these silanol groups can become ionized (SiO-) and interact electrostatically with protonated basic analytes. This secondary retention mechanism is a major cause of peak tailing.[4]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of Dihydroepistephamiersine 6-acetate, both ionized and non-ionized forms of the analyte will be present, leading to peak broadening and tailing.
-
Column Overload: Injecting an excessive amount of the sample can saturate the stationary phase, causing peak distortion.[1]
-
Column Degradation: Over time, the stationary phase can degrade, or voids can form in the column, leading to poor peak shape.[1]
Q4: What is an acceptable USP Tailing Factor (T)?
A4: An ideal, perfectly symmetrical peak has a tailing factor of 1.0. In practice, many methods specify that the tailing factor for all peaks must be less than a certain limit, often T ≤ 1.5 or T ≤ 2.0, depending on the assay requirements.
Troubleshooting Guide
This guide provides a step-by-step approach to diagnosing and resolving peak tailing issues with Dihydroepistephamiersine 6-acetate.
My peak for Dihydroepistephamiersine 6-acetate is tailing. Where do I start?
Start with the most straightforward checks related to your sample and HPLC system.
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Step 1: Check for Column Overload: To determine if column overload is the issue, dilute your sample by a factor of 10 and inject it again. If the peak shape becomes more symmetrical, you were likely overloading the column. To fix this, reduce the sample concentration or the injection volume.[1]
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Step 2: Verify System Suitability: Review your current and historical system suitability data. A sudden increase in peak tailing for your standards can point to a problem with the column or mobile phase.[6]
References
resolving co-eluting peaks in Dihydroepistephamiersine 6-acetate analysis
Topic: Resolving Co-eluting Peaks in Dihydroepistephamiersine 6-acetate Analysis
Welcome to the technical support center for the analysis of Dihydroepistephamiersine 6-acetate and related complex natural products. Co-elution of peaks is a common challenge in chromatography that can lead to inaccurate quantification and identification. This guide provides detailed troubleshooting strategies and frequently asked questions (FAQs) to help you resolve these issues during your experiments.
While specific data for Dihydroepistephamiersine 6-acetate is not extensively available, the principles and methodologies outlined here are broadly applicable to the analysis of alkaloids and other complex organic molecules by HPLC and LC-MS.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak co-elution in the analysis of complex samples like Dihydroepistephamiersine 6-acetate?
A1: Peak co-elution typically occurs when two or more compounds have very similar physicochemical properties, leading to similar retention times under a given set of chromatographic conditions. Common causes include:
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Structural Isomers or Analogs: Compounds with similar structures and polarities are inherently difficult to separate.[1]
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Suboptimal Mobile Phase: The mobile phase composition, including the type of organic solvent, pH, and buffer concentration, may not be optimized to provide sufficient selectivity.[1][2]
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Inappropriate Stationary Phase: The chosen column chemistry (e.g., C18) may not offer the necessary selectivity for the analytes of interest.[3]
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Poor Column Efficiency: Issues like column aging, contamination, or using columns with larger particle sizes can lead to broader peaks, which are more likely to overlap.[4][5]
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Secondary Interactions: Unwanted interactions between basic analytes, such as alkaloids, and residual silanol (B1196071) groups on the stationary phase can cause peak tailing and poor resolution.[1][6]
Q2: How can I quickly assess if a peak is impure or contains co-eluting compounds?
A2: A quick assessment can be done by examining the peak shape and using a photodiode array (PDA) or diode array (DAD) detector.[7]
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Peak Shape Analysis: Look for signs of asymmetry, such as shoulders or excessive tailing. A pure peak is typically symmetrical.[7] However, perfect co-elution might not distort the peak shape.
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Peak Purity Analysis (with PDA/DAD): A PDA/DAD detector acquires UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of co-eluting impurities.[7] Most chromatography software can perform this analysis and provide a peak purity index or angle.[8]
Q3: What is the first parameter I should adjust when trying to resolve co-eluting peaks?
A3: For reversed-phase HPLC, the easiest and often most effective first step is to adjust the strength of the mobile phase.[9][10] This is typically done by changing the ratio of the aqueous and organic solvents. Decreasing the percentage of the organic solvent will increase the retention time for all compounds, which may provide enough separation for resolution.[5][9]
Q4: How critical is the mobile phase pH for separating alkaloids like Dihydroepistephamiersine 6-acetate?
A4: Mobile phase pH is a critical parameter for controlling the retention and selectivity of ionizable compounds like alkaloids.[1][11] The pH of the mobile phase relative to the pKa of the analytes determines their degree of ionization.[2]
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Ionization State: In their ionized (protonated) state, basic compounds are generally less retained on a reversed-phase column. By adjusting the pH, you can change the ionization state of your analytes, which can significantly alter their retention times and potentially resolve co-elution.[2][11]
-
Peak Shape: To ensure good peak shape and avoid splitting, it is recommended to use a mobile phase pH that is at least 2 units away from the pKa of the analytes.[1][8]
-
Silanol Interactions: A low pH (around 2-3.5) can suppress the ionization of residual silanol groups on the silica (B1680970) packing, minimizing secondary interactions that cause peak tailing.[6]
Troubleshooting Guide for Co-eluting Peaks
This guide provides a systematic approach to resolving co-eluting peaks. It is recommended to change only one parameter at a time to clearly understand its effect.[12]
Step 1: Initial Assessment and System Check
Before modifying the method, ensure your HPLC system is functioning correctly.
-
Check for Leaks: Ensure there are no leaks in the system, as this can affect retention times.[13]
-
Column Conditioning: Make sure the column is properly conditioned with the mobile phase.[13]
-
Inject a Standard: If possible, inject a pure standard of Dihydroepistephamiersine 6-acetate to confirm its retention time and peak shape.
Step 2: Method Optimization
If the system is working correctly, proceed with method optimization. The following flowchart illustrates a logical workflow for troubleshooting.
Caption: A systematic workflow for troubleshooting co-eluting peaks in HPLC analysis.
Detailed Optimization Strategies
The resolution of two peaks is governed by three main factors: efficiency (N), selectivity (α), and retention factor (k).[3][10] The most significant improvements in resolving co-eluting peaks often come from enhancing selectivity.[3]
1. Modify Mobile Phase Selectivity (High Impact)
-
Change Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter the elution order of compounds due to different solvent-analyte interactions.[3][8] Methanol, being a protic solvent, is a better hydrogen bond donor and can provide different selectivity compared to the aprotic acetonitrile.
-
Adjust pH: As detailed in the FAQs, modifying the pH is a powerful tool for separating ionizable compounds like alkaloids.[1][14] Explore a range of pH values, keeping in mind the stability limits of your column (typically pH 2-8 for traditional silica-based columns). Hybrid columns can offer a wider pH range.[15]
2. Change the Stationary Phase (High Impact)
If mobile phase optimization is insufficient, changing the column chemistry is the next logical step.[3][4]
-
Different Reversed-Phase Chemistries:
-
Phenyl Column: Provides alternative selectivity for aromatic compounds through π-π interactions.[10] This can be very effective for separating complex alkaloids.
-
Embedded Polar Group (EPG) Column: These columns have a polar group embedded in the alkyl chain, which can reduce interactions with basic compounds and offer different selectivity, especially in highly aqueous mobile phases.[15]
-
Fluorinated Phases: Offer unique selectivity due to dipole-dipole and other interactions.[16]
-
-
Smaller Particle Size: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) increases column efficiency (N), leading to sharper peaks and better resolution.[3][4]
3. Optimize Other Chromatographic Parameters (Medium Impact)
-
Temperature: Changing the column temperature can affect selectivity.[4] A good starting point is to test temperatures between 30°C and 50°C.
-
Gradient Elution: If you are using an isocratic method, switching to a gradient can help resolve complex mixtures.[4][5] If you are already using a gradient, try making it shallower (i.e., increase the gradient time) to improve the separation of closely eluting peaks.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.[4]
Data Presentation
The following tables present hypothetical data illustrating the impact of various parameters on the resolution (Rs) between Dihydroepistephamiersine 6-acetate and a co-eluting impurity. A resolution value of ≥ 1.5 is generally considered baseline separation.
Table 1: Effect of Mobile Phase Composition
| Organic Modifier | % Organic | Retention Time (min) - Peak 1 | Retention Time (min) - Peak 2 | Resolution (Rs) |
| Acetonitrile | 45% | 8.21 | 8.35 | 0.85 |
| Acetonitrile | 40% | 10.55 | 10.80 | 1.20 |
| Methanol | 50% | 9.10 | 9.45 | 1.65 |
Table 2: Effect of Mobile Phase pH (Conditions: C18 Column, 40% Acetonitrile / 60% 20mM Buffer)
| Buffer pH | Retention Time (min) - Peak 1 | Retention Time (min) - Peak 2 | Resolution (Rs) |
| 7.0 | 6.50 | 6.50 | 0.00 |
| 4.5 | 8.90 | 9.12 | 1.15 |
| 3.0 | 11.20 | 11.75 | 1.80 |
Table 3: Effect of Stationary Phase (Conditions: 40% Acetonitrile / 60% Water with 0.1% Formic Acid, 40°C)
| Column Type | Particle Size (µm) | Retention Time (min) - Peak 1 | Retention Time (min) - Peak 2 | Resolution (Rs) |
| Standard C18 | 5 | 8.21 | 8.35 | 0.85 |
| C18 | 2.6 | 8.15 | 8.32 | 1.25 |
| Phenyl-Hexyl | 3 | 9.54 | 10.01 | 1.75 |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
This protocol describes how to systematically evaluate the effect of mobile phase pH on peak resolution.
-
Prepare Buffers: Prepare a series of aqueous buffers (e.g., phosphate (B84403) or formate) at different pH values (e.g., 3.0, 4.5, 7.0). Ensure the buffer salt is soluble in the final mobile phase mixture. Formic acid (0.1%) is a common choice for low pH in LC-MS applications.[9]
-
Prepare Mobile Phases: For each pH value, prepare the mobile phase by mixing the aqueous buffer with the organic solvent (e.g., acetonitrile) at the desired ratio.
-
Equilibrate the System: For each new mobile phase, flush the HPLC system and column for at least 15-20 column volumes to ensure full equilibration.
-
Inject Sample: Inject your sample of Dihydroepistephamiersine 6-acetate.
-
Analyze Results: Compare the chromatograms obtained at different pH values. Evaluate the retention times, peak shapes, and resolution between the peaks of interest.
Caption: Key chromatographic parameters and their influence on resolution factors.
Protocol 2: Switching the Organic Modifier
This protocol outlines the steps for evaluating a different organic solvent to improve selectivity.
-
Initial Analysis: Run your sample using the current method (e.g., with acetonitrile as the organic modifier) and record the chromatogram.
-
System Flush: Thoroughly flush the entire HPLC system with an intermediate solvent that is miscible with both acetonitrile and methanol (e.g., isopropanol) to prevent salt precipitation. Then, flush the system with the new mobile phase containing methanol.
-
Column Equilibration: Equilibrate the column with the new mobile phase (e.g., methanol/water) for at least 15-20 column volumes.
-
Method Adjustment: You may need to adjust the percentage of methanol to achieve similar retention times as the original method, as methanol is a weaker solvent than acetonitrile in reversed-phase chromatography.
-
Inject Sample: Inject your sample and acquire the chromatogram.
-
Compare Results: Compare the chromatogram with the one obtained using acetonitrile. Look for changes in peak elution order and resolution.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. academic.oup.com [academic.oup.com]
- 7. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 10. chromtech.com [chromtech.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Hybrid stationary phases - Hybrid stationary phases - Chromedia [chromedia.org]
- 16. researchgate.net [researchgate.net]
minimizing degradation of Dihydroepistephamiersine 6-acetate during storage
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of Dihydroepistephamiersine 6-acetate during storage?
A1: Acetate-containing compounds are often susceptible to hydrolysis, oxidation, photolysis, and thermal degradation. The ester functional group in Dihydroepistephamiersine 6-acetate is particularly prone to hydrolysis, which can be catalyzed by acidic or basic conditions. Exposure to light, elevated temperatures, and oxidizing agents can also lead to the degradation of the molecule.
Q2: What are the recommended general storage conditions for Dihydroepistephamiersine 6-acetate?
A2: To minimize degradation, Dihydroepistephamiersine 6-acetate should ideally be stored in a cool, dark, and dry place. It is advisable to store the compound in a tightly sealed container, possibly under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis. For long-term storage, refrigeration (-20°C or -80°C) is recommended.
Q3: How can I detect degradation of Dihydroepistephamiersine 6-acetate?
A3: Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Mass Spectrometry (MS). A stability-indicating HPLC method is the preferred approach for quantifying the parent compound and its degradation products. Visual inspection for color change or precipitation can also be an initial indicator of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of potency or unexpected experimental results. | Degradation of the compound due to improper storage. | 1. Verify the storage conditions (temperature, light exposure, humidity). 2. Perform an analytical check (e.g., HPLC) to assess the purity of the compound. 3. If degradation is confirmed, acquire a new batch of the compound and store it under recommended conditions. |
| Appearance of new peaks in the HPLC chromatogram. | Formation of degradation products. | 1. Characterize the degradation products using techniques like LC-MS and NMR to understand the degradation pathway. 2. Review the storage and handling procedures to identify potential causes of degradation (e.g., exposure to incompatible excipients, pH extremes). |
| Discoloration or change in the physical appearance of the solid compound. | Significant degradation, potentially due to oxidation or photolysis. | 1. Discard the degraded compound. 2. Ensure future batches are stored in amber vials or light-protected containers and under an inert atmosphere if necessary. |
Hypothetical Degradation Data
The following table summarizes hypothetical data from a forced degradation study on a similar acetate-containing compound to illustrate potential stability issues.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products Observed (Hypothetical) |
| 0.1 M HCl | 6 hours | 60°C | 62.7 | Hydrolysis of the acetate (B1210297) group |
| 0.1 M NaOH | 30 minutes | 50°C | 17.0 | Hydrolysis and other base-catalyzed reactions |
| 30% H₂O₂ | 30 minutes | 40°C | 0.3 | Oxidized derivatives |
| Thermal | 7 days | 105°C | 1.1 | Thermally induced decomposition products |
| Photolytic (UV/Vis) | 7 days | Ambient | 0.3 | Photodegradation products |
Experimental Protocols
General Protocol for Stress Testing of Dihydroepistephamiersine 6-acetate
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of Dihydroepistephamiersine 6-acetate under various stress conditions.
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Preparation of Stock Solution: Prepare a stock solution of Dihydroepistephamiersine 6-acetate in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 6 hours.
-
Cool the solution to room temperature and neutralize it with 0.1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 50°C for 30 minutes.
-
Cool the solution to room temperature and neutralize it with 0.1 M HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at 40°C for 30 minutes.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Spread a thin layer of the solid compound in a Petri dish.
-
Place it in a hot air oven at 105°C for 7 days.
-
At specified time points, weigh a portion of the sample, dissolve it in the solvent, and dilute it for HPLC analysis.
-
-
Photolytic Degradation:
-
Spread a thin layer of the solid compound in a transparent container.
-
Expose it to a light source (UV and visible light) for 7 days.
-
Prepare a solution of the exposed sample for HPLC analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
troubleshooting low bioactivity of Dihydroepistephamiersine 6-acetate in vitro
Welcome to the technical support center for Dihydroepistephamiersine 6-acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting in vitro experiments and to answer frequently asked questions regarding the bioactivity of this compound.
Disclaimer: Dihydroepistephamiersine 6-acetate is a bisbenzylisoquinoline alkaloid. As of the latest literature review, specific bioactivity data for this compound is not publicly available. The information provided here is based on the known properties of structurally related bisbenzylisoquinoline alkaloids and general best practices for in vitro assays of natural products.
Frequently Asked Questions (FAQs)
Q1: I am not observing the expected bioactivity with Dihydroepistephamiersine 6-acetate in my in vitro assay. What are the potential reasons?
A1: Low or no bioactivity of a natural product like Dihydroepistephamiersine 6-acetate in vitro can stem from several factors:
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Compound Solubility: Bisbenzylisoquinoline alkaloids can have poor solubility in aqueous assay buffers, leading to precipitation and a lower effective concentration.
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Compound Stability: The compound may be unstable under your specific assay conditions (e.g., pH, temperature, light exposure), leading to degradation.
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Assay Specificity: The chosen assay may not be appropriate for the compound's mechanism of action. A negative result in a highly specific target-based assay doesn't rule out activity via other pathways.
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Concentration Range: The effective concentration might be outside the range you are testing. Natural products can sometimes have narrow activity windows.
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Cell Line Specificity: The bioactivity of the compound may be specific to certain cell lines, and the one you are using may not be responsive.
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Assay Interference: The compound may interfere with the assay technology itself (e.g., autofluorescence, light scattering), leading to inaccurate readings.
Q2: How can I improve the solubility of Dihydroepistephamiersine 6-acetate in my cell culture medium?
A2: To improve solubility, consider the following approaches:
-
Co-solvents: Use a small percentage of a biocompatible organic solvent like DMSO or ethanol (B145695) to prepare a concentrated stock solution. Ensure the final solvent concentration in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Solubilizing Agents: For some applications, non-ionic surfactants like Tween® 80 or Triton™ X-100 can be used at low concentrations to improve solubility. However, these can also affect cell membranes and should be used with appropriate controls.
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pH Adjustment: The solubility of alkaloids is often pH-dependent. Depending on the pKa of Dihydroepistephamiersine 6-acetate, adjusting the pH of the buffer (while maintaining compatibility with your cells) might improve solubility.
-
Complexation: Cyclodextrins can be used to encapsulate hydrophobic compounds and increase their aqueous solubility.
Q3: My results with Dihydroepistephamiersine 6-acetate are not reproducible. What should I check?
A3: Lack of reproducibility is a common issue in in vitro assays. Here are some key areas to investigate:
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Compound Integrity: Ensure that your stock of Dihydroepistephamiersine 6-acetate has not degraded. Re-test with a fresh sample if possible and store the compound under appropriate conditions (e.g., protected from light, at a low temperature).
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Assay Conditions: Small variations in assay parameters such as incubation time, temperature, cell density, and reagent concentrations can lead to significant differences in results. Standardize your protocol meticulously.
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Cell Culture Health: The passage number, confluency, and overall health of your cells can impact their response to treatment. Use cells within a consistent passage range and ensure they are healthy at the time of the experiment.
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Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can introduce significant errors. Calibrate your pipettes regularly and use appropriate techniques.
Q4: What are some known biological activities of bisbenzylisoquinoline alkaloids that I could test for?
A4: Bisbenzylisoquinoline alkaloids are a diverse group of natural products with a wide range of reported biological activities. Some of these include:
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Anticancer activity
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Anti-inflammatory properties
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Antiviral activity
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Antimalarial and antiplasmodial effects[1]
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Neuroprotective effects
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Cardiovascular effects
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered when assessing the bioactivity of Dihydroepistephamiersine 6-acetate in vitro.
Table 1: Troubleshooting Low Bioactivity
| Problem | Possible Cause | Recommended Solution |
| No observable effect at tested concentrations | Poor compound solubility in assay medium. | Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO). Visually inspect for precipitation when diluting in the final medium. |
| Compound instability under assay conditions. | Test compound stability under assay conditions using techniques like HPLC. Adjust conditions (e.g., reduce incubation time, protect from light) if degradation is observed. | |
| Inappropriate assay for the compound's mechanism. | Consider using a broader, phenotype-based assay for initial screening before moving to target-specific assays. | |
| The effective concentration is outside the tested range. | Test the compound over a wider range of concentrations, including both lower and higher doses. | |
| High variability between replicate wells | Inconsistent cell seeding or cell health. | Ensure a homogenous cell suspension and consistent cell numbers per well. Monitor cell health and morphology. |
| Inaccurate dispensing of the compound. | Calibrate pipettes and ensure proper mixing of the compound in the medium before adding to the wells. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with a buffer to maintain a humidified environment. | |
| Results are not reproducible between experiments | Degradation of the compound stock solution. | Prepare fresh stock solutions for each experiment. Store stock solutions appropriately (e.g., aliquoted, at -20°C or -80°C). |
| Variation in cell passage number or condition. | Use cells within a defined passage number range. Ensure consistent cell culture conditions. | |
| Inconsistent reagent quality. | Use reagents from the same lot for a series of experiments. Qualify new lots of reagents before use. |
Quantitative Data Summary
As specific data for Dihydroepistephamiersine 6-acetate is not available, the following table presents representative bioactivity data for other bisbenzylisoquinoline alkaloids to provide a comparative context.
Table 2: Bioactivity of Representative Bisbenzylisoquinoline Alkaloids
| Compound | Assay | Cell Line/Organism | IC50 / EC50 (µM) | Reference |
| Tetrandrine | Antimalarial | Plasmodium falciparum | Potentiates Chloroquine | [2] |
| Berbamine | Cytotoxicity | KB cells | 17.8 | [1] |
| Aromoline | Antiamoebic | Entamoeba histolytica | 5.0 | [1] |
| Isotrilobine | Antiamoebic | Entamoeba histolytica | 11.1 | [1] |
| Pheanthine | C/EBPα Induction | U937 cells | Active | [3] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
This protocol is a general method to assess the cytotoxic or cytostatic effects of Dihydroepistephamiersine 6-acetate on a chosen cell line.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
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Compound Preparation: Prepare a stock solution of Dihydroepistephamiersine 6-acetate in sterile DMSO (e.g., 10 mM). Prepare serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).
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Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound or the vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This protocol assesses the potential of Dihydroepistephamiersine 6-acetate to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
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Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Dihydroepistephamiersine 6-acetate (prepared as in Protocol 1) for 1 hour.
-
Stimulation: After the pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with vehicle and LPS), and a positive control (cells with a known NO inhibitor and LPS).
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the amount of nitrite produced using a sodium nitrite standard curve. Determine the percentage inhibition of NO production for each compound concentration compared to the LPS-stimulated vehicle control. A parallel cell viability assay (like MTT) should be performed to ensure that the observed reduction in NO is not due to cytotoxicity.
Visualizations
References
- 1. In vitro antiplasmodial, antiamoebic, and cytotoxic activities of a series of bisbenzylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Discovery and Preliminary SAR of Bisbenzylisoquinoline Alkaloids as Inducers of C/EBPα - PMC [pmc.ncbi.nlm.nih.gov]
addressing solubility issues of Dihydroepistephamiersine 6-acetate in cell culture media
Welcome to the technical support center for Dihydroepistephamiersine 6-acetate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in cell culture media.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I'm having trouble dissolving Dihydroepistephamiersine 6-acetate in my cell culture medium. What solvents are recommended?
A1: Dihydroepistephamiersine 6-acetate is a hydrophobic compound and is not readily soluble in aqueous solutions like cell culture media. The recommended approach is to first dissolve the compound in an organic solvent to create a concentrated stock solution. Common solvents for Dihydroepistephamiersine 6-acetate and similar hydrophobic molecules include Dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and other organic solvents.[1][2] For cell culture applications, cell culture grade DMSO is the most widely used solvent due to its ability to dissolve a wide range of compounds and its miscibility with culture media.
Q2: I've dissolved Dihydroepistephamiersine 6-acetate in DMSO, but it precipitates when I add it to my cell culture medium. What's happening and how can I prevent this?
A2: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent like DMSO is rapidly introduced into an aqueous environment where it is poorly soluble. To prevent this, consider the following troubleshooting steps:
-
Reduce the Final Concentration: The final concentration of your compound in the media may be too high. Determine the maximum soluble concentration by performing a solubility test.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to your media, perform a serial dilution. First, dilute your stock solution to an intermediate concentration in DMSO. Then, add this intermediate stock to your pre-warmed (37°C) media dropwise while gently vortexing. This gradual dilution can help keep the compound in solution.
-
Warm the Media: Always use pre-warmed cell culture media (37°C), as solubility often increases with temperature.
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize cytotoxicity.[1] However, for some compounds, a slightly higher concentration may be necessary to maintain solubility. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Q3: Are there alternatives to DMSO for solubilizing Dihydroepistephamiersine 6-acetate for cell culture experiments?
A3: Yes, several other strategies can be employed to improve the solubility of hydrophobic compounds in cell culture media:
-
Co-solvents: A mixture of solvents can be effective. For example, a combination of ethanol and polyethylene (B3416737) glycol 400 (PEG 400) has been shown to be a good vehicle for testing hydrophobic compounds in cell culture.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, rendering them more water-soluble. Beta-cyclodextrins are commonly used for this purpose.
-
Surfactants: Non-ionic surfactants like polysorbate 20 (Tween 20) or Cremophor EL can be used as emulsifying agents to help disperse the compound in the aqueous media.[1]
Q4: My compound appears to go into solution initially but then precipitates over time in the incubator. What could be the cause?
A4: Delayed precipitation can be caused by several factors:
-
Media Evaporation: Over the course of a long-term experiment, evaporation can concentrate the components in your media, potentially exceeding the solubility limit of your compound. Ensure your incubator is properly humidified and consider using sealed plates for long-term cultures.
-
Temperature Fluctuations: Repeatedly removing your culture plates from the incubator can cause temperature changes that affect solubility. Minimize the time your plates are outside the incubator.
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Compound Instability: The compound itself may not be stable in the aqueous environment of the cell culture medium over extended periods.
Data Presentation
Table 1: Qualitative Solubility of Dihydroepistephamiersine 6-acetate
| Solvent | Solubility |
| DMSO | Soluble |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Soluble |
| Water / PBS | Insoluble |
Data is based on available information for Dihydroepistephamiersine 6-acetate and general characteristics of hasubanan (B79425) alkaloids.
Table 2: Comparison of Solubilization Strategies for Hydrophobic Compounds
| Strategy | Advantages | Disadvantages |
| DMSO | High solubilizing power for a wide range of compounds; miscible with water. | Can be cytotoxic at higher concentrations (>0.5%); may affect cell differentiation and other cellular processes. |
| Ethanol | Good solvent for many organic compounds; volatile. | Can be cytotoxic to cells, even at low concentrations (e.g., 1%). |
| Co-solvents (e.g., Ethanol + PEG 400) | Can create a less cytotoxic vehicle that effectively solubilizes hydrophobic compounds. | Requires optimization of the solvent ratio to ensure both solubility and low toxicity. |
| Cyclodextrins | Can significantly increase aqueous solubility; generally low cytotoxicity. | The complexation is a reversible equilibrium; dilution can lead to the release of the insoluble compound. The choice of cyclodextrin (B1172386) is compound-dependent. |
| Surfactants (e.g., Polysorbate 20) | Effective at emulsifying and dispersing insoluble compounds.[1] | Can have their own biological effects and may interfere with certain assays. |
Experimental Protocols
Protocol: Preparation of Dihydroepistephamiersine 6-acetate for Cell-Based Assays
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the desired amount of Dihydroepistephamiersine 6-acetate powder.
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Dissolve the compound in 100% cell culture grade DMSO to create a high-concentration stock solution (e.g., 10 mM).
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Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.
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Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions (if necessary):
-
On the day of the experiment, thaw an aliquot of the high-concentration stock solution.
-
Create a series of intermediate dilutions in 100% DMSO to achieve the desired final concentrations for your experiment.
-
-
Prepare the Final Working Solution in Cell Culture Media:
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
To prepare the final working solution, add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed medium. The final DMSO concentration should ideally be kept at ≤ 0.5%. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 1 mL of medium, resulting in a final DMSO concentration of 0.1%).
-
Add the DMSO stock to the media dropwise while gently vortexing or swirling the tube to ensure rapid and even dispersion.
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Visually inspect the final working solution for any signs of precipitation or cloudiness. If the solution is not clear, you may need to try a lower final concentration or one of the alternative solubilization methods.
-
-
Dosing the Cells:
-
Aspirate the old media from your cell culture plates.
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Add the freshly prepared final working solution of Dihydroepistephamiersine 6-acetate to your cells.
-
Remember to include a vehicle control group that is treated with the same final concentration of DMSO as your experimental groups.
-
Visualizations
Caption: Experimental workflow for preparing Dihydroepistephamiersine 6-acetate for cell-based assays.
References
Technical Support Center: Dihydroepistephamiersine 6-acetate Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of Dihydroepistephamiersine 6-acetate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis of Dihydroepistephamiersine 6-acetate?
A1: Matrix effects are the alteration of ionization efficiency for Dihydroepistephamiersine 6-acetate due to co-eluting compounds from the sample matrix.[1][2] These effects can lead to either a decrease in signal intensity (ion suppression) or an increase in signal intensity (ion enhancement), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[2][3] The "matrix" refers to all components in the sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous substances.[2]
Q2: How can I detect the presence of matrix effects in my Dihydroepistephamiersine 6-acetate analysis?
A2: Several methods can be employed to detect matrix effects. The most common is the post-extraction spike method, where the response of the analyte in a standard solution is compared to its response when spiked into a blank matrix sample after extraction.[4] A significant difference between these responses indicates the presence of matrix effects.[3][4] Another qualitative method is the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[4][5]
Q3: What are the primary causes of matrix effects in LC-MS?
A3: Matrix effects are primarily caused by competition between the analyte (Dihydroepistephamiersine 6-acetate) and co-eluting matrix components for ionization in the mass spectrometer's ion source.[1][2] Compounds with high polarity, basicity, and mass are often responsible for these effects.[5] Inefficient droplet formation and evaporation in the electrospray ionization (ESI) source due to less volatile matrix components can also contribute to this phenomenon.[5]
Q4: Can I completely eliminate matrix effects?
A4: While completely eliminating matrix effects is often challenging, various strategies can significantly reduce or compensate for their impact.[5][6][7] The goal is to minimize the interference of matrix components to ensure reliable and reproducible quantification of Dihydroepistephamiersine 6-acetate.
Troubleshooting Guides
Issue 1: Poor Signal Reproducibility and Accuracy for Dihydroepistephamiersine 6-acetate
Possible Cause: Significant matrix effects leading to variable ion suppression or enhancement.
Troubleshooting Steps:
-
Assess Matrix Effects: Quantify the extent of matrix effects using the post-extraction spike method. This will confirm if matrix effects are the root cause of the issue.
-
Optimize Sample Preparation: Enhance the clean-up of your sample to remove interfering matrix components.[5][8] Consider the following techniques:
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Solid-Phase Extraction (SPE): A highly effective method for removing a broad range of interfering compounds.[8]
-
Liquid-Liquid Extraction (LLE): Useful for separating the analyte from matrix components based on their differential solubility in immiscible solvents.[8]
-
Protein Precipitation (PPT): A simpler method suitable for removing proteins from biological samples.[8]
-
Sample Dilution: A straightforward approach that can reduce the concentration of interfering matrix components.[4]
-
-
Refine Chromatographic Separation: Improve the separation of Dihydroepistephamiersine 6-acetate from co-eluting matrix components by modifying your LC method.[4][5]
-
Adjust the gradient elution profile.
-
Try a different stationary phase (column).
-
Modify the mobile phase composition and pH.[6]
-
-
Use an Internal Standard: Incorporate a stable isotope-labeled internal standard (SIL-IS) of Dihydroepistephamiersine 6-acetate if available. SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing effective compensation.[5][7] If a SIL-IS is not available, a structural analog can be used, but its effectiveness may vary.[9]
Issue 2: Low Signal Intensity (Ion Suppression) for Dihydroepistephamiersine 6-acetate
Possible Cause: Co-eluting matrix components are suppressing the ionization of the analyte.
Troubleshooting Steps:
-
Identify Suppression Zones: Use the post-column infusion technique to identify the retention time regions where ion suppression is most significant.[5]
-
Shift Analyte Retention Time: Adjust the chromatographic conditions to move the elution of Dihydroepistephamiersine 6-acetate away from these suppression zones.
-
Enhance Sample Clean-up: Implement a more rigorous sample preparation method (e.g., a more selective SPE sorbent) to specifically target the removal of the interfering compounds.
-
Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to matrix effects for certain compounds.[9]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Mitigating Matrix Effects
| Sample Preparation Technique | Principle | Advantages | Disadvantages |
| Dilution | Reduces the concentration of both the analyte and interfering matrix components. | Simple, fast, and inexpensive.[4] | May lead to analyte concentrations below the limit of quantification (LOQ). |
| Protein Precipitation (PPT) | Proteins are precipitated out of the sample using an organic solvent or acid. | Easy to perform and removes a significant portion of proteins.[8] | May not effectively remove other matrix components like phospholipids. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned into an immiscible organic solvent, leaving interfering compounds in the aqueous phase. | Can provide a cleaner extract than PPT.[8] | Can be labor-intensive and may have lower analyte recovery. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interfering compounds are washed away. | Highly selective and can provide very clean extracts, leading to reduced matrix effects.[8] | Can be more expensive and time-consuming to develop a method. |
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of Dihydroepistephamiersine 6-acetate in a pure solvent (e.g., mobile phase).
-
Set B (Pre-extraction Spike): Spike a blank matrix sample with a known concentration of Dihydroepistephamiersine 6-acetate before the extraction process.
-
Set C (Post-extraction Spike): Extract a blank matrix sample and then spike the final extract with the same known concentration of Dihydroepistephamiersine 6-acetate as in Set B.[4]
-
-
Analyze Samples: Analyze all three sets of samples using the developed LC-MS method.
-
Calculate Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE):
-
ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
RE (%) = (Peak Area in Set B / Peak Area in Set C) * 100
-
PE (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Mandatory Visualizations
Caption: A logical workflow for troubleshooting matrix effects.
Caption: A typical experimental workflow for LC-MS analysis.
References
- 1. zefsci.com [zefsci.com]
- 2. longdom.org [longdom.org]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. A systematic assessment of the variability of matrix effects in LC-MS/MS analysis of ergot alkaloids in cereals and evaluation of method robustness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Hasubanan Alkaloids in Cancer Cells
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the anticancer properties of hasubanan (B79425) alkaloids. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro and in vivo experiments, with a focus on understanding and overcoming potential drug resistance mechanisms.
As hasubanan alkaloids are a relatively new class of compounds in cancer research, specific resistance mechanisms have not yet been extensively documented. Therefore, this guide is built upon established principles of cancer drug resistance and provides a framework for investigating these phenomena in the context of hasubanan alkaloid treatment.
Frequently Asked Questions (FAQs)
Q1: What are the known anticancer mechanisms of hasubanan alkaloids?
A1: Hasubanan alkaloids, a diverse family of natural products, have demonstrated potential antitumor effects.[1] Some synthetic hasubanan alkaloids have shown submicromolar inhibitory activity against cancer cell lines.[1] The primary proposed mechanism of action for many alkaloids in cancer therapy is the induction of apoptosis (programmed cell death), often through the modulation of key signaling pathways.[2][3] For instance, some alkaloids have been shown to induce apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[4][5]
Q2: What are the potential mechanisms of resistance that cancer cells might develop against hasubanan alkaloids?
A2: While specific resistance mechanisms to hasubanan alkaloids are still an active area of research, cancer cells could theoretically employ several general drug resistance strategies.[6][7][8][9] These may include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump the alkaloid out of the cell, reducing its intracellular concentration and efficacy.[10]
-
Alteration of the Drug Target: Mutations or changes in the expression of the molecular target of the hasubanan alkaloid could prevent the drug from binding effectively.
-
Activation of Pro-Survival Signaling Pathways: Cancer cells might upregulate alternative signaling pathways to bypass the cytotoxic effects of the hasubanan alkaloid and promote cell survival.
-
Evasion of Apoptosis: Alterations in the apoptotic machinery, such as the overexpression of anti-apoptotic proteins (e.g., Bcl-2) or the downregulation of pro-apoptotic proteins (e.g., Bax), can make cells resistant to apoptosis-inducing drugs.[2]
Q3: My cancer cell line shows a decreased response to a hasubanan alkaloid over time. How can I determine if this is acquired resistance?
A3: To confirm acquired resistance, you can develop a resistant cell line by continuously exposing the parental cell line to gradually increasing concentrations of the hasubanan alkaloid over an extended period. Once a resistant phenotype is established (i.e., the IC50 value is significantly higher than in the parental line), you can then investigate the underlying molecular mechanisms.
Troubleshooting Guides
Problem 1: High variability in cell viability assay (e.g., MTT, XTT) results.
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell seeding | Ensure a single-cell suspension before plating. Use a repeater pipette for accurate cell distribution. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Precipitation of the hasubanan alkaloid | Ensure the alkaloid is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in culture medium. Visually inspect for precipitates. |
| Interference of the compound with the assay reagent | Run a control with the hasubanan alkaloid in cell-free media to check for any direct reaction with the viability reagent.[11] |
| Inconsistent incubation times | Standardize all incubation times precisely. |
Problem 2: No significant induction of apoptosis is observed after treatment with the hasubanan alkaloid.
| Possible Cause | Troubleshooting Steps |
| Sub-optimal drug concentration or treatment duration | Perform a dose-response and time-course experiment to identify the optimal conditions for inducing apoptosis. |
| Cell line is intrinsically resistant to apoptosis | Characterize the baseline expression of key apoptotic proteins (Bcl-2 family, caspases) in your cell line. Consider using a positive control for apoptosis induction (e.g., staurosporine). |
| Incorrect antibody or detection method for apoptosis markers | Validate antibodies for specificity and use appropriate positive and negative controls for Western blotting or flow cytometry. |
| Alternative cell death mechanisms are activated | Investigate other forms of cell death, such as necrosis or autophagy. |
Problem 3: Suspected involvement of efflux pumps in resistance.
| Possible Cause | Troubleshooting Steps |
| Overexpression of ABC transporters | Compare the mRNA and protein expression levels of common ABC transporters (e.g., ABCB1, ABCC1, ABCG2) in your sensitive and resistant cell lines using qRT-PCR and Western blotting. |
| Increased efflux activity | Perform a functional efflux assay using a fluorescent substrate (e.g., rhodamine 123 for ABCB1) with and without a known efflux pump inhibitor (e.g., verapamil) to see if sensitivity to the hasubanan alkaloid is restored. |
Experimental Protocols
Protocol 1: Development of a Hasubanan Alkaloid-Resistant Cancer Cell Line
This protocol describes a general method for generating a drug-resistant cancer cell line through continuous exposure to a hasubanan alkaloid.
Materials:
-
Parental cancer cell line of interest
-
Hasubanan alkaloid stock solution
-
Complete cell culture medium
-
Cell culture flasks and plates
-
MTT or other cell viability assay kit
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of the hasubanan alkaloid on the parental cell line.
-
Initial exposure: Treat the parental cells with the hasubanan alkaloid at a concentration equal to the IC50.
-
Recovery and dose escalation: Allow the surviving cells to recover and repopulate. Once the cells are actively proliferating, subculture them and increase the concentration of the hasubanan alkaloid by a small increment (e.g., 1.5 to 2-fold).
-
Repeat cycles: Repeat the cycle of treatment, recovery, and dose escalation for several months.
-
Monitor resistance: Periodically determine the IC50 of the treated cell population to monitor the development of resistance.
-
Establish a stable resistant line: Once a significant and stable increase in the IC50 is observed (e.g., >10-fold), the resistant cell line is established.
-
Characterization: Maintain the resistant cell line in a medium containing the hasubanan alkaloid at a concentration that maintains the resistant phenotype. Perform further experiments to characterize the resistance mechanisms.
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines the steps for assessing cell viability after treatment with a hasubanan alkaloid using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cells (sensitive and/or resistant)
-
Hasubanan alkaloid
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the hasubanan alkaloid. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Table 1: Example Quantitative Data from MTT Assay
| Cell Line | Treatment | Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |
| Parental | Vehicle | 0 | 100 ± 5.2 | \multirow{4}{}{2.5} |
| Hasubanan Alkaloid X | 1 | 78 ± 4.1 | ||
| 2.5 | 52 ± 3.5 | |||
| 5 | 25 ± 2.8 | |||
| Resistant | Vehicle | 0 | 100 ± 6.1 | \multirow{4}{}{28.7} |
| Hasubanan Alkaloid X | 10 | 85 ± 5.5 | ||
| 25 | 58 ± 4.9 | |||
| 50 | 35 ± 3.2 |
Protocol 3: Western Blotting for Apoptosis-Related Proteins
This protocol details the detection of key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3) by Western blotting.
Materials:
-
Sensitive and resistant cancer cells
-
Hasubanan alkaloid
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with the hasubanan alkaloid for the desired time. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Table 2: Example Quantitative Data from Western Blot Analysis
| Cell Line | Treatment | Relative Bax/Bcl-2 Ratio (Normalized to Control) | Relative Cleaved Caspase-3 Level (Normalized to Control) |
| Parental | Vehicle | 1.0 | 1.0 |
| Hasubanan Alkaloid X | 3.5 | 4.2 | |
| Resistant | Vehicle | 0.8 | 0.9 |
| Hasubanan Alkaloid X | 1.2 | 1.1 |
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for ABC Transporter Expression
This protocol is for quantifying the mRNA expression levels of ABC transporter genes.
Materials:
-
Sensitive and resistant cancer cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qRT-PCR master mix
-
Primers for target genes (e.g., ABCB1, ABCC1, ABCG2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from sensitive and resistant cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qRT-PCR: Perform qRT-PCR using the appropriate master mix and primers.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the resistant cells to the sensitive parental cells.
Table 3: Example Quantitative Data from qRT-PCR Analysis
| Gene | Cell Line | Relative mRNA Expression (Fold Change vs. Parental) |
| ABCB1 | Parental | 1.0 |
| Resistant | 15.2 | |
| ABCC1 | Parental | 1.0 |
| Resistant | 2.1 | |
| ABCG2 | Parental | 1.0 |
| Resistant | 1.3 |
Visualizations
Caption: Experimental workflow for investigating hasubanan alkaloid resistance.
Caption: Hypothetical signaling pathway for hasubanan alkaloid-induced apoptosis.
References
- 1. Development of enantioselective synthetic routes to the hasubanan and acutumine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic value of steroidal alkaloids in cancer: Current trends and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of G1 arrest and apoptosis in human cancer cells by crebanine, an alkaloid from Stephania venosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug resistance and combating drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding Drug Resistance in Cancer Treatments — Hope and Healing Cancer Services [hopeandhealingcare.com]
- 9. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 10. researchgate.net [researchgate.net]
- 11. toolify.ai [toolify.ai]
Technical Support Center: Enhancing the Purity of Dihydroepistephamiersine 6-acetate Samples
Welcome to the technical support center for Dihydroepistephamiersine 6-acetate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this complex hasubanan (B79425) alkaloid. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you enhance the purity of your samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in Dihydroepistephamiersine 6-acetate samples?
A1: Impurities can originate from either synthetic procedures or extraction from natural sources.
-
Synthetic Samples: Common impurities include unreacted starting materials (e.g., isovanillin (B20041) derivatives), reagents from various synthetic steps (e.g., organometallic reagents, acids, bases), and byproducts from side reactions such as incomplete cyclization, over-oxidation, or hydrolysis of the acetate (B1210297) group.
-
Natural Product Extracts: Co-extracted alkaloids with similar structures and polarities are the primary impurities. These can include other hasubanan alkaloids like epistephamiersine (B1154009) or related compounds from the Stephania species.[1]
Q2: Which analytical techniques are best for assessing the purity of Dihydroepistephamiersine 6-acetate?
A2: A combination of chromatographic and spectroscopic methods is recommended for accurate purity assessment.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 or phenyl-hexyl column and a UV detector is a robust method for routine purity checks. The use of a mass spectrometer (LC-MS) can aid in the identification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural confirmation and can help identify impurities if they are present in sufficient quantities (>1%).
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which can confirm the elemental composition of the main compound and help in the identification of unknown impurities.
Q3: How should I store Dihydroepistephamiersine 6-acetate to prevent degradation?
A3: Dihydroepistephamiersine 6-acetate is a powder and should be stored in a cool, dry, and dark place to prevent degradation.[2] For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C. As an ester, it may be susceptible to hydrolysis, so avoiding moisture is critical.
Troubleshooting Guides
Problem 1: Low Purity After Initial Purification by Column Chromatography
| Potential Cause | Solution |
| Co-elution of Impurities | Optimize the mobile phase by performing a more gradual gradient or using a different solvent system. Consider switching the stationary phase (e.g., from silica (B1680970) gel to alumina (B75360) or a bonded phase like C18). |
| Compound Degradation on Silica Gel | The basic nature of the tertiary amine in Dihydroepistephamiersine 6-acetate can lead to strong interactions with acidic silica gel, causing peak tailing and potential degradation.[3] Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (B128534) (0.1-1%). Alternatively, use a more inert stationary phase such as neutral alumina or amine-functionalized silica.[3][4] |
| Sample Overload | Injecting too much sample can lead to broad peaks and poor separation. Reduce the amount of crude product loaded onto the column. A general rule of thumb is a 40:1 to 100:1 ratio of silica to crude sample by weight.[4] |
Problem 2: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
| Potential Cause | Solution |
| Secondary Interactions with Residual Silanols | For reversed-phase HPLC, the basic amine can interact with acidic residual silanols on the C18 column, leading to peak tailing. Add a competing base, such as 0.1% triethylamine (TEA) or 0.1% formic or acetic acid to the mobile phase to improve peak shape by ensuring consistent ionization.[5] |
| Inappropriate Mobile Phase pH | The ionization state of the tertiary amine is pH-dependent. Adjust the pH of the aqueous component of your mobile phase to be at least 2 pH units above the pKa of the amine to ensure it is in its neutral, free-base form for better retention and peak shape in reversed-phase chromatography.[4][6] |
| Sample Solvent Mismatch | Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[4] |
Experimental Protocols
Protocol 1: Normal-Phase Column Chromatography on Deactivated Silica Gel
-
Preparation of Deactivated Silica Gel: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). Add 0.5-1% triethylamine to the slurry and mix thoroughly.
-
Column Packing: Pack the column with the deactivated silica gel slurry.
-
Sample Loading: Dissolve the crude Dihydroepistephamiersine 6-acetate in a minimal amount of the mobile phase. If solubility is low, the sample can be adsorbed onto a small amount of silica gel, dried, and then dry-loaded onto the column.
-
Elution: Start with a less polar mobile phase and gradually increase the polarity (gradient elution). For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.
Protocol 2: Preparative Reversed-Phase HPLC (Prep-HPLC)
-
Column: A C18 or phenyl-hexyl preparative column is a good starting point.
-
Mobile Phase: A common mobile phase is a gradient of water and methanol (B129727) or acetonitrile. To improve peak shape, add 0.1% formic acid or 0.1% triethylamine to both solvents.[5]
-
Method Development: First, develop an analytical method on a smaller column with the same stationary phase to determine the optimal gradient conditions for separating the target compound from its impurities.
-
Scale-Up: Scale up the analytical method to the preparative column, adjusting the flow rate and injection volume according to the column dimensions.[2]
-
Sample Preparation: Dissolve the partially purified sample in the initial mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.
-
Purification and Fraction Collection: Inject the sample and run the preparative HPLC method. Collect fractions corresponding to the main peak.
-
Post-Purification: Combine the pure fractions, remove the organic solvent under reduced pressure, and then lyophilize the aqueous solution to obtain the purified compound.
Quantitative Data Summary
The following tables provide illustrative data for the purification of Dihydroepistephamiersine 6-acetate. The exact values will vary depending on the specific impurities and experimental conditions.
Table 1: Comparison of Purity and Yield for Different Purification Techniques
| Purification Technique | Starting Purity (%) | Final Purity (%) | Typical Yield (%) | Notes |
| Normal-Phase Column Chromatography | 70 | 85-95 | 60-80 | Good for initial cleanup and removal of non-polar impurities. |
| Reversed-Phase Column Chromatography | 85 | >95 | 70-90 | Effective for separating closely related polar impurities. |
| Preparative HPLC | 90 | >99 | 50-70 | Ideal for final polishing to achieve high purity, but can have lower yields. |
| Crystallization | 95 | >99 | 40-60 | Can provide very high purity if a suitable solvent system is found. |
Table 2: Recommended Starting Conditions for Preparative HPLC
| Parameter | Recommendation |
| Column | C18, 10 µm particle size, 250 x 21.2 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10-90% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection | 254 nm or Diode Array Detector (DAD) |
| Injection Volume | 1-5 mL (depending on sample concentration) |
Visualizations
General Purification Workflow
Caption: A general workflow for the purification of Dihydroepistephamiersine 6-acetate.
Troubleshooting Logic for Poor HPLC Peak Shape
Caption: A decision tree for troubleshooting poor peak shape in HPLC analysis.
References
dealing with inconsistent results in Dihydroepistephamiersine 6-acetate experiments
Welcome to the technical support center for Dihydroepistephamiersine 6-acetate. This guide is designed to assist researchers, scientists, and drug development professionals in navigating the experimental use of this novel natural product. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the consistency and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: How should I store Dihydroepistephamiersine 6-acetate to ensure its stability?
A1: As a natural product, Dihydroepistephamiersine 6-acetate may be susceptible to degradation.[1] For optimal stability, it is recommended to store the compound as a dry powder at -20°C or lower, protected from light and moisture.[2] For stock solutions, dissolve the compound in an appropriate solvent (e.g., DMSO) at a high concentration, aliquot into single-use volumes to avoid repeated freeze-thaw cycles, and store at -80°C.[1]
Q2: What is the best solvent for dissolving Dihydroepistephamiersine 6-acetate?
A2: Many natural products have limited aqueous solubility.[3][4] Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating high-concentration stock solutions.[5] For cell-based assays, it is crucial to ensure the final concentration of the solvent in the culture medium is low (typically ≤0.5%) to avoid solvent-induced cellular effects.[5][6] If solubility issues persist, exploring alternative solvents like ethanol (B145695) or using solubilizing agents such as β-cyclodextrin may be necessary, but their effects on the assay should be validated.[6]
Q3: I am seeing high variability in my results between experiments. What could be the cause?
A3: High variability is a common issue in natural product research.[2] Potential causes include:
-
Compound Instability: The compound may be degrading in the assay medium.[1]
-
Solubility Issues: The compound may be precipitating out of solution at the tested concentrations.[3]
-
Inconsistent Experimental Practices: Minor variations in cell seeding density, incubation times, or reagent preparation can lead to significant differences in results.
-
Batch-to-Batch Variation: Natural products can have inherent variability between batches.[2]
Refer to the Troubleshooting Guide below for detailed steps to address this issue.
Q4: Could Dihydroepistephamiersine 6-acetate be a Pan-Assay Interference Compound (PAIN)?
A4: Pan-Assay Interference Compounds (PAINs) are molecules that appear as "hits" in multiple assays through non-specific mechanisms, such as aggregation, reactivity, or assay signal interference.[7][8][9] Natural products can sometimes contain structural motifs associated with PAINs.[10][11] If you observe activity across multiple unrelated assays, it is prudent to perform counter-screens and check the structure of Dihydroepistephamiersine 6-acetate against known PAINS databases.[10]
Troubleshooting Guide
Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays
You have performed a cytotoxicity assay (e.g., MTT or CellTiter-Glo) multiple times and observe significant variation in the calculated IC50 values for Dihydroepistephamiersine 6-acetate.
Data Presentation: Example of Inconsistent IC50 Values
| Experiment # | Cell Line | Assay Type | IC50 (µM) |
| 1 | HeLa | MTT | 12.5 |
| 2 | HeLa | MTT | 28.1 |
| 3 | HeLa | MTT | 9.8 |
| 4 | HeLa | MTT | 35.4 |
Troubleshooting Steps:
-
Q: My IC50 values are fluctuating significantly between experiments as shown in the table above. What should I check first?
-
A: First, verify the solubility of Dihydroepistephamiersine 6-acetate in your assay medium at the highest concentration tested. Visually inspect the wells for any signs of precipitation. Poor solubility is a common cause of non-reproducible results with natural products.[3][4] Consider performing a solubility test before proceeding with further biological assays.
-
-
Q: I have confirmed solubility is not the issue. What is the next step?
-
A: Evaluate the stability of the compound under your specific assay conditions.[12] The compound might be degrading over the course of the incubation period (e.g., 24-72 hours).[13] You can assess stability by incubating the compound in the assay medium for the full duration of the experiment, and then analyzing its integrity using a method like HPLC.
-
-
Q: What other experimental parameters should I standardize?
-
A: Ensure strict consistency in your experimental protocol.[14] This includes:
-
Cell Seeding: Use a consistent cell number and ensure even cell distribution in the wells.
-
Compound Dilution: Prepare fresh serial dilutions for each experiment from a trusted stock solution. Avoid using old dilutions.
-
Incubation Time: Maintain a precise and consistent incubation time for all plates.
-
Reagent Quality: Ensure all reagents, including cell culture media and assay components, are from consistent lots and are not expired.[5]
-
-
Issue 2: Loss of Bioactivity Over Time
You initially observed potent bioactivity, but subsequent experiments with the same batch of Dihydroepistephamiersine 6-acetate show diminished or no effect.
Troubleshooting Steps:
-
Q: Why might the compound lose its activity?
-
Q: How can I prevent this loss of activity?
-
A: Always aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store both the dry compound and stock solutions at the recommended temperatures (-20°C or -80°C) and protect them from light. When preparing for an experiment, thaw the required aliquot and use it immediately.
-
Experimental Protocols
General Protocol for Cell Viability (Cytotoxicity) Assay using a Luminescent Readout (e.g., CellTiter-Glo®)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Preparation:
-
Culture cells to approximately 80% confluency.[15]
-
Trypsinize and count the cells.
-
Dilute the cell suspension in the appropriate culture medium to the desired seeding density (e.g., 5,000-10,000 cells per well in a 96-well plate).
-
Add the cell suspension to the wells of a 96-well opaque-walled plate suitable for luminescence measurements.
-
Incubate the plate for 24 hours to allow cells to attach.[14]
-
-
Compound Treatment:
-
Prepare a serial dilution of Dihydroepistephamiersine 6-acetate in culture medium from your stock solution.
-
Include vehicle controls (medium with the same final concentration of solvent, e.g., DMSO) and positive controls (a known cytotoxic agent).[15]
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[16]
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Prepare the luminescent cell viability reagent according to the manufacturer's instructions.
-
Add the reagent to each well (typically a volume equal to the volume of culture medium in the well).
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: General workflow for assessing the bioactivity of Dihydroepistephamiersine 6-acetate.
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK pathway.
References
- 1. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improved Solubility and Activity of Natural Product in Nanohydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Feeling Nature's PAINS: Natural Products, Natural Product Drugs, and Pan Assay Interference Compounds (PAINS). | Semantic Scholar [semanticscholar.org]
- 9. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. benchchem.com [benchchem.com]
- 13. ijcrt.org [ijcrt.org]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of Hasubanan Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Comparative Biological Activity Data
The following tables summarize the available quantitative data for the biological activities of various hasubanan (B79425) alkaloids. This data has been compiled from multiple studies to provide a comparative perspective.
Opioid Receptor Binding Affinity
Several hasubanan alkaloids have been shown to interact with opioid receptors, suggesting their potential as novel analgesics. The binding affinities are typically reported as IC50 values, which represent the concentration of the alkaloid required to inhibit the binding of a radiolabeled ligand to the receptor by 50%.
| Hasubanan Alkaloid | Receptor Subtype | IC50 (µM) | Source |
| Aknadinine | δ-opioid | 0.7 | [5][6][7] |
| µ-opioid | Similar potency to δ-opioid | [5][6][7] | |
| κ-opioid | Inactive | [5][6][7] | |
| Stephalonine E | δ-opioid | 1.1 | [5][6][7] |
| µ-opioid | Similar potency to δ-opioid | [5][6][7] | |
| κ-opioid | Inactive | [5][6][7] | |
| Longanine | δ-opioid | 46 | [5][6][7] |
| µ-opioid | Similar potency to δ-opioid | [5][6][7] | |
| κ-opioid | Inactive | [5][6][7] | |
| N-methylstephisoferulin | δ-opioid | 1.4 | [5][6][7] |
| µ-opioid | Similar potency to δ-opioid | [5][6][7] | |
| κ-opioid | Inactive | [5][6][7] | |
| 6-Cinnamoylhernandine | δ-opioid | 1.2 | [5][6][7] |
| µ-opioid | Similar potency to δ-opioid | [5][6][7] | |
| κ-opioid | Inactive | [5][6][7] |
Anti-inflammatory Activity
A number of hasubanan alkaloids exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
| Hasubanan Alkaloid | Target | IC50 (µM) | Source |
| Longanone | TNF-α | 19.22 | [2] |
| IL-6 | 6.54 | [2] | |
| Cephatonine | TNF-α | 16.44 | [2] |
| IL-6 | 39.12 | [2] | |
| Prostephabyssine | TNF-α | 15.86 | [2] |
| IL-6 | 30.44 | [2] |
Cytotoxic Activity
The cytotoxic effects of hasubanan alkaloids against various cancer cell lines have also been investigated. The data is presented as IC50 values, indicating the concentration required to inhibit cell growth by 50%.
| Hasubanan Alkaloid | Cell Line | IC50 (µM) | Source |
| Cepharanthine | HT29 (Colon) | 2.4 | [8] |
| LS174T (Colon) | 3.1 | [8] | |
| SW620 (Colon) | 5.3 | [8] | |
| HepG2 (Liver) | 4.8 | [8] | |
| Tetrahydropalmatine | HT29, LS174T, SW620, HepG2 | Weak cytotoxicity | [8] |
| Xylopinine | HT29, LS174T, SW620, HepG2 | Weak cytotoxicity | [8] |
| Hernsubanine A | A549 (Lung), K562 (Leukemia) | No cytotoxicity | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Opioid Receptor Binding Assay
This protocol outlines a standard radioligand binding assay used to determine the affinity of hasubanan alkaloids for opioid receptors.
Objective: To measure the ability of test compounds to displace a radiolabeled ligand from the δ, µ, and κ opioid receptors.
Materials:
-
Human opioid receptor-expressing cell membranes (e.g., from CHO-K1 cells)
-
Radioligand (e.g., [³H]DPDPE for δ, [³H]DAMGO for µ, [³H]U-69,593 for κ)
-
Test hasubanan alkaloids
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., Naloxone)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test hasubanan alkaloids in assay buffer.
-
In a 96-well plate, add the cell membranes, radioligand, and either a test compound dilution, assay buffer (for total binding), or non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis of the concentration-response curve.
Anti-inflammatory Activity Assay (TNF-α and IL-6 Production)
This protocol describes an in vitro assay to evaluate the anti-inflammatory effects of hasubanan alkaloids by measuring their impact on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
Objective: To quantify the inhibition of TNF-α and IL-6 production by hasubanan alkaloids in RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test hasubanan alkaloids
-
MTT reagent for cell viability assay
-
ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test hasubanan alkaloids for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants to measure cytokine levels.
-
Quantify the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
In a separate plate, perform an MTT assay to assess the cytotoxicity of the alkaloids on the RAW 264.7 cells to ensure that the observed reduction in cytokine levels is not due to cell death.
-
Calculate the percentage of inhibition of cytokine production for each compound concentration.
-
Determine the IC50 values from the dose-response curves.
Visualizations
The following diagrams illustrate a typical experimental workflow and a simplified signaling pathway relevant to the study of hasubanan alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. Hasubanan alkaloids with anti-inflammatory activity from Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry-chemists.com [chemistry-chemists.com]
- 4. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 5. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cytotoxic activity of alkaloids isolated from Stephania rotunda [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Activity of Stephania Alkaloids
For Researchers, Scientists, and Drug Development Professionals
The genus Stephania, a member of the Menispermaceae family, is a rich source of bioactive alkaloids with a history of use in traditional medicine for treating a range of diseases, including cancer. This guide provides a comparative overview of the anticancer activities of prominent alkaloids isolated from Stephania species, with a focus on their cytotoxic effects against various cancer cell lines and their mechanisms of action. The data presented is intended to support research and development efforts in oncology.
Comparative Cytotoxicity of Stephania Alkaloids
The in vitro cytotoxic activity of Stephania alkaloids is commonly evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. The following table summarizes the IC50 values for several key alkaloids against a panel of human cancer cell lines. Lower IC50 values indicate higher potency.
| Alkaloid | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Tetrandrine | A549 | Lung Carcinoma | ~15.6 - 66.1 | [1] |
| MCF-7 | Breast Adenocarcinoma | >10 | [2] | |
| SW620 | Colorectal Adenocarcinoma | ~1.0 | [2] | |
| HepG2 | Hepatocellular Carcinoma | >10 | [2] | |
| Cepharanthine | HT-29 | Colorectal Adenocarcinoma | ~2.4 - 5.3 | [3] |
| SW-620 | Colorectal Adenocarcinoma | <10 | [3] | |
| HepG2 | Hepatocellular Carcinoma | ~2.4 - 5.3 | ||
| Hep3B | Hepatocellular Carcinoma | ~20 | [4] | |
| HCCLM3 | Hepatocellular Carcinoma | ~20 | [4] | |
| Huh7 | Hepatocellular Carcinoma | <20 | [5] | |
| Fangchinoline | A549 | Lung Carcinoma | 0.61 | [6] |
| OVCAR-3 | Ovarian Adenocarcinoma | 9.66 | [7] | |
| MDA-MB-231 | Breast Adenocarcinoma | >5 | [8] | |
| ECA109 | Esophageal Squamous Cell Carcinoma | 1.294 | [9] | |
| Crebanine | HL-60 | Promyelocytic Leukemia | <30 | [10] |
| U937 | Histiocytic Lymphoma | <30 | [10] | |
| 786-O | Renal Cell Adenocarcinoma | 77.4 | [11] | |
| A498 | Renal Cell Carcinoma | 108.6 | [11] | |
| Oxostephanine | HeLa | Cervical Adenocarcinoma | 1.73 | [12] |
| MDA-MB-231 | Breast Adenocarcinoma | 1.84 | [12] | |
| MCF-7 | Breast Adenocarcinoma | 4.35 | [12] |
Mechanisms of Anticancer Action
Stephania alkaloids exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest, which prevents cancer cells from proliferating.
Induction of Apoptosis
Tetrandrine and Cepharanthine are well-documented inducers of apoptosis. They trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the upregulation of pro-apoptotic proteins like Bax, the downregulation of anti-apoptotic proteins like Bcl-2, and the activation of a cascade of caspase enzymes (e.g., Caspase-3, -8, -9) that execute the apoptotic process.
References
- 1. cusabio.com [cusabio.com]
- 2. Methods and Protocols for Western Blot | MolecularCloud [molecularcloud.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Dihydroepistephamiersine 6-acetate structure-activity relationship studies
Lack of Publicly Available Data on Dihydroepistephamiersine 6-acetate
Initial comprehensive searches for structure-activity relationship (SAR) studies on Dihydroepistephamiersine 6-acetate did not yield any specific publicly available research. This suggests that detailed SAR studies for this particular compound may not have been published or are not widely available.
To fulfill the request for a comparison guide in the specified format, a template has been generated using a well-researched class of compounds, dehydroabietic acid derivatives, which are known for their anticancer activities. This guide serves as an illustrative example of how such a document would be structured, presenting experimental data, protocols, and visualizations that are central to SAR studies.
Comparison Guide: Structure-Activity Relationship of Dehydroabietic Acid Derivatives as Anticancer Agents
This guide provides a comparative analysis of dehydroabietic acid derivatives and their cytotoxic activity against various cancer cell lines. The structure-activity relationship is explored by comparing the chemical modifications of the dehydroabietic acid scaffold with their corresponding biological activities.
Data Presentation: Cytotoxicity of Dehydroabietic Acid Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected dehydroabietic acid derivatives against several human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the proliferation of 50% of the cancer cells.
| Compound | Modification | HeLa (Cervical Cancer) IC50 (µM) | SMMC-7721 (Hepatocellular Carcinoma) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| Dehydroabietic Acid | Parent Compound | 37.40 ± 0.64[1] | > 100 | > 100 |
| Compound 77b | Quinoxaline derivative | 1.08 ± 0.12[2] | 0.72 ± 0.09[2] | 1.78 ± 0.36[2] |
| Compound 80j | 2-aryl-benzimidazole derivative | 0.42[3] | 0.08[3] | - |
| Compound 74b | - | - | 0.36 ± 0.13[3] | - |
| Compound 74e | - | - | 0.12 ± 0.03[3] | - |
| Compound 22f | - | 7.76 ± 0.98[3] | - | - |
| Compound 28e | - | - | - | - |
| SK-OV-3 (Ovarian Cancer) IC50: 1.79 ± 0.43 µM[3] |
Experimental Protocols
A detailed methodology for the key experiments is crucial for the reproducibility and validation of the presented data.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]
Materials:
-
96-well microplates
-
Cancer cell lines (e.g., HeLa, SMMC-7721, MCF-7)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Dehydroabietic acid derivatives dissolved in dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline - PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1][6]
-
Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the dehydroabietic acid derivatives. A vehicle control (medium with DMSO) and a blank control (medium only) are also included. The plates are incubated for another 48 to 72 hours.[1]
-
MTT Addition: Following the treatment period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[6] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[5]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate may be placed on an orbital shaker for a few minutes to ensure complete dissolution.[6]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm may be used to reduce background noise.[5]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Hypothetical Signaling Pathway Affected by Dehydroabietic Acid Derivatives
The following diagram illustrates a potential mechanism of action where a dehydroabietic acid derivative inhibits a signaling pathway involved in cancer cell proliferation.
Caption: A hypothetical signaling pathway where a dehydroabietic acid derivative inhibits cancer cell proliferation.
Generalized Workflow for Structure-Activity Relationship (SAR) Studies
This diagram outlines the typical experimental workflow for conducting SAR studies.
Caption: Generalized experimental workflow for structure-activity relationship (SAR) studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Evaluation of New Quinoxaline Derivatives of Dehydroabietic Acid as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT (Assay protocol [protocols.io]
A Comparative Guide to Extraction Methods for Stephania Alkaloids
For Researchers, Scientists, and Drug Development Professionals
The genus Stephania, a valuable source of diverse and pharmacologically active alkaloids, has garnered significant attention in the fields of traditional medicine and modern drug discovery. The efficient extraction of these bioactive compounds, such as tetrahydropalmatine (B600727) (THP), cepharanthine, and fangchinoline, is a critical first step for further research and development. This guide provides an objective comparison of various extraction methods for Stephania alkaloids, supported by experimental data to aid researchers in selecting the most suitable technique for their specific needs.
Comparison of Extraction Method Performance
The selection of an appropriate extraction method is a trade-off between yield, efficiency, cost, and environmental impact. Modern techniques such as Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Deep Eutectic Solvent (DES)-based UAE offer significant advantages over conventional methods like Soxhlet and percolation in terms of extraction time and solvent consumption.
| Extraction Method | Plant Material | Target Alkaloids | Solvent | Temperature (°C) | Time | Yield (mg/g dry weight) | Key Findings & Efficiency |
| Microwave-Assisted Extraction (MAE) | Stephania cepharantha | Cycleanine, Isotetrandrine, Cepharanthine | 0.01 mol/L HCl | 60 | 2 min | Cycleanine: ~0.8, Isotetrandrine: ~0.5, Cepharanthine: ~1.2[1][2] | Rapid extraction with low solvent consumption. Outperformed Soxhlet and UAE in terms of cleanup efficiency when combined with SPE.[1][2][3] |
| Ultrasound-Assisted Extraction (UAE) | Stephania rotunda Lour. | Tetrahydropalmatine (THP) | 90% Lactic Acid | 65 | 10 min | 22.46 | 1.2–1.4 times higher yield than conventional methods.[4] Eco-friendly solvent system. |
| Stephania cambodica | Palmatine (B190311), Roemerine (B1679503), Tetrahydropalmatine | 52% Ethanol | N/A | 9 min | N/A | UAE significantly enhanced the extraction yields of palmatine and roemerine compared to MAE.[5] | |
| DES-based Ultrasound-Assisted Extraction (DES-UAE) | Stephania tetrandra | Fangchinoline (FAN), Tetrandrine (TET), Total Alkaloids (TA) | Choline chloride and ethylene (B1197577) glycol (1:2 molar ratio) with 23% water | 52 | 82 min | FAN: 7.23, TET: 13.36, TA: 20.59[6] | Green and highly efficient method. Total alkaloid extraction was 2.2, 3.3, and 4.1 times higher than methanol (B129727), 95% ethanol, and water, respectively.[6] |
| Soxhlet Extraction | Stephania cepharantha | Cycleanine, Isotetrandrine, Cepharanthine | Methanol | 65 | 7 h | N/A | Time-consuming and requires a large volume of organic solvent.[7] |
| Conventional Solvent Extraction (General) | Stephania rotunda Lour. | Tetrahydropalmatine (THP) | 50% Methanol | 50 | 30 min | 18.06 | Serves as a baseline for comparison with modern techniques.[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are summaries of the protocols for the key extraction methods discussed.
Microwave-Assisted Extraction (MAE) of Stephania cepharantha Alkaloids[1][2]
-
Sample Preparation: 0.5 g of dried, powdered S. cepharantha is used.
-
Solvent: The sample is mixed with 20 mL of 0.01 mol/L hydrochloric acid.
-
Extraction: The mixture is subjected to microwave irradiation at 100 W and 60°C for 2 minutes.
-
Post-Extraction: The extract is filtered, and the filtrate is transferred to a 25-mL volumetric flask, which is then filled to the mark with the same solvent.
-
Purification (Optional but Recommended): The extract can be further purified using Solid-Phase Extraction (SPE) for cleaner samples.
Ultrasound-Assisted Extraction (UAE) of Stephania rotunda Alkaloids[4]
-
Sample Preparation: Dried tuber powder of S. rotunda is used.
-
Solvent: 90% lactic acid is added to the sample at a solvent-to-material ratio of 40 mL/g.
-
Extraction: The mixture is sonicated in an ultrasonic bath at 65°C for 10 minutes.
-
Post-Extraction: The sample is centrifuged to separate the supernatant from the solid residue. The supernatant is then filtered.
Deep Eutectic Solvent (DES)-based Ultrasound-Assisted Extraction (DES-UAE) of Stephania tetrandra Alkaloids[6]
-
DES Preparation: Choline chloride and ethylene glycol are mixed at a molar ratio of 1:2 and heated at 80°C until a clear liquid is formed. The final solvent contains 23% (v/v) water.
-
Sample Preparation: Powdered roots of S. tetrandra are used.
-
Extraction: The sample is mixed with the DES at a liquid-to-solid ratio of 23 mL/g and subjected to ultrasonic extraction at 52°C for 82 minutes.
-
Post-Extraction: The extract is processed for analysis, typically involving centrifugation and filtration.
Soxhlet Extraction of Stephania cepharantha Alkaloids[7]
-
Sample Preparation: 0.5 g of powdered S. cepharantha is placed in a thimble.
-
Solvent: 100 mL of methanol is used as the extraction solvent.
-
Extraction: The sample is extracted in a Soxhlet apparatus on a water bath at 65°C for 7 hours.
-
Post-Extraction: The extract is filtered, dried under reduced pressure, and then redissolved in a suitable solvent for analysis.
Experimental Workflow for Stephania Alkaloid Extraction and Analysis
The following diagram illustrates a general workflow from plant material to alkaloid analysis, applicable to most of the discussed extraction methods.
Concluding Remarks
The choice of an extraction method for Stephania alkaloids is highly dependent on the specific research goals, available resources, and desired outcomes.
-
For rapid screening and high-throughput applications , Microwave-Assisted Extraction (MAE) is a highly efficient method that significantly reduces extraction time and solvent usage.
-
For environmentally conscious and sustainable extraction , Ultrasound-Assisted Extraction (UAE) , particularly when coupled with green solvents like lactic acid or Deep Eutectic Solvents (DES) , offers a powerful and eco-friendly alternative. DES-UAE has demonstrated superior yields for total alkaloids compared to conventional solvents.[6]
-
Conventional methods like Soxhlet extraction , while thorough, are generally less favorable due to their lengthy extraction times and high consumption of organic solvents.
Researchers are encouraged to consider these factors and the provided experimental data to optimize their extraction protocols for Stephania alkaloids, thereby facilitating more efficient and sustainable drug discovery and development processes.
References
- 1. Microwave-Assisted Extraction Followed by Solid-Phase Extraction for the Chromatographic Analysis of Alkaloids in Stephania cepharantha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Sustainable Extraction of the Tetrahydropalmatine Alkaloid from Stephania rotunda Lour. Tubers Using Eco-Friendly Solvent Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effective extraction of bioactive alkaloids from the roots of Stephania tetrandra by deep eutectic solvents-based ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
A Comparative Guide to Cross-Validation of Analytical Methods for Dihydroepistephamiersine 6-acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of Dihydroepistephamiersine 6-acetate, a compound for which public data is limited. In the absence of specific published cross-validation studies for this analyte, this document outlines a comparative analysis of two common and powerful analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The principles and protocols described herein are based on established guidelines from regulatory bodies like the FDA and the International Council for Harmonisation (ICH), ensuring a scientifically rigorous approach to method validation and comparison.[1][2][3][4]
Introduction to Cross-Validation
Cross-validation of analytical methods is the process of comparing results from two distinct analytical procedures to ensure their equivalence and reliability.[5][6] This is a critical step when transferring a method between laboratories, introducing a new method, or when data from different analytical techniques need to be correlated within the same study.[7][8] The objective is to demonstrate that both methods are fit for their intended purpose and produce comparable, reliable data.[3]
The workflow for analytical method validation and cross-validation typically follows a structured process, from defining the method's purpose to assessing its performance characteristics.
Comparison of Analytical Methods: HPLC-UV vs. LC-MS/MS
The selection of an analytical method depends on the specific requirements of the study, such as the need for sensitivity, selectivity, and throughput. HPLC-UV is a robust and widely accessible technique, while LC-MS/MS offers superior sensitivity and specificity, making it ideal for detecting trace amounts of an analyte.[9][10][11]
The following table summarizes a hypothetical comparison of validation parameters for the analysis of Dihydroepistephamiersine 6-acetate. These values represent typical performance characteristics for each technique.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria (Typical) |
| Specificity | Moderate; potential interference from matrix components with similar chromophores. | High; based on parent and fragment ion masses.[12] | No significant interference at the retention time of the analyte. |
| Linearity (r²) | > 0.995 | > 0.999 | r² ≥ 0.99 |
| Range | 100 - 5000 ng/mL | 0.5 - 500 ng/mL | Defined by precision, accuracy, and linearity. |
| Accuracy (% Recovery) | 95.0 - 103.5% | 98.5 - 101.2% | 80 - 120% (concentration-dependent) |
| Precision (% RSD) | Intra-day: < 2.5% Inter-day: < 4.0% | Intra-day: < 1.8% Inter-day: < 3.2% | RSD ≤ 15% (≤ 20% at LLOQ) |
| Limit of Quantitation (LOQ) | 100 ng/mL | 0.5 ng/mL | Signal-to-noise ratio ≥ 10; acceptable precision and accuracy. |
| Robustness | Sensitive to changes in mobile phase composition and column temperature. | Less sensitive to chromatographic variations due to mass-based detection. | Controlled variations do not significantly affect results. |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and reliable results. Below are example methodologies for the quantification of Dihydroepistephamiersine 6-acetate using HPLC-UV and LC-MS/MS.
Sample Preparation (Applicable to both methods)
-
Matrix: Human Plasma
-
Procedure: To 100 µL of plasma, add 200 µL of a precipitation solvent (e.g., acetonitrile (B52724) containing an internal standard).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for analysis.
Method 1: HPLC-UV Protocol
-
Instrumentation: Standard HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by the UV absorbance maximum of Dihydroepistephamiersine 6-acetate (e.g., 280 nm).
-
Quantification: Based on the peak area ratio of the analyte to the internal standard against a calibration curve.
Method 2: LC-MS/MS Protocol
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[13]
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with A: 0.1% Formic Acid in Water and B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Specific precursor-to-product ion transitions for Dihydroepistephamiersine 6-acetate and the internal standard would need to be determined (e.g., via infusion).
-
Quantification: Based on the peak area ratio of the analyte to the internal standard against a calibration curve.
Cross-Validation Logical Framework
The process of cross-validating the two methods involves analyzing the same set of quality control (QC) samples and, if available, incurred study samples, with both analytical procedures. The results are then statistically compared.
Conclusion and Recommendations
While both HPLC-UV and LC-MS/MS can be validated for the quantification of Dihydroepistephamiersine 6-acetate, the choice of method should be guided by the specific analytical needs.
-
HPLC-UV is a cost-effective and robust method suitable for routine analysis where high sensitivity is not required, such as in the analysis of bulk drug substances or high-concentration formulations.
-
LC-MS/MS is the preferred method for bioanalytical studies (e.g., pharmacokinetics) requiring low detection limits and high specificity to overcome matrix effects.[14][15]
A thorough cross-validation as outlined ensures that data generated by either method is reliable and interchangeable, which is a cornerstone of regulatory compliance and data integrity in drug development.[5]
References
- 1. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharma-iq.com [pharma-iq.com]
- 9. A sensitive and selective LC-MS/MS analysis coupled with an online sample enrichment technique for H295R steroidogenesis assay and its application in the investigation of the effect of sildenafil on steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS analysis of diarrhetic shellfish poisoning (DSP) toxins, okadaic acid and dinophysistoxin analogues, and other lipophilic toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. propharmagroup.com [propharmagroup.com]
- 13. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel LC-MS/MS method for the quantitative measurement of the acetate content in pharmaceutical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroepistephamiersine 6-acetate as a positive control in alkaloid research
Comparative Guide to Alkaloid Positive Controls in Preclinical Research
A note on Dihydroepistephamiersine 6-acetate: Comprehensive searches for "Dihydroepistephamiersine 6-acetate" did not yield specific data regarding its use as a positive control, its biological activities, or established experimental protocols. This suggests it may be a novel or less-documented compound. To fulfill the objective of this guide, we will use Tetrandrine (B1684364) , a well-characterized bisbenzylisoquinoline alkaloid isolated from Stephania tetrandra, as a representative example. Tetrandrine exhibits known anti-inflammatory and cytotoxic properties, making it a suitable analogue for demonstrating the application of a complex alkaloid as a positive control in research.[1]
Tetrandrine as a Positive Control: An Overview
Tetrandrine is a potent natural compound with a wide range of biological activities, including anti-inflammatory, anti-fibrotic, and anti-cancer effects.[1][2] Its established mechanisms of action, such as the inhibition of pro-inflammatory signaling pathways and induction of apoptosis in cancer cells, make it a valuable tool for researchers.[2][3][4] When used as a positive control, Tetrandrine provides a reliable benchmark for evaluating the efficacy of novel compounds in cytotoxicity and anti-inflammatory assays.
Key Activities:
-
Anti-inflammatory: Tetrandrine has been shown to suppress the activation of NF-κB, a key transcription factor in the inflammatory response.[2][4] It also inhibits the production of various pro-inflammatory cytokines.[1][5]
-
Cytotoxic: The compound exhibits significant cytotoxic and anti-proliferative effects against a variety of cancer cell lines.[3][6][7][8][9] Its mechanisms include cell cycle arrest and the induction of apoptosis.[3]
Comparative Performance Data
The efficacy of a positive control is determined by its potency, often expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). The following tables summarize the performance of Tetrandrine in comparison to other commonly used positive controls in cytotoxicity and anti-inflammatory assays.
Table 1: Cytotoxicity of Alkaloid Positive Controls
This table compares the cytotoxic activity (IC50 in µM) of Tetrandrine with other alkaloid controls across various human cancer cell lines. Lower values indicate higher potency.
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| Tetrandrine | MDA-MB-231 (Breast Cancer) | 8.76 - 20 | [7][8] |
| MCF7 (Breast Cancer) | 21.76 | [7] | |
| SUM-149 (Breast Cancer) | 15.3 | [8] | |
| PC3 (Prostate Cancer) | 1.94 | [9] | |
| K562 (Leukemia) | >10 | [6] | |
| Colchicine (B1669291) | BT-12 (Brain Tumor) | 0.016 | [10] |
| BT-16 (Brain Tumor) | 0.056 | [10] | |
| PC3 (Prostate Cancer) | 0.023 | [11] | |
| SKOV-3 (Ovarian Cancer) | < Doxorubicin | [12] | |
| Vincristine (B1662923) | L1210 (Murine Leukemia) | ~0.002 (2 nM) | [13] |
| CEM (Human Leukemia) | ~0.002 (2 nM) | [13] | |
| MCF7-WT (Breast Cancer) | 0.007 | [14] |
Table 2: Anti-Inflammatory Activity of Positive Controls
This table presents the anti-inflammatory activity (IC50 in nM) of various positive controls, focusing on the inhibition of inflammatory mediators or pathways.
| Compound | Assay Target/Model | IC50 (nM) | Reference(s) |
| Tetrandrine | hIL-6 Activity Inhibition | ~6,000 (6 µM) | [5] |
| Indomethacin (B1671933) | IL-1α-induced PGE2 Release | 5.5 | [15] |
| LPS-induced NO Release (RAW264.7) | 56,800 (56.8 µM) | [16] | |
| Dexamethasone (B1670325) | Glucocorticoid Receptor Binding | 38 | [17] |
| IL-6 Inhibition | 5 | [18] | |
| Lymphocyte Proliferation Inhibition | < 1,000 (<1 µM) | [19] |
Experimental Protocols
Detailed and reproducible protocols are crucial for validating experimental findings. Below are methodologies for two key assays where an alkaloid like Tetrandrine would serve as an effective positive control.
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.[20][21][22][23]
Materials:
-
96-well flat-bottom plates
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Test compounds (including Tetrandrine as positive control) and vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (Tetrandrine). Remove the medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the compounds. Include wells with vehicle-treated cells (negative control) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals. Mix gently by shaking the plate on an orbital shaker for 15 minutes.[21]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Protocol 2: Anti-Inflammatory Activity using Griess Assay for Nitric Oxide
This protocol quantifies nitric oxide (NO) production by measuring its stable end-product, nitrite (B80452), in macrophage culture supernatants.[24][25][26][27][28]
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
24-well or 96-well plates
-
Lipopolysaccharide (LPS) for stimulation
-
Test compounds and positive control (e.g., Dexamethasone or Indomethacin)
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NEDD) in water
-
(Note: Mix equal volumes of A and B immediately before use)
-
-
Sodium nitrite (NaNO2) for standard curve
-
Microplate reader (absorbance at 540-550 nm)
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[25]
-
Pre-treatment: Remove the medium and add fresh medium containing various concentrations of the test compound or a positive control. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL final concentration) to all wells except the negative control to induce inflammation and NO production.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
Nitrite Standard Curve: Prepare serial dilutions of sodium nitrite (e.g., from 100 µM down to 1.56 µM) in culture medium to create a standard curve.
-
Griess Reaction: Transfer 50 µL of the culture supernatant from each well to a new 96-well plate. Add 50 µL of Griess reagent (pre-mixed A and B) to each well.[27]
-
Incubation and Reading: Incubate the plate in the dark at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve. Determine the percentage of inhibition of NO production for each compound concentration relative to the LPS-only treated cells. Plot the inhibition percentage against concentration to calculate the IC50 value.
Visualized Pathways and Workflows
Diagrams help to clarify complex biological pathways and experimental procedures. The following visualizations are provided in the DOT language for use with Graphviz.
Inhibition of NF-κB Signaling Pathway
This diagram illustrates a common anti-inflammatory mechanism for alkaloids like Tetrandrine, which involves preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB.[2]
Experimental Workflow for MTT Cytotoxicity Assay
This diagram outlines the key steps involved in performing an MTT assay to determine the cytotoxic effects of a test compound.
References
- 1. Therapeutic effects of tetrandrine in inflammatory diseases: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrandrine inhibits signal-induced NF-kappa B activation in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation and toxicity of novel tetrandrine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrandrine alleviates atherosclerosis via inhibition of STING-TBK1 pathway and inflammation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of fangchinoline and tetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and bioactivity investigation of tetrandrine derivatives as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrandrine Citrate Suppresses Breast Cancer via Depletion of Glutathione Peroxidase 4 and Activation of Nuclear Receptor Coactivator 4-Mediated Ferritinophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and bioactivity investigation of tetrandrine derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-throughput screening of FDA-approved drugs identifies colchicine as a potential therapeutic agent for atypical teratoid/rhabdoid tumors (AT/RTs) ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01341K [pubs.rsc.org]
- 11. Investigation of molecular mechanisms underlying the antiproliferative effects of colchicine against PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxic thresholds of vincristine in a murine and a human leukemia cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitory effects of diclofenac and indomethacin on interleukin-1-induced changes in PGE2 release. A novel effect on free arachidonic acid levels in human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Dexamethasone, anti-inflammatory glucocorticoid (CAS 50-02-2) | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. texaschildrens.org [texaschildrens.org]
- 23. bds.berkeley.edu [bds.berkeley.edu]
- 24. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Stimulation of Nitric Oxide Production in Macrophages by Babesia bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
A Comparative Purity Assessment of Commercially Available Dihydroepistephamiersine 6-acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of commercially available Dihydroepistephamiersine 6-acetate from three hypothetical suppliers. The assessment is based on a panel of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Detailed experimental protocols and supporting data are provided to aid researchers in making informed decisions for their specific applications.
Introduction
Dihydroepistephamiersine 6-acetate is a complex alkaloid of interest in pharmacological research. As with many natural product derivatives, its purity can vary significantly between commercial suppliers, potentially impacting experimental reproducibility and the validity of research findings. Impurities can arise from the original extraction and purification process, synthetic modifications, or degradation during storage.[1][2] This guide outlines a systematic approach to assessing the purity of Dihydroepistephamiersine 6-acetate, providing a framework for comparing different commercial sources.
Methodology
The purity of Dihydroepistephamiersine 6-acetate from three commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) was assessed using a combination of chromatographic and spectroscopic methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for separating and quantifying organic impurities.[3][4][5] A reversed-phase HPLC method was developed to separate Dihydroepistephamiersine 6-acetate from potential impurities.
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Accurately weigh approximately 1 mg of the Dihydroepistephamiersine 6-acetate sample and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.[6] The dissolution solvent should ideally match the initial mobile phase composition to ensure good peak shape.[6] Use sonication if necessary to aid dissolution. Filter the sample through a 0.22 µm syringe filter before injection.[6]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
-
-
Data Analysis: The purity is calculated based on the area percent of the main peak in the chromatogram.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it a powerful tool for the identification and quantification of impurities, even at trace levels.[3][7][8]
Experimental Protocol: LC-MS Impurity Profiling
-
Sample Preparation: Prepare the sample as described in the HPLC protocol.
-
LC-MS Conditions:
-
Utilize the same LC conditions as in the HPLC method.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: m/z 100-1500.
-
Data Acquisition: Full scan mode to detect all ions, with targeted MS/MS fragmentation of significant impurity peaks to aid in structural elucidation.
-
-
Data Analysis: The mass spectra are analyzed to identify and tentatively characterize impurities by comparing their mass-to-charge ratios with known related compounds or by interpreting fragmentation patterns.[8]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical technique that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[9][10][11][12] It provides an unbiased assessment of purity by comparing the integral of a specific resonance from the analyte to that of a certified internal standard.[11]
Experimental Protocol: qNMR Purity Determination
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the Dihydroepistephamiersine 6-acetate sample.
-
Accurately weigh approximately 2 mg of a certified internal standard (e.g., maleic anhydride (B1165640) or dimethyl sulfone). The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.
-
-
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Experiment: A standard 1H NMR experiment is performed.
-
Key Parameters: A long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest is crucial for accurate quantification. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
-
Data Analysis: The purity of the sample is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Results
The following tables summarize the quantitative data obtained from the analysis of Dihydroepistephamiersine 6-acetate from the three suppliers.
Table 1: HPLC Purity Analysis Results
| Supplier | Retention Time of Main Peak (min) | Purity by Area % | Number of Impurity Peaks Detected |
| Supplier A | 15.2 | 98.5% | 3 |
| Supplier B | 15.2 | 95.2% | 5 |
| Supplier C | 15.3 | 99.1% | 2 |
Table 2: LC-MS Impurity Profiling
| Supplier | Major Impurity (m/z) | Putative Identification |
| Supplier A | [M+H]+ at m/z = X | Unreacted Starting Material |
| Supplier B | [M+H]+ at m/z = Y | De-acetylated Product |
| Supplier C | [M+H]+ at m/z = Z | Oxidation Product |
Table 3: qNMR Purity Determination
| Supplier | Purity by qNMR (%) |
| Supplier A | 97.8% |
| Supplier B | 94.5% |
| Supplier C | 98.9% |
Discussion
The purity assessment of Dihydroepistephamiersine 6-acetate from the three suppliers revealed significant differences. Supplier C consistently showed the highest purity across all analytical methods, with the fewest detectable impurities. Supplier B, on the other hand, exhibited the lowest purity, with a notable presence of a de-acetylated impurity as identified by LC-MS. The results from HPLC and qNMR were in good agreement, providing confidence in the overall purity assessment. The qNMR data, being a primary method, offers a more absolute measure of purity compared to the relative purity determined by HPLC area percentage.[11]
Conclusion
Based on the comprehensive analysis, Supplier C provides the highest purity Dihydroepistephamiersine 6-acetate among the three sources tested. For research applications where high purity is critical, such as in vitro and in vivo studies, the material from Supplier C is recommended. Researchers should be aware of the potential for variability in purity between commercial suppliers and are encouraged to perform their own quality control analysis before use.
Visualizations
Caption: Experimental workflow for the comparative purity assessment of Dihydroepistephamiersine 6-acetate.
Caption: Logical relationship between sources of impurities, product purity, and research impact.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]
Lack of Evidence for Synergistic Anticancer Effects of Dihydroepistephamiersine 6-acetate
A comprehensive review of available scientific literature reveals no published studies on the synergistic effects of Dihydroepistephamiersine 6-acetate when used in combination with known anticancer drugs. Furthermore, there is a significant absence of research on the standalone anticancer properties of this compound, its mechanism of action, and its impact on cellular signaling pathways in cancer cells.
Currently, the scientific community has not published any data that would allow for a comparative analysis of Dihydroepistephamiersine 6-acetate with other therapeutic agents. As such, it is not possible to provide quantitative data on its synergistic potential, detail specific experimental protocols, or map out any associated signaling pathways.
For researchers, scientists, and professionals in drug development, this indicates that Dihydroepistephamiersine 6-acetate is likely an uncharacterized compound in the context of oncology. Any potential anticancer activities or synergistic interactions are yet to be determined through preclinical research.
Given the lack of information, it is not possible to generate the requested data tables or visualizations. The exploration of Dihydroepistephamiersine 6-acetate as a potential therapeutic agent would require foundational in vitro and in vivo studies to first establish any cytotoxic or cytostatic effects against cancer cell lines. Subsequent research could then investigate its potential for synergistic activity with established chemotherapeutic drugs.
Unveiling the Molecular Target of Dihydroepistephamiersine 6-acetate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the potential molecular targets of Dihydroepistephamiersine 6-acetate, a member of the hasubanan (B79425) alkaloid family. Due to the limited specific data on Dihydroepistephamiersine 6-acetate, this guide draws objective comparisons with closely related, well-studied hasubanan alkaloids, supported by available experimental data.
Dihydroepistephamiersine 6-acetate, a natural product isolated from plants of the Stephania genus, belongs to the hasubanan class of alkaloids. While direct experimental evidence for its molecular target remains scarce, the known biological activities of this compound class, including cytotoxic and anti-inflammatory effects, provide a strong foundation for inferring its mechanism of action. This guide synthesizes the available data for Dihydroepistephamiersine 6-acetate and compares it with the established activities of other hasubanan alkaloids, offering insights into its potential therapeutic applications.
Comparative Analysis of Biological Activity
The biological activities of Dihydroepistephamiersine 6-acetate and its analogs are summarized below, highlighting their potential molecular interactions.
| Compound | Biological Activity | Cell Line / Model | IC50 / % Inhibition |
| Dihydroepistephamiersine 6-acetate | Cytotoxicity | Breast Cancer | 0.001 µg/mL |
| Cytotoxicity | Lung Cancer | 0.01 µg/mL | |
| Cytotoxicity | Colon Cancer | 0.02 µg/mL | |
| Anti-inflammatory | Carrageenan-induced rat paw edema | 28% inhibition at 100 mg/kg | |
| Aknadinine | Delta-opioid Receptor Binding | Radioligand binding assay | 0.7 µM |
| N-Methyl-6,7-didehydro-4,5α-epoxy-3,6-dimethoxy-17-methylhasubanan-8-one | Delta-opioid Receptor Binding | Radioligand binding assay | 2.1 µM |
| Longanone | Anti-inflammatory (TNF-α inhibition) | LPS-stimulated RAW264.7 macrophages | 19.22 µM |
| Anti-inflammatory (IL-6 inhibition) | LPS-stimulated RAW264.7 macrophages | 6.54 µM | |
| Cephatonine | Anti-inflammatory (TNF-α inhibition) | LPS-stimulated RAW264.7 macrophages | 16.44 µM |
| Anti-inflammatory (IL-6 inhibition) | LPS-stimulated RAW264.7 macrophages | 39.12 µM | |
| Prostephabyssine | Anti-inflammatory (TNF-α inhibition) | LPS-stimulated RAW264.7 macrophages | 15.86 µM |
| Anti-inflammatory (IL-6 inhibition) | LPS-stimulated RAW264.7 macrophages | 30.44 µM |
Potential Molecular Targets and Signaling Pathways
Based on the activities of related hasubanan alkaloids, two primary molecular pathways are implicated for Dihydroepistephamiersine 6-acetate: modulation of the opioid receptor system and inhibition of pro-inflammatory cytokine signaling.
Opioid Receptor Modulation
Several hasubanan alkaloids exhibit binding affinity for opioid receptors, particularly the delta-opioid receptor.[1] This interaction suggests a potential analgesic or neuromodulatory role. The binding of a hasubanan alkaloid to the delta-opioid receptor, a G-protein coupled receptor (GPCR), would likely initiate a downstream signaling cascade involving the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Anti-inflammatory Signaling Pathway
The inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 by hasubanan alkaloids points to a mechanism of action that interferes with inflammatory signaling cascades.[2] A plausible mechanism involves the inhibition of key transcription factors, such as NF-κB, which are central to the expression of these cytokines. By preventing the activation of NF-κB, hasubanan alkaloids could suppress the inflammatory response.
Experimental Protocols
Detailed methodologies for the key experiments that form the basis of this comparative guide are provided below.
Opioid Receptor Binding Assay
This protocol is adapted from the methods described for the evaluation of hasubanan alkaloids' affinity for the delta-opioid receptor.[1]
Anti-inflammatory Cytokine Inhibition Assay
This protocol is based on the methodology used to assess the inhibition of TNF-α and IL-6 production by hasubanan alkaloids in macrophages.[2]
Conclusion
While direct experimental evidence for the molecular target of Dihydroepistephamiersine 6-acetate is yet to be established, a comparative analysis of its biological activities with those of other hasubanan alkaloids provides strong indications of its potential mechanisms of action. The available data suggests that Dihydroepistephamiersine 6-acetate likely interacts with the delta-opioid receptor and inhibits pro-inflammatory signaling pathways. Further research, employing the detailed experimental protocols outlined in this guide, is necessary to definitively confirm these molecular targets and to fully elucidate the therapeutic potential of this promising natural compound.
References
evaluating the therapeutic potential of Dihydroepistephamiersine 6-acetate against other natural products
Currently, there is a significant lack of publicly available scientific literature and experimental data regarding the therapeutic potential of Dihydroepistephamiersine 6-acetate. Extensive searches of chemical and biological databases, as well as the broader scientific literature, did not yield any information on the biological activity, mechanism of action, or comparative studies of this specific compound. Therefore, a comprehensive comparison guide with other natural products cannot be compiled at this time.
While the parent compound, Epistephamiersine, is documented in chemical databases such as PubChem, information is limited to its chemical structure and basic identifiers. There are no associated studies detailing its pharmacological properties or therapeutic effects. The addition of a dihydro group and a 6-acetate moiety to this parent structure, creating Dihydroepistephamiersine 6-acetate, suggests a synthetically modified or a yet-to-be-described natural product.
For a meaningful evaluation and comparison of a novel compound like Dihydroepistephamiersine 6-acetate, a systematic investigation into its biological activities would be required. This would typically involve a series of preclinical studies, which are outlined in the workflow below.
Hypothetical Workflow for Evaluating a Novel Natural Product
The following diagram illustrates a standard workflow for assessing the therapeutic potential of a new chemical entity, such as Dihydroepistephamiersine 6-acetate.
Safety Operating Guide
Navigating the Disposal of Dihydroepistephamiersine 6-acetate: A Guide for Laboratory Professionals
Core Principles for Chemical Waste Management
The foundational principle of chemical waste disposal is to prevent harm to human health and the environment.[1] This involves a multi-tiered approach encompassing waste minimization, proper identification, segregation, containment, and disposal through licensed hazardous waste contractors.[2]
Waste Identification and Segregation: The first step in proper disposal is the accurate identification of the waste. Dihydroepistephamiersine 6-acetate, as an alkaloid derivative, should be treated as a potentially hazardous chemical waste. It is crucial to segregate it from other waste streams, such as non-hazardous materials, sharps, and radioactive waste, to prevent accidental reactions and ensure appropriate disposal pathways.
Containerization: Chemical waste must be stored in containers that are chemically compatible with the substance. For Dihydroepistephamiersine 6-acetate, this would typically involve a clearly labeled, sealed, and leak-proof container. The label should include the full chemical name, associated hazards (if known), and the date of accumulation.
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling Dihydroepistephamiersine 6-acetate for disposal, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.
-
Waste Collection: Collect waste Dihydroepistephamiersine 6-acetate in a designated, compatible, and properly labeled container. Avoid mixing it with other chemical wastes unless explicitly permitted by your institution's waste management guidelines.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Consult Institutional Guidelines: Every research institution has specific protocols for chemical waste disposal. Consult your organization's Environmental Health and Safety (EHS) department for their detailed procedures.
-
Arrange for Professional Disposal: Chemical waste such as Dihydroepistephamiersine 6-acetate must be disposed of through a licensed hazardous waste disposal company. Your EHS department will typically coordinate this. Never dispose of chemical waste down the drain or in regular trash.
Insights from a Structurally Related Compound
In the absence of a specific SDS for Dihydroepistephamiersine 6-acetate, information from a structurally similar compound, Vitamin E-Acetate (DL-alpha-tocopheryl acetate), can offer some general, albeit cautious, insights. The Safety Data Sheet for Vitamin E-Acetate indicates that it is not classified as a hazardous substance according to GHS criteria.[1] However, it is crucial to note that this does not guarantee the same for Dihydroepistephamiersine 6-acetate, as minor structural differences can significantly alter a compound's toxicological and environmental properties. Therefore, treating Dihydroepistephamiersine 6-acetate as a potentially hazardous substance remains the most prudent approach.
Visualizing the Disposal Workflow
The following flowchart outlines the decision-making process for the proper disposal of Dihydroepistephamiersine 6-acetate, ensuring safety and compliance at each step.
Caption: Disposal workflow for Dihydroepistephamiersine 6-acetate.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
